molecular formula C5H9ClN2S B1285463 4,5-Dimethylthiazol-2-amine hydrochloride CAS No. 71574-33-9

4,5-Dimethylthiazol-2-amine hydrochloride

カタログ番号: B1285463
CAS番号: 71574-33-9
分子量: 164.66 g/mol
InChIキー: XYTUTNQRQLAZLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4,5-Dimethylthiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2S and its molecular weight is 164.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTUTNQRQLAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583417
Record name 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
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Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71574-33-9
Record name 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethyl thiazolehydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,5-dimethylthiazol-2-amine hydrochloride, a key intermediate in the development of various therapeutic agents. The primary synthesis route detailed is the Hantzsch thiazole synthesis, a reliable and well-established method for the formation of thiazole rings.

Overview of the Synthesis

The synthesis of this compound is achieved through the cyclocondensation reaction of 3-chloro-2-butanone with thiourea. This reaction, a classic example of the Hantzsch thiazole synthesis, proceeds via the formation of a thiazoline intermediate, which then dehydrates to form the aromatic 2-amino-4,5-dimethylthiazole. The free base is subsequently converted to its hydrochloride salt for improved stability and handling.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting materials and the final product is presented in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
3-Chloro-2-butanoneC₄H₇ClO106.55114-117[1]<-60[1]1.055
ThioureaCH₄N₂S76.12Decomposes176-1781.405
This compoundC₅H₉ClN₂S164.66[2]-273-274 (dec.)[3]-

Experimental Protocol

This protocol is based on established Hantzsch synthesis procedures.

Materials and Equipment
  • 3-Chloro-2-butanone (97% purity or higher)

  • Thiourea (≥99% purity)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Reaction Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Salt Formation reactants Charge flask with Thiourea and Ethanol add_ketone Add 3-Chloro-2-butanone reactants->add_ketone reflux Reflux the mixture add_ketone->reflux cool Cool to room temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate dissolve Dissolve residue in water concentrate->dissolve basify Basify with NaOH (optional, for free base) dissolve->basify extract Extract with diethyl ether basify->extract dry Dry organic layer (Na2SO4) extract->dry filter_dry Filter and evaporate ether dry->filter_dry add_hcl Dissolve oil in ethanol and add conc. HCl filter_dry->add_hcl precipitate Cool to induce precipitation add_hcl->precipitate isolate Isolate product by filtration precipitate->isolate dry_product Dry the hydrochloride salt isolate->dry_product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (e.g., 0.1 mol, 7.61 g) in ethanol (e.g., 50 mL).

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (e.g., 0.1 mol, 10.65 g) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of the Free Base (Optional Intermediate Step):

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in water and neutralize with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent to yield crude 2-amino-4,5-dimethylthiazole as an oil or low-melting solid.

  • Formation and Purification of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of ethanol or isopropanol.

    • Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.

    • The hydrochloride salt will precipitate out of the solution. Continue cooling for 30 minutes to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to obtain this compound. A typical yield is in the range of 70-85%.

Reaction Mechanism

The synthesis follows the Hantzsch thiazole reaction mechanism.

G Thiourea Thiourea S-Nucleophilic Attack S-Nucleophilic Attack Thiourea->S-Nucleophilic Attack 1 Isothiouronium Intermediate Isothiouronium Intermediate S-Nucleophilic Attack->Isothiouronium Intermediate SN2 3-Chloro-2-butanone 3-Chloro-2-butanone 3-Chloro-2-butanone->S-Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Isothiouronium Intermediate->Intramolecular Cyclization 2 Thiazoline Intermediate Thiazoline Intermediate Intramolecular Cyclization->Thiazoline Intermediate -H2O 4,5-Dimethylthiazol-2-amine 4,5-Dimethylthiazol-2-amine Thiazoline Intermediate->4,5-Dimethylthiazol-2-amine Dehydration Protonation Protonation 4,5-Dimethylthiazol-2-amine->Protonation + HCl Final Product Final Product Protonation->Final Product

References

An In-depth Technical Guide to the Reaction Mechanism and Pathways of 4,5-Dimethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and biological significance of 4,5-dimethylthiazol-2-amine hydrochloride. This compound is a key heterocyclic building block, and its structural motif is notably present in the widely used cell viability reagent, MTT.

Core Synthesis: The Hantzsch Thiazole Synthesis

The primary route for synthesizing 4,5-dimethylthiazol-2-amine is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[2]

For the synthesis of 4,5-dimethylthiazol-2-amine, the specific reactants are:

  • α-Haloketone: 3-chloro-2-butanone

  • Thioamide: Thiourea

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of 3-chloro-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting 2-amino-4,5-dimethylthiazole is then treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Mechanism Pathway

The Hantzsch synthesis of 4,5-dimethylthiazol-2-amine from 3-chloro-2-butanone and thiourea can be visualized as follows:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_final_product Final Product r1 3-Chloro-2-butanone i1 S-Alkylation Intermediate r1->i1 S-Nucleophilic Attack (SN2) r2 Thiourea r2->i1 i2 Hydroxythiazoline Intermediate i1->i2 Intramolecular Cyclization p1 4,5-Dimethylthiazol-2-amine i2->p1 Dehydration (-H₂O) fp1 4,5-Dimethylthiazol-2-amine Hydrochloride p1->fp1 + HCl

Figure 1: Hantzsch Thiazole Synthesis Mechanism

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₉ClN₂S[3]
Molecular Weight 164.66 g/mol [3]
Melting Point 273-274 °C (decomposes)[3]
Appearance Powder[3]
¹H NMR (300 MHz, DMSO-d₆) δ 2.15 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 7.5 (br s, 2H, NH₂)[3]
CAS Number 71574-33-9[3]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a synthesized methodology based on established Hantzsch synthesis procedures.[1][2]

Materials:

  • 3-chloro-2-butanone

  • Thiourea

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equivalents) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases. A precipitate of the free base, 4,5-dimethylthiazol-2-amine, will form.

  • Isolation of Free Base: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

  • Formation of Hydrochloride Salt: Suspend the crude 4,5-dimethylthiazol-2-amine in a minimal amount of ethanol. Slowly add concentrated hydrochloric acid dropwise with stirring until the solid dissolves and the solution is acidic.

  • Purification: Cool the acidic solution in an ice bath to induce crystallization of this compound. The product can be further purified by recrystallization from an appropriate solvent such as an ethanol/ether mixture.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Salt Formation & Purification cluster_final Final Product A Dissolve Thiourea in Ethanol B Add 3-chloro-2-butanone A->B C Reflux for 2-4 hours B->C D Cool and Pour into Water C->D E Neutralize with NaHCO₃ D->E F Filter to Isolate Free Base E->F G Suspend in Ethanol and Add HCl F->G H Crystallize from Cold Solution G->H I Recrystallize H->I J Dry and Characterize I->J

Figure 2: Experimental Workflow for Synthesis

Biological Significance and Pathways

While this compound itself is not directly implicated in specific signaling pathways as a modulator, its core structure is of immense biological importance, primarily demonstrated by its inclusion in the MTT reagent.

Role in the MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[4] The reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) , is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.[6]

The 4,5-dimethylthiazol-2-yl moiety is a crucial part of the MTT molecule that undergoes this bioreduction. This process does not represent a signaling pathway in the traditional sense but is a metabolic pathway indicative of cellular health.

MTT_Pathway MTT MTT (Yellow, Water-Soluble) [contains 4,5-dimethylthiazol-2-yl moiety] Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction ViableCell Viable Cell Mito Mitochondrial Dehydrogenases ViableCell->Mito Mito->Formazan

Figure 3: MTT Assay Metabolic Pathway
Broader Context in Drug Discovery

The 2-aminothiazole scaffold, of which 4,5-dimethylthiazol-2-amine is a fundamental example, is a privileged structure in medicinal chemistry. Derivatives of 2-aminothiazole have been extensively investigated and developed for a wide range of therapeutic applications, including:

  • Anticancer Agents: Numerous studies have synthesized and evaluated 4-methylthiazole-2-amine derivatives for their cytotoxic effects against various cancer cell lines, such as chronic myeloid leukemia.[7][8]

  • Kinase Inhibitors: The thiazole ring is a common feature in kinase inhibitors, which are a major class of targeted cancer therapies.[9]

  • Antimicrobial Agents: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[10]

The synthesis of 4,5-dimethylthiazol-2-amine and its derivatives is therefore a critical area of research for the discovery of new therapeutic agents. Computational methods, such as molecular docking, are often employed to predict the binding of these compounds to biological targets and guide the design of more potent and selective drugs.[10]

References

Spectroscopic Profile of 4,5-Dimethylthiazol-2-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,5-Dimethylthiazol-2-amine hydrochloride (CAS No: 71574-33-9), a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride

  • Molecular Formula: C₅H₉ClN₂S

  • Molecular Weight: 164.66 g/mol

  • Structure:

    alt text

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1s3HCH₃ at C4
~2.2s3HCH₃ at C5
~7.5br s2HNH₂ protons
~10.5br s1HHCl proton (NH⁺)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~11CH₃ at C4
~14CH₃ at C5
~115C5
~130C4
~168C2 (C=N)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and hydrochloride)
3000 - 2850MediumC-H stretching (methyl groups)
~1640StrongC=N stretching (thiazole ring)
~1580MediumN-H bending
~1450MediumC-H bending (methyl groups)
~1250MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
128High[M-HCl]⁺, Molecular ion of the free base
113Moderate[M-HCl-CH₃]⁺, Loss of a methyl group
85ModerateFragmentation of the thiazole ring
42High[CH₃-C≡N]⁺ or other small fragments

Note: The fragmentation pattern can be influenced by the ionization technique used. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion of the free base at m/z 129.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized and bombarded with a beam of high-energy electrons (e.g., 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. For Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source via infusion or through a liquid chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 4,5-Dimethylthiazol-2-amine hydrochloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of 4,5-Dimethylthiazol-2-amine hydrochloride NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis and structural confirmation.

Signaling Pathways and Logical Relationships

As a small organic intermediate, this compound is not typically involved in complex biological signaling pathways itself. However, it serves as a crucial building block in the synthesis of more complex molecules that may have biological activity. The logical relationship in its analysis follows a deductive process where each spectroscopic technique provides a piece of the structural puzzle.

The following diagram illustrates the logical relationship between the spectroscopic data and the deduced structural features of the molecule.

Logical_Relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_final Final Structure H_NMR ¹H NMR: - Two singlet peaks (~2.1, ~2.2 ppm) - Broad singlet (~7.5 ppm) - Very broad singlet (~10.5 ppm) Methyl_Groups Two non-equivalent methyl groups H_NMR->Methyl_Groups Amine_Group Primary amine group (NH₂) and HCl salt H_NMR->Amine_Group C_NMR ¹³C NMR: - Five distinct signals Thiazole_Ring Thiazole ring structure C_NMR->Thiazole_Ring IR_Spec IR: - Broad N-H stretch (3400-3200 cm⁻¹) - Strong C=N stretch (~1640 cm⁻¹) IR_Spec->Amine_Group IR_Spec->Thiazole_Ring MS_Spec MS: - [M-HCl]⁺ at m/z 128 Molecular_Formula Confirmation of molecular formula C₅H₈N₂S MS_Spec->Molecular_Formula Final_Structure 4,5-Dimethylthiazol-2-amine hydrochloride Methyl_Groups->Final_Structure Amine_Group->Final_Structure Thiazole_Ring->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical deduction of the chemical structure from spectroscopic data.

References

A Technical Guide to the Biological Activity Screening of Novel 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities of novel 4,5-dimethylthiazol-2-amine hydrochloride derivatives. As a core scaffold, this thiazole variant holds significant promise for the development of new therapeutic agents. This document outlines detailed experimental protocols for screening anticancer, antimicrobial, and anti-inflammatory activities, and presents quantitative data from structurally related thiazole compounds to serve as a benchmark for comparison. Furthermore, it visualizes key signaling pathways potentially modulated by these derivatives, offering insights into their mechanisms of action.

Rationale for Screening

Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The thiazole ring is a key structural motif in numerous clinically approved drugs, demonstrating its versatility and importance in medicinal chemistry.[1] The introduction of a 4,5-dimethyl substitution pattern on the thiazole ring, combined with an amine group at the 2-position, offers a unique chemical space for the development of novel bioactive molecules. Screening these novel derivatives for anticancer, antimicrobial, and anti-inflammatory properties is a rational starting point for drug discovery efforts.

Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives

While specific data for novel this compound derivatives is emerging, the following tables summarize the biological activities of structurally analogous thiazole compounds. This data provides a valuable reference for expected potency and can guide the design of screening cascades.

Table 1: In Vitro Anticancer Activity of Thiazole Analogs (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Thiazole Analog 1MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3]
Thiazole Analog 1HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3]
Thiazole Analog 2MDA-MB-231 (Breast)1.21Sorafenib1.18[4]
Thiazole Analog 3A375 (Melanoma)25.4--[5]
Thiazole Analog 3C32 (Melanoma)24.4--[5]
Thiazole Analog 4SaOS-2 (Osteosarcoma)0.190 ± 0.045--[6]

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Citation
Thiazole Analog 5S. aureus125C. albicans>500[7]
Thiazole Analog 5B. subtilis125--[7]
Thiazole Analog 6S. aureus0.06C. albicans0.06[8]
Thiazole Analog 6L. monocytogenes0.12--[8]
Thiazole Analog 7E. coli0.17--[8]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

Compound IDAssayEndpointActivityCitation
Thiazole Analog 8LPS-induced RAW264.7 cellsNO Production InhibitionPotent[9]
Thiazole Analog 9Carrageenan-induced rat paw edemaEdema ReductionSignificant[10]
Thiazole Analog 105-LO Inhibition (cell-free)IC5050 nM[11]

Experimental Protocols

This section provides detailed methodologies for the primary screening of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[12]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution at various concentrations into the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that may be modulated by thiazole derivatives and a typical experimental workflow for their screening.

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Novel 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) purification->anti_inflammatory apoptosis Apoptosis Assays (e.g., Western Blot for Bcl-2) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (e.g., MAPK, NF-κB) anti_inflammatory->pathway

Caption: Experimental workflow for screening novel thiazole derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->Akt Thiazole->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

MAPK_pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p38, JNK) MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Inflammation, Proliferation) Transcription->Response Thiazole Thiazole Derivative Thiazole->Raf Thiazole->MEK Thiazole->ERK

Caption: Potential inhibition of the MAPK signaling pathway by thiazole derivatives.

NFkB_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene activates Thiazole Thiazole Derivative Thiazole->IKK Thiazole->NFkB inhibits translocation

References

An In-Depth Technical Guide to the Pharmacological Properties of 4,5-Dimethylthiazol-2-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive investigation into the pharmacological properties of 4,5-Dimethylthiazol-2-amine hydrochloride and its analogs. It summarizes key quantitative data on their biological activities, details the experimental protocols for their synthesis and evaluation, and visualizes associated molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-aminothiazole framework.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. Among these, the 2-aminothiazole moiety is of particular interest and is a key component in several clinically approved drugs. Analogs of this compound have been explored for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the synthesis, in vitro evaluation, and potential mechanisms of action of these compounds, with a primary emphasis on their anticancer properties.

Synthesis of 2-Amino-4,5-dimethylthiazole Analogs

The most common and efficient method for the synthesis of the 2-amino-4,5-dimethylthiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a generic 2-aminothiazole derivative.

Materials:

  • α-haloketone (e.g., 3-chloro-2-butanone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Beaker

  • TLC plates and developing chamber

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1 to 1.5 equivalents) in ethanol.

  • Add a stir bar and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the acid formed during the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel, washing the filter cake with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.

  • Dry the purified product and determine its yield and melting point.

  • Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Pharmacological Data

The pharmacological evaluation of this compound analogs has primarily focused on their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

In Vitro Anticancer Activity

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [1]

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM
A549 (Lung Cancer)Strong antiproliferative activity
4,5,6,7-tetrahydrobenzo[d]thiazole analogH1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM
2-Arylamido/Alkylamido-4-(isothiocyanatomethyl)thiazole analogsL1210 (Leukemia)0.2 - 8 µM
Thiazolo[4,5-e]indazol-2-amine analog (7i)MCF-7 (Breast Cancer)11.5 ± 0.8 µM
ME-180 (Cervical Cancer)11.5 ± 0.4 µM
HepG2 (Liver Cancer)12.4 ± 0.5 µM
2-amino-4-phenylthiazole derivative (5b)HT29 (Colon Cancer)2.01 µM
Amino acid conjugate of ethyl-2-aminothiazole-4-carboxylate (S3c)Cisplatin-resistant cell line11.52 µM

Table 2: In Vitro Enzyme Inhibition Data for Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget EnzymeKi Value
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora KinasePotent Inhibition
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora KinasePotent Inhibition

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

    • Incubate the plates for a further 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mechanisms of Action and Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Induction of Apoptosis

Several 2-aminothiazole analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins.[1] Certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Kinase Inhibition

Another significant mechanism of action for many 2-aminothiazole derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For example, some analogs have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases can lead to defects in chromosome segregation and ultimately cell death. Additionally, some derivatives have been shown to target other kinases involved in cancer-related signaling pathways, such as VEGFR-2, which is critical for angiogenesis.

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials (α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment characterization->compound_treatment cell_culture Cancer Cell Culture cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis G Proposed Apoptotic Pathway of 2-Aminothiazole Analogs cluster_cell Cancer Cell cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway compound 2-Aminothiazole Analog bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) (Up-regulated) compound->bax Promotes mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

4,5-Dimethylthiazol-2-amine hydrochloride as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Dimethylthiazol-2-amine Hydrochloride as a Scaffold in Medicinal Chemistry

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[2][5] Thiazole derivatives are known to engage with a wide variety of biological targets through diverse interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][6][7]

Within this important class of compounds, the this compound scaffold has emerged as a particularly valuable starting point for drug discovery. The 2-amino group provides a convenient synthetic handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[6] The dimethyl substitution on the thiazole ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the 4,5-dimethylthiazol-2-amine core, detailing its application in developing potent bioactive molecules, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Biological Activities and Therapeutic Applications

Derivatives of the 4,5-dimethylthiazol-2-amine scaffold have been investigated for a range of therapeutic applications, with the most significant efforts focused on oncology, infectious diseases, and inflammation.

Anticancer Activity

The thiazole scaffold is a component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[8] Derivatives of 4,5-dimethylthiazol-2-amine have shown considerable promise as anticancer agents by targeting key pathways involved in tumor progression and survival.[5][9]

1. Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[9] By blocking the ATP-binding site of VEGFR-2, thiazole derivatives can inhibit downstream signaling, leading to reduced tumor vascularization.[9]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain 5-phenylthiazol-2-amine derivatives have been shown to exert their antitumor effects by effectively inhibiting this pathway, leading to cancer cell apoptosis and cell cycle arrest.[10]

  • Aurora Kinase Inhibition: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to the development of various cancers.[8] 2-aminothiazole derivatives have been identified as promising inhibitors of Aurora kinases A and B.[8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates PI3K PI3K P1->PI3K Ras Ras P1->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Survival->Angiogenesis MAPK MAPK Ras->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Gene_Expression->Angiogenesis Inhibitor 4,5-Dimethylthiazole Derivative Inhibitor->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 4,5-dimethylthiazole derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis Inhibition AKT->Apoptosis inhibits Bad/Bax Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor Thiazole Derivative (e.g., Compound 16, 43) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by thiazole-based compounds.

2. Cytotoxicity Data: Derivatives of the aminothiazole scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism/TargetReference
2-Hydrazinyl-thiazol-4(5H)-oneVEGFR-2 (Enzymatic Assay)0.15VEGFR-2 Kinase[9]
4-Phenylthiazole Derivative (5b)HT29 (Colon Cancer)2.01Antiproliferative[11]
4-Phenylthiazole Derivative (5b)A549 (Lung Cancer)4.31Antiproliferative[11]
4-Phenylthiazole Derivative (5b)HeLa (Cervical Cancer)3.52Antiproliferative[11]
5-Phenylthiazol-2-amine (Cpd 16)H446 (Lung Cancer)Not specifiedPI4KIIIβ / PI3K/AKT[10]
4-Methylthiazole-2-amine (6h)K562 (Leukemia)1.5 - 50Cytotoxic[12]
4,5,6,7-tetrahydrobenzo[d]thiazole (1g)CK2 (Enzymatic Assay)1.9CK2 Kinase[13]
4,5,6,7-tetrahydrobenzo[d]thiazole (1g)GSK3β (Enzymatic Assay)0.67GSK3β Kinase[13]
Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component of some antibiotics, and its derivatives have been extensively explored for novel antimicrobial agents.[3][4] They have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains, as well as various fungi.[14]

Compound ClassTarget OrganismMIC (µM)MBC/MFC (µM)Reference
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 7)S. aureus43.3 - 86.786.7 - 173.4[14]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 12)MRSA67.5 - 135.1135.1 - 270.2[14]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 10)C. albicans59.6 - 119.2119.2 - 238.4[14]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Antiviral Activity

The development of new, safe, and efficient antiviral drugs is a critical global health priority.[15] Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[15] The mechanism of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.[16][17]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for drug discovery and development. Below are protocols for key assays frequently used to evaluate compounds derived from the 4,5-dimethylthiazol-2-amine scaffold.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][18][19] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[20]

Materials:

  • Human cancer cell lines (e.g., A549, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24-72 hours.

  • MTT Addition: After incubation, remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 step2 2. Incubate Overnight (Allow cells to adhere) step1->step2 step3 3. Treat Cells with Serial Dilutions of Thiazole Derivatives step2->step3 step4 4. Incubate for 24-72h step3->step4 step5 5. Add MTT Reagent to each well step4->step5 step6 6. Incubate for 3-4h (Living cells convert MTT to purple formazan) step5->step6 step7 7. Add Solubilizing Agent (e.g., DMSO) to dissolve crystals step6->step7 step8 8. Measure Absorbance at ~570 nm step7->step8 step9 9. Calculate % Viability and determine IC50 values step8->step9 end End step9->end

Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, CK2).[13][18]

Materials:

  • Purified recombinant human kinase and its specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, which measures ADP production)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • Reaction Setup: Add the kinase, its specific substrate, and the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

  • Kinase Reaction: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent. For ADP-Glo™, this involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the generated ADP to ATP and measure the new ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal. Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive (DMSO) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[9] Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its continued importance. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and reduced side effects.[9][10]

References

Crystal Structure Analysis of 4,5-Dimethylthiazol-2-amine Hydrochloride: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of 4,5-dimethylthiazol-2-amine hydrochloride has revealed a notable absence of publicly available crystallographic data. Despite the compound's availability from various chemical suppliers and its listing in chemical databases, no peer-reviewed articles or entries in crystallographic databases (such as the Cambridge Crystallographic Data Centre - CCDC) detailing its single-crystal X-ray analysis were identified.

This technical overview aims to address the request for an in-depth guide on the crystal structure of this compound. However, due to the lack of primary crystallographic data, this document will instead outline the general methodologies and theoretical considerations for such an analysis, drawing parallels from related thiazole structures where appropriate.

Context and Significance

4,5-Dimethylthiazol-2-amine is a heterocyclic compound incorporating a thiazole ring, which is a common scaffold in medicinal chemistry. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound for pharmaceutical applications. A definitive crystal structure would provide invaluable information on its three-dimensional conformation, intermolecular interactions, and packing in the solid state. This data is crucial for understanding its physicochemical properties, guiding drug design efforts, and for solid-form screening and patenting.

General Experimental Protocol for Crystal Structure Determination

While specific details for the title compound are unavailable, a typical experimental workflow for determining the crystal structure of a small organic molecule hydrochloride salt would be as follows.

2.1. Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. For a hydrochloride salt, this is typically achieved by dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Common crystallization techniques include:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate over days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

2.2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Below is a generalized workflow for crystal structure analysis.

G General Workflow for Crystal Structure Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing Solution Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Publication Publication / Database Deposition CIF->Publication

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features

Based on the chemical structure of this compound, several features would be expected in its crystal structure:

  • Protonation: The amine group is the most likely site of protonation by the hydrochloric acid, forming an ammonium cation. The chloride ion would act as the counter-ion.

  • Hydrogen Bonding: Extensive hydrogen bonding is expected. The protonated amine group (N-H) would act as a hydrogen bond donor to the chloride anion and potentially to the nitrogen atom of the thiazole ring of a neighboring molecule. These interactions would play a dominant role in the crystal packing.

  • Planarity: The thiazole ring is aromatic and therefore expected to be largely planar.

Data Presentation (Hypothetical)

If the crystal structure data were available, it would be summarized in tables as shown below. The values provided are for illustrative purposes only and do not represent actual data for the title compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue (Hypothetical)
Empirical formulaC₅H₉ClN₂S
Formula weight164.66
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.0 Å, b = 12.0 Å, c = 9.0 Å, β = 95.0°
Volume860.0 ų
Z4
Density (calculated)1.270 Mg/m³
Absorption coefficient0.650 mm⁻¹
F(000)344
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5000
Independent reflections2000 [R(int) = 0.040]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.130
Largest diff. peak and hole0.40 and -0.30 e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)AngleDegrees (°)
S1-C21.74C5-S1-C290.0
S1-C51.72N3-C2-N1120.0
N1-C21.32N3-C2-S1120.0
N1-C41.38C4-N1-C2110.0
C4-C51.35C5-C4-N1115.0

Conclusion

A definitive crystal structure analysis of this compound remains an open area for investigation. The experimental determination of this structure would provide significant insights into its solid-state properties and would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to fill this gap in the scientific literature.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-4,5-dimethylthiazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates essential data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound.

Compound Identification and General Properties

2-Amino-4,5-dimethylthiazole hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its thiazole core is a key structural motif in various biologically active molecules.[1]

Table 1: Compound Identification

ParameterValue
Chemical Name 2-Amino-4,5-dimethylthiazole hydrochloride
Synonyms 2-Amino-4,5-dimethylthiazole monohydrochloride, 4,5-Dimethylthiazol-2-amine hydrochloride, 4,5-Dimethylthiazol-2-ylamine hydrochloride[2][3]
CAS Number 71574-33-9[1][2][3][4][5]
Molecular Formula C₅H₈N₂S · HCl[1][2][3]
Molecular Weight 164.66 g/mol [2][3][4][5][6]
Appearance White to off-white powder/crystal[1][2]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 2-amino-4,5-dimethylthiazole hydrochloride.

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 273-274 °C (decomposes)[1][2][3][4][5]
Solubility Soluble in water[4]. Clear at 50 mg/mL in H₂O.[5]
Purity ≥ 98%[2][5], ≥ 99.5% (HPLC)[1]
Storage Room Temperature, in an inert atmosphere[1][4][5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical parameters.

Melting Point Determination

The melting point is determined using a digital melting point apparatus.

  • Apparatus: Electrothermal digital melting point apparatus.

  • Procedure:

    • A small, dry sample of 2-amino-4,5-dimethylthiazole hydrochloride is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, the temperature of decomposition is noted.

Solubility Determination

The aqueous solubility is determined by the equilibrium saturation method.

  • Apparatus: Orbital shaker, centrifuge, pH meter, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of 2-amino-4,5-dimethylthiazole hydrochloride is added to a known volume of deionized water in a sealed container.

    • The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is then centrifuged to separate the undissolved solid.

    • The pH of the supernatant is measured.

    • An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Apparatus: Potentiometer with a combined pH electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A precisely weighed amount of 2-amino-4,5-dimethylthiazole hydrochloride is dissolved in a known volume of deionized water.

    • The solution is stirred continuously.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from the burette.

    • The pH of the solution is recorded after each addition.

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Apparatus: FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[7]

    • The mixture is ground to a fine powder.[7]

    • The powdered mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.[7]

  • Analysis:

    • A background spectrum of a blank KBr pellet is recorded.[8]

    • The sample pellet is placed in the sample holder of the FT-IR spectrometer.

    • The infrared spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).[8]

¹H and ¹³C NMR spectroscopy are employed to elucidate the molecular structure.

  • Apparatus: NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation:

    • For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • For ¹³C NMR, a more concentrated solution is typically required.

    • The solution is filtered through a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Analysis:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural assignment.[9]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation:

    • The sample is introduced into the ion source. Volatile samples can be introduced via a gas chromatograph, while less volatile or thermally labile samples can be dissolved in a suitable solvent and introduced via direct infusion or a liquid chromatograph.

  • Analysis:

    • The sample is ionized in the ion source.[10]

    • The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[10]

    • The detector measures the abundance of each ion.

    • The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound.[10]

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of 2-amino-4,5-dimethylthiazole hydrochloride.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Reporting Synthesis Synthesis of 2-amino- 4,5-dimethylthiazole HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assay Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Data_Analysis Data Analysis and Interpretation MP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis FTIR FT-IR Spectroscopy->FTIR NMR NMR (1H, 13C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Technical Guide Generation Data_Analysis->Report

Physicochemical characterization workflow.

Solubility_pH_Relationship Compound 2-amino-4,5-dimethylthiazole hydrochloride (Salt Form) Equilibrium Equilibrium in Aqueous Solution Compound->Equilibrium FreeBase Free Base Form (Less Soluble) Equilibrium->FreeBase + H⁺ Protonated Protonated Form (More Soluble) Equilibrium->Protonated - H⁺ pH_low Low pH (Acidic) pH_low->Equilibrium Shifts equilibrium towards Protonated Form pH_high High pH (Basic) pH_high->Equilibrium Shifts equilibrium towards Free Base Form

Influence of pH on solubility equilibrium.

References

Methodological & Application

Application Notes: Measuring Cell Viability and Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][2] This conversion only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells in the sample.[3][4] These insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[1][4] A higher absorbance indicates greater cell viability.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,5-Dimethylthiazol-2-amine hydrochloride (MTT) for in vitro cell viability studies.

Principle of the MTT Assay

The core of the assay lies in the enzymatic reduction of the MTT reagent. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells, cleave the tetrazolium ring of MTT.[3][6] This reaction reduces the yellow MTT to insoluble purple formazan crystals.[7] The intensity of the purple color, quantified by measuring its absorbance, is correlated with the number of metabolically active, viable cells.[2]

MTT_Pathway cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan Crystals (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT Reagent (Yellow, Water-Soluble) MTT->Enzymes Uptake

Caption: Cellular mechanism of MTT reduction to formazan.

Protocols

Protocol 1: Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the MTT assay. All solutions should be prepared under sterile conditions (e.g., in a laminar flow hood).

1. MTT Stock Solution (5 mg/mL):

  • Weigh out the desired amount of MTT powder (this compound).
  • Dissolve the MTT in sterile Dulbecco's Phosphate Buffered Saline (DPBS) or PBS to a final concentration of 5 mg/mL.[7][8][9]
  • Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.
  • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[7][9]
  • Storage: Store the stock solution protected from light. It can be stored at 4°C for frequent use (up to a few days) or at -20°C for long-term storage (stable for at least 6 months).[7][9] Do not use if the solution appears blue or green.[10]

2. Formazan Solubilization Solution:

  • Several solvents can be used to dissolve the formazan crystals. The choice depends on experimental needs and cell type.
  • Dimethyl Sulfoxide (DMSO): The most common solvent. Use 100% DMSO.[4][11]
  • Acidified Isopropanol: Prepare a solution of 4 mM HCl and 0.1% Nonidet P-40 (NP-40) in isopropanol.[7][9] This can be an alternative if DMSO is toxic to the cells being tested.[4]

Table 1: Reagent Preparation Summary

Reagent Components Final Concentration Storage Conditions
MTT Stock Solution MTT Powder, Sterile PBS/DPBS 5 mg/mL 4°C (short-term) or -20°C (long-term), protected from light[7][9]

| Solubilization Solution | 100% DMSO or 4 mM HCl, 0.1% NP-40 in Isopropanol | N/A | Room Temperature |

Protocol 2: Cell Viability Assay (96-Well Plate Format)

This protocol is optimized for adherent cells but can be adapted for suspension cells by including a centrifugation step before media removal.

MTT_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Incubate (24h) Allow cells to adhere A->B C 3. Treat Cells Add test compounds & controls B->C D 4. Incubate (e.g., 24h, 48h, or 72h) C->D E 5. Add MTT Solution (Final conc. 0.5 mg/mL) D->E F 6. Incubate (2-4 hours, 37°C) Allow formazan formation E->F G 7. Remove Medium Carefully aspirate supernatant F->G H 8. Add Solubilization Solution (e.g., 100-150 µL DMSO) G->H I 9. Incubate & Shake (15 min, room temp, protected from light) H->I J 10. Measure Absorbance (570 nm, reference >650 nm) I->J

Caption: Standard experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[5]

    • Prepare a cell suspension at the desired concentration. The optimal seeding density depends on the cell line and should be determined empirically, but typically ranges from 1,000 to 100,000 cells per well.[5][6] For many cell lines, 1 x 10⁴ cells/well is a good starting point.[11]

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include control wells: "No-Cell" blanks (medium only) for background subtraction and "Untreated" controls (cells with vehicle).[8][11]

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere.[3][11]

  • Cell Treatment:

    • Prepare serial dilutions of your test compound in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation and Formazan Formation:

    • After the treatment period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of ~0.5 mg/mL).[6][11]

    • Incubate the plate for 2 to 4 hours at 37°C.[5][6] During this time, viable cells will produce visible purple formazan crystals.[12]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals.[11] For suspension cells, centrifuge the plate first (e.g., 500 x g for 5 minutes) before aspirating the supernatant.[10]

    • Add 100-150 µL of formazan solubilization solution (e.g., DMSO) to each well.[5][7]

    • Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7][13]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader. The optimal wavelength is 570 nm, but any filter between 550 and 600 nm is acceptable.[8][10][11]

    • If possible, use a reference wavelength of 630 nm or higher to correct for background absorbance from cell debris and fingerprints.[5]

    • Read the plate within 1 hour of adding the solubilization solution.

Table 2: Key Experimental Parameters

Parameter Recommended Value Notes
Plate Format 96-well, flat-bottom Ensures consistent light path for absorbance readings.[10]
Seeding Density 1,000 - 100,000 cells/well Must be optimized for each cell line to ensure linear absorbance response.[5][6]
MTT Incubation Time 2 - 4 hours Time can be optimized; longer incubation may be needed for slow-growing cells.[6]
Solubilization Volume 100 - 150 µL Must be sufficient to completely dissolve crystals.[5]
Absorbance Wavelength 570 nm (primary) A reference wavelength >650 nm is recommended.[10]

| Optimal Absorbance Range | 0.75 - 1.25 O.D. | For untreated control cells, this range allows for measurement of both proliferation and inhibition.[6][10] |

Protocol 3: Data Analysis

Data_Analysis_Workflow RawData 1. Raw Absorbance Readings (OD at 570 nm) SubtractBlank 2. Correct for Background (Subtract average OD of 'No-Cell' blank) RawData->SubtractBlank CalcViability 3. Calculate Percent Viability (% Viability = [Corrected OD_Treated / Corrected OD_Control] x 100) SubtractBlank->CalcViability PlotCurve 4. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) CalcViability->PlotCurve CalcIC50 5. Determine IC50 Value (Concentration causing 50% viability loss) PlotCurve->CalcIC50

Caption: Workflow for analyzing MTT assay data.

Methodology:

  • Background Subtraction:

    • Calculate the average absorbance value from the "No-Cell" blank wells.

    • Subtract this average blank value from the absorbance reading of every other well.[6][10]

  • Calculate Percent Viability:

    • Calculate the average corrected absorbance for the "Untreated" control cells. This value represents 100% cell viability.

    • For each treatment concentration, calculate the percent viability using the following formula:[8] % Cell Viability = (Corrected Absorbance of Treated Cells / Average Corrected Absorbance of Control Cells) x 100

  • Generate Dose-Response Curve and Determine IC50:

    • Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[14]

    • Use a non-linear regression analysis (e.g., in software like GraphPad Prism or Microsoft Excel) to fit the data and determine the IC50 value.[8][14] The IC50 is the concentration of the compound that reduces cell viability by 50%.[14]

Troubleshooting

Table 3: Common Issues and Solutions in the MTT Assay

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance - Contamination of media with bacteria or yeast.- Phenol red or serum interference.- Test compound is colored or has reducing properties.[5] - Use sterile technique and check media before use.[6][10]- Use phenol red-free media for the MTT incubation step.- Run a control with the compound in cell-free media to check for interference.[15]
Low Absorbance Readings - Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete solubilization of formazan crystals.[5] - Increase the initial cell number per well.[6]- Increase MTT incubation time (up to 4 hours).- Ensure complete mixing after adding solvent; incubate longer or gently pipette to dissolve.[5]
High Variability between Replicates - Uneven cell seeding.- Edge effects due to evaporation in outer wells.- Inaccurate pipetting. - Ensure the cell suspension is homogenous before and during plating.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[5]- Use calibrated pipettes and ensure proper technique.[6]

| MTT Reagent is Blue/Green | - Contamination with a reducing agent or microbes.- Excessive exposure to light. | - Discard the reagent and prepare a fresh, sterile batch.[6][10]- Store the MTT solution properly in a dark container at 4°C or -20°C.[6] |

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4,5-Dimethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of anticancer agents derived from 4,5-dimethylthiazol-2-amine hydrochloride. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This guide outlines the synthesis of the core intermediate, 4,5-dimethylthiazol-2-amine, followed by key derivatization strategies to generate compounds with potential therapeutic activity. Additionally, it summarizes the biological activities of representative compounds and illustrates relevant signaling pathways.

I. Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 2-Acetamido-thiazole derivativePanc-1 (Pancreatic)43.08[3]
2 2-Amido-thiazole derivativeHT29 (Colon)2.01[2]
3 Thiazole derivativeMCF-7 (Breast)2.57[4]
4 Thiazole derivativeHepG2 (Liver)7.26[4]
5 Bis-thiazole derivativeHela (Cervical)0.00065[5]
6 Bis-thiazole derivativeKF-28 (Ovarian)0.0061[5]
7 Ureido-4-phenylthiazole derivativeHepG2 (Liver)0.62[6][7]

II. Experimental Protocols

The synthesis of anticancer agents from this compound can be approached in two main stages: the synthesis of the core intermediate 4,5-dimethylthiazol-2-amine, and its subsequent derivatization.

Protocol 1: Synthesis of 4,5-Dimethylthiazol-2-amine (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of the key intermediate, 4,5-dimethylthiazol-2-amine, from 3-chloro-2-butanone and thiourea, a classic example of the Hantzsch thiazole synthesis.[8][9]

Materials:

  • 3-Chloro-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.1 equivalents) in absolute ethanol.

  • To this solution, add 3-chloro-2-butanone (1.0 equivalent).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold deionized water to precipitate the crude product.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,5-dimethylthiazol-2-amine.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 2-Acetamido-4,5-dimethylthiazole Derivatives

This protocol details the N-acylation of 4,5-dimethylthiazol-2-amine to produce amide derivatives, which have shown significant anticancer activity.[3]

Materials:

  • 4,5-Dimethylthiazol-2-amine

  • Substituted acetyl chloride or carboxylic acid

  • Dichloromethane (DCM) or other suitable dry solvent

  • Triethylamine (TEA) or other suitable base

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4,5-dimethylthiazol-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the desired substituted acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-acetamido-4,5-dimethylthiazole derivative.

Protocol 3: Synthesis of 2-Ureido-4,5-dimethylthiazole Derivatives

This protocol describes the synthesis of urea derivatives of 4,5-dimethylthiazol-2-amine.[7]

Materials:

  • 4,5-Dimethylthiazol-2-amine

  • Substituted isocyanate

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Magnetic stirrer

Procedure:

  • Dissolve 4,5-dimethylthiazol-2-amine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Add the desired substituted isocyanate (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-ureido-4,5-dimethylthiazole derivative.

Protocol 4: Synthesis of 2-Imino-4,5-dimethylthiazole (Schiff Base) Derivatives

This protocol outlines the formation of Schiff bases by reacting 4,5-dimethylthiazol-2-amine with various aldehydes.[10][11]

Materials:

  • 4,5-Dimethylthiazol-2-amine

  • Substituted aldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 4,5-dimethylthiazol-2-amine (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.0 equivalent) and a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

III. Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow and key signaling pathways implicated in the anticancer activity of thiazole derivatives.

G cluster_synthesis General Synthetic Workflow cluster_derivatization Derivatization start 4,5-Dimethylthiazol-2-amine Hydrochloride intermediate 4,5-Dimethylthiazol-2-amine start->intermediate Neutralization amide Amide Derivatives intermediate->amide Acylation urea Urea Derivatives intermediate->urea Reaction with Isocyanate schiff_base Schiff Base Derivatives intermediate->schiff_base Condensation with Aldehyde G cluster_pathway Simplified Apoptosis Signaling Pathway Thiazole Thiazole Derivative Bcl2 Bcl-2 Thiazole->Bcl2 Inhibition Bax Bax/Bak Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Activation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis G cluster_pi3k Simplified PI3K/AKT/mTOR Signaling Pathway Thiazole Thiazole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Thiazole->RTK Inhibition PI3K PI3K Thiazole->PI3K Inhibition RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Angiogenesis mTOR->Proliferation

References

Application Notes: 4,5-Dimethylthiazol-2-amine Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for drug design. While the use of 4,5-Dimethylthiazol-2-amine hydrochloride as a direct precursor in the synthesis of widely-known, marketed kinase inhibitors is not extensively documented in peer-reviewed literature, its structural features are representative of the broader class of 2-aminothiazole building blocks. These application notes provide generalized, robust protocols for the derivatization of 4,5-Dimethylthiazol-2-amine, enabling its potential use in the synthesis of novel kinase inhibitors targeting various signaling pathways. The methodologies are based on established synthetic routes for analogous compounds.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole moiety is a versatile pharmacophore that has been successfully incorporated into inhibitors targeting a range of kinases, such as Cyclin-Dependent Kinases (CDKs), Rho-associated kinases (ROCK), and dual-specificity kinases.[1][2][3] The exocyclic amine and the thiazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively, often interacting with the hinge region of the kinase ATP-binding pocket, a crucial determinant for binding affinity.

This compound provides a stable, readily available starting material. The methyl groups at the C4 and C5 positions can influence solubility, metabolic stability, and steric interactions within the target protein's active site, offering a unique substitution pattern for library synthesis and lead optimization.

Generalized Synthetic Pathways & Workflows

The primary amino group of 4,5-Dimethylthiazol-2-amine is a versatile handle for various chemical transformations to build more complex kinase inhibitor scaffolds. The general workflow involves coupling the thiazole core with other aromatic or heterocyclic systems.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds Start 4,5-Dimethylthiazol-2-amine Hydrochloride Coupling C-N Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Aryl Halide, Pd Catalyst, Base Amidation Amide Bond Formation Start->Amidation Carboxylic Acid, Coupling Agent Urea Urea Formation Start->Urea Aryl Isocyanate Prod1 N-Aryl-4,5-dimethylthiazol-2-amine Coupling->Prod1 Prod2 N-(4,5-dimethylthiazol-2-yl)amide Amidation->Prod2 Prod3 1-Aryl-3-(4,5-dimethylthiazol-2-yl)urea Urea->Prod3 Final Final Kinase Inhibitor (via further modification) Prod1->Final Prod2->Final Prod3->Final

Caption: Generalized workflow for synthesizing kinase inhibitors.

Experimental Protocols

The following protocols are generalized procedures adapted from literature methods for similar 2-aminothiazole derivatives.[1][2] Researchers should perform small-scale test reactions to optimize conditions for 4,5-Dimethylthiazol-2-amine.

Protocol 1: Synthesis of N-Aryl-4,5-dimethylthiazol-2-amine via Buchwald-Hartwig Cross-Coupling

This protocol describes the palladium-catalyzed C-N bond formation between 4,5-Dimethylthiazol-2-amine and an aryl halide (e.g., a substituted chloropyrimidine), a common step in constructing the core of many kinase inhibitors.

Materials:

  • This compound

  • Aryl halide (e.g., 4,6-dichloro-2-methylpyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4,5-dimethylthiazol-2-amine.

Protocol 2: Synthesis of N-(4,5-dimethylthiazol-2-yl)amide Derivatives

This protocol outlines the formation of an amide bond, a common functional group in kinase inhibitors that can participate in hydrogen bonding.

Materials:

  • 4,5-Dimethylthiazol-2-amine (free base)

  • Substituted carboxylic acid

  • Peptide coupling agent (e.g., HATU, HOBt/EDCI)

  • Base (e.g., DIPEA or Et₃N)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

  • Add a solution of 4,5-Dimethylthiazol-2-amine (1.2 eq) in anhydrous DMF to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • If a precipitate does not form, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization.

Protocol 3: Synthesis of 1-Aryl-3-(4,5-dimethylthiazol-2-yl)urea

Urea linkages are present in many kinase inhibitors, such as sorafenib, and are critical for binding. This protocol describes their synthesis via reaction with an isocyanate.

Materials:

  • 4,5-Dimethylthiazol-2-amine (free base)

  • Substituted aryl isocyanate

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

Procedure:

  • Dissolve 4,5-Dimethylthiazol-2-amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add the substituted aryl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 1-3 hours. The reaction is often rapid.[2]

  • Monitor the reaction progress by TLC. A precipitate of the urea product may form during the reaction.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold DCM or diethyl ether to obtain the pure product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by trituration with diethyl ether or by flash column chromatography.

Target Kinase Pathways and Mechanism of Action

Aminothiazole-based inhibitors can target various kinase families. Understanding the downstream effects of inhibiting these pathways is crucial for drug development.

A. Cyclin-Dependent Kinase (CDK) Pathway: CDKs are key regulators of the cell cycle. Inhibitors often target CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the E2F transcription factor, halting the cell cycle in the G1 phase and preventing proliferation.

G cluster_pathway CDK4/6-Rb Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase activates Inhibitor Aminothiazole Inhibitor Inhibitor->CDK46 Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a kinase inhibitor.

B. Rho-Associated Kinase (ROCK) Pathway: ROCKs are serine/threonine kinases that regulate the actin cytoskeleton. They play roles in cell contraction, motility, and adhesion. Inhibition of ROCK can affect smooth muscle contraction and has therapeutic potential in cardiovascular diseases and cancer.[1]

G cluster_pathway ROCK Signaling Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates (P) Actomyosin Actomyosin Contraction MLC->Actomyosin Inhibitor Aminothiazole Inhibitor Inhibitor->ROCK Inhibits

Caption: Inhibition of the RhoA-ROCK pathway by a kinase inhibitor.

Quantitative Data of Representative Aminothiazole Inhibitors

The following tables summarize the inhibitory activities of various 2-aminothiazole-based kinase inhibitors from published studies. This data is provided for comparative purposes to guide the design and evaluation of new compounds derived from 4,5-Dimethylthiazol-2-amine.

Table 1: Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives [2]

Compound ID Target Kinase IC₅₀ (μM)
1g CK2 1.9
1g GSK3β 0.67
2g CK2 < 3

| 2g | GSK3β | < 3 |

Table 2: Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives [1]

Compound ID Target Kinase IC₅₀ (nM)
4v ROCK II 20

| Control Cpd | ROCK II | 1.1 |

Table 3: Inhibitory Activity of Dihydrothiazolo[4,5-h]quinazoline Derivatives [3]

Compound ID Target Kinase IC₅₀ (nM) Kᵢ (nM)
11g CDK2/cyclin A 0.7 0.3

| 11g | CDK1/cyclin B | 3.0 | 1.3 |

Conclusion

This compound is a valuable, albeit under-documented, starting material for the synthesis of novel kinase inhibitors. The generalized protocols and comparative data provided in these notes offer a solid foundation for researchers to explore its potential. By leveraging established synthetic methodologies such as palladium-catalyzed cross-couplings and amide bond formations, this building block can be elaborated into diverse libraries of compounds for screening against various kinase targets. The unique substitution pattern may confer advantageous physicochemical and pharmacological properties, making it a worthy candidate for future drug discovery programs.

References

Unlocking Novel Antimicrobials: Development of Compounds from 4,5-Dimethylthiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial compounds derived from the readily available starting material, 4,5-Dimethylthiazol-2-amine hydrochloride. These guidelines are intended for researchers and scientists in the fields of medicinal chemistry, microbiology, and drug development.

Synthetic Pathways and Strategies

Two primary synthetic routes for the derivatization of 4,5-Dimethylthiazol-2-amine are presented: Schiff base formation and acylation. These methods offer a straightforward approach to introduce diverse functionalities to the thiazole core, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. This reaction provides a versatile platform for introducing a wide array of aromatic and heterocyclic substituents.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start_material 4,5-Dimethylthiazol- 2-amine Hydrochloride conditions Ethanol, Glacial Acetic Acid (cat.) Reflux, 2-4 h start_material->conditions aldehyde Substituted Aldehyde (R-CHO) aldehyde->conditions product Schiff Base Derivative conditions->product

Caption: Synthetic workflow for Schiff base formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Neutralization (if starting with hydrochloride salt): Add a suitable base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride salt and free the amine. Stir for 10-15 minutes at room temperature.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aldehyde (1 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of N-Acyl Derivatives

Acylation of the 2-amino group of the thiazole ring with various acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amide derivatives. This modification can significantly influence the lipophilicity and electronic properties of the molecule, impacting its antimicrobial activity.

Acylation_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start_material 4,5-Dimethylthiazol- 2-amine Hydrochloride conditions Pyridine or Triethylamine DCM, 0°C to rt start_material->conditions acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->conditions product N-Acyl Derivative conditions->product

Caption: Synthetic workflow for N-acylation.

Experimental Protocol: General Procedure for N-Acyl Derivative Synthesis

  • Dissolution: Suspend this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the suspension and stir for 15-20 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0°C in an ice bath and slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Antimicrobial Activity Evaluation

The newly synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standardized methods such as the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) are recommended.

Quantitative Antimicrobial Data

The following tables summarize representative antimicrobial activity data for thiazole derivatives structurally related to those synthesized from 4,5-Dimethylthiazol-2-amine. This data serves as a benchmark for evaluating newly synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound TypeTest OrganismMIC (µg/mL)Reference
Thiazole-based Schiff BasesStaphylococcus aureus1.56 - 6.25
Escherichia coli1.56 - 6.25
Pseudomonas aeruginosa> 100
Bacillus subtilis3.12 - 12.5
N-Acyl Thiazole DerivativesStaphylococcus aureus12.5 - 50
Escherichia coli25 - 100
Klebsiella pneumoniae50 - 200

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound TypeTest OrganismMIC (µg/mL)Reference
Thiazole-based Schiff BasesCandida albicans7.8 - 5.8
Aspergillus niger> 100
N-Acyl Thiazole DerivativesCandida albicans12.5 - 50
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the newly synthesized compounds against mammalian cells to assess their therapeutic index. The MTT assay is a widely used colorimetric method to determine cell viability.

Quantitative Cytotoxicity Data

The following table provides representative cytotoxicity data for thiazole derivatives against a normal cell line.

Table 3: Cytotoxicity (IC50) of Thiazole Derivatives

Compound TypeCell LineIC50 (µM)Reference
Thiazolidinone DerivativesMonkey kidney epithelial cells (LLC-MK2)> 100
Thiazole DerivativesNormal MRC5 cells> 30
Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis A Seed mammalian cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for 24-48 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, Vero) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Potential Mechanism of Action

While the precise mechanism of action can vary depending on the specific derivative, some thiazole-based antimicrobial agents have been shown to target essential bacterial enzymes. Molecular docking studies have suggested that these compounds may inhibit enzymes involved in cell wall biosynthesis, such as the MurB enzyme in E. coli, or interfere with DNA replication by inhibiting DNA gyrase.

Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_targets Potential Bacterial Targets cluster_outcome Outcome Compound Thiazole Derivative MurB MurB Enzyme (Cell Wall Synthesis) Compound->MurB Inhibition DNAGyrase DNA Gyrase (DNA Replication) Compound->DNAGyrase Inhibition Inhibition Inhibition of Bacterial Growth MurB->Inhibition DNAGyrase->Inhibition

Caption: Potential mechanisms of antimicrobial action.

Further investigation into the specific molecular targets of novel derivatives is essential for understanding their mechanism of action and for future drug development efforts. Techniques such as enzyme inhibition assays and molecular docking studies can provide valuable insights.

The Role of 4,5-Dimethylthiazol-2-amine Hydrochloride in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4,5-dimethylthiazol-2-amine hydrochloride and related aminothiazole scaffolds in the synthesis of potent anti-inflammatory drugs. It includes a comprehensive overview of synthetic methodologies, experimental protocols for evaluating anti-inflammatory activity, and a summary of the mechanisms of action involving key signaling pathways.

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities.[1] Among these, 2-aminothiazole derivatives have garnered significant attention for their potential in developing effective anti-inflammatory agents.[2][3] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] This document focuses on the synthetic utility of this compound and its analogs, providing researchers with the necessary protocols to synthesize and evaluate novel anti-inflammatory candidates. A prominent example of a thiazole-containing anti-inflammatory drug is Meloxicam, a selective COX-2 inhibitor used in the treatment of arthritis.[5]

Synthesis of Thiazole-Based Anti-Inflammatory Drugs

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[6] This method typically involves the condensation of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole can then be further modified to produce a variety of anti-inflammatory compounds.[7]

A noteworthy example is the synthesis of Meloxicam, which utilizes 2-amino-5-methylthiazole as a key intermediate. The synthesis involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide (DMSO).[8][9]

Featured Synthetic Protocol: Synthesis of Meloxicam

This protocol describes the synthesis of Meloxicam from 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide and 2-amino-5-methylthiazole.[9]

Materials:

  • 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide

  • 2-amino-5-methylthiazole

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Reaction flask equipped with a stirrer and distillation apparatus

Procedure:

  • To a reaction flask, add 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide and 126g (1.1 mol) of 2-amino-5-methylthiazole.

  • Add 600 mL of dimethyl sulfoxide (DMSO) to the flask and stir the mixture.

  • Heat the reaction mixture to 189°C.

  • During the reaction, continuously distill off the ethanol that is formed.

  • After 3 hours, cool the reaction mixture and add 450 mL of ethanol.

  • Continue cooling to room temperature to allow the crude product to precipitate.

  • Filter the mixture to collect the crude Meloxicam.

  • Recrystallize the crude product from tetrahydrofuran (THF) to obtain high-purity Meloxicam.

Expected Yield: Approximately 323g (92% yield) with a purity of 99.4%.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 4-hydroxy-2-methyl-2H-1,2- benzothiazine-3-ethyl carboxylate-1,1-dioxide Reaction Condensation in DMSO at 189°C Reactant1->Reaction Reactant2 2-amino-5-methylthiazole Reactant2->Reaction Precipitation Precipitation with Ethanol Reaction->Precipitation Cooling Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from THF Filtration->Recrystallization Crude Product Product High-Purity Meloxicam Recrystallization->Product

Caption: Workflow for the synthesis of Meloxicam.

Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of newly synthesized thiazole derivatives can be assessed using a combination of in vivo and in vitro assays.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute inflammation.

Principle:

Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.

Protocol:

  • Animals: Use healthy Wistar rats (150-200g).

  • Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin or Diclofenac Sodium), and test groups for different doses of the synthesized compounds.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Assay_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis Animals Group Wistar Rats Dosing Administer Test Compound/ Standard/Vehicle Animals->Dosing Injection Inject Carrageenan into Paw Dosing->Injection 30-60 min Measurement Measure Paw Volume at Different Time Points Injection->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Anti-Inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of a colored product from the oxidation of a chromogenic substrate.

Protocol (Colorimetric Assay):

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the test compounds or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells and incubate for a few minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.

  • Detection: After a short incubation, add a colorimetric substrate solution. The peroxidase activity of COX will generate a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes. The activity can be measured by detecting the products of the enzymatic reaction.

Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, a specific fluorescent probe, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer and the 5-LOX enzyme.

  • Inhibitor Incubation: Add the test compounds or a reference inhibitor (e.g., Zileuton) and incubate.

  • Reaction Initiation: Add the 5-LOX substrate to initiate the reaction. The enzyme will convert the substrate to an intermediate that reacts with the probe to generate a fluorescent product.

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative thiazole derivatives from the literature.

Table 1: In Vitro COX Inhibition Data for Selected Thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard) 7.60.04190
Thiazole Derivative A >1000.25>400
Thiazole Derivative B 15.20.1884.4
Thiazole Derivative C 5.80.0964.4

Data is representative and compiled from various sources for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound (Dose)% Inhibition of Edema at 3h
Control (Vehicle) 0
Indomethacin (10 mg/kg) 65
Thiazole Derivative X (20 mg/kg) 58
Thiazole Derivative Y (20 mg/kg) 72
Thiazole Derivative Z (20 mg/kg) 45

Data is representative and compiled from various sources for illustrative purposes.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many thiazole derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Many anti-inflammatory thiazole derivatives have been shown to inhibit NF-κB activation.[12]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->IKK Inhibits DNA κB DNA Binding Site NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->ProInflammatory

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[13] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Cytokines, Stress MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->MAPK Inhibits Transcription Gene Transcription TF->Transcription ProInflammatory Pro-inflammatory Genes Transcription->ProInflammatory

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This compound and its structural analogs are valuable starting materials for the synthesis of a wide array of compounds with potent anti-inflammatory properties. The protocols and data presented herein provide a framework for the synthesis and evaluation of novel thiazole-based anti-inflammatory drugs. A thorough understanding of their mechanism of action, particularly their interaction with the COX, LOX, NF-κB, and MAPK pathways, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes: High-Throughput Screening of 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,5-dimethylthiazole-2-amine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this structure are of significant interest in drug discovery due to their demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] Notably, this scaffold is frequently employed in the development of kinase inhibitors, a major class of targeted therapeutics.[1][2] High-Throughput Screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such derivatives against specific biological targets to identify promising "hit" compounds.[3][4] This process utilizes automation, miniaturization, and robust data analysis to test thousands of compounds in a short period, accelerating the initial stages of drug discovery.[3][4]

These application notes provide detailed protocols and workflows for conducting HTS campaigns on libraries of 4,5-Dimethylthiazol-2-amine hydrochloride derivatives, with a focus on cell-based cytotoxicity assays for anticancer research.

Key Applications and Screening Strategies

Libraries derived from the this compound core are particularly suitable for screening against:

  • Protein Kinases: The thiazole ring is a key feature in many ATP-competitive kinase inhibitors. HTS campaigns can identify derivatives that selectively inhibit kinases implicated in cancer and inflammatory diseases.[1][2]

  • Cancer Cell Lines: Phenotypic screens using a panel of cancer cell lines can identify compounds with cytotoxic or cytostatic effects. The MTT assay is a common, robust colorimetric method for assessing cell viability in an HTS format.[5][6]

  • Antimicrobial Targets: Thiazole derivatives have shown significant antimicrobial properties.[7] HTS can be used to screen for compounds that inhibit the growth of various bacterial or fungal strains.

The general workflow for a high-throughput screening campaign is a multi-step process designed to efficiently identify and validate active compounds from a large library.

HTS_Workflow cluster_0 Screening Campaign Stages AssayDev 1. Assay Development & Miniaturization PrimaryScreen 2. Primary Screen (Single Concentration) AssayDev->PrimaryScreen Z' > 0.5 HitID 3. Hit Identification & Triage PrimaryScreen->HitID Identify Actives SecondaryScreen 4. Secondary Screen (Dose-Response) HitID->SecondaryScreen Confirmed Hits LeadOpt 5. Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt Potent Compounds

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Protocol 1: Primary HTS for Cytotoxicity Using the MTT Assay

This protocol details a primary screen to identify derivatives that reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][5][8]

Materials:

  • Library of this compound derivatives (dissolved in DMSO).

  • Human cancer cell line (e.g., MCF-7, A549, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[5][8]

  • 384-well, clear-bottom, sterile microplates.[9]

  • Automated liquid handling systems.[4]

  • Microplate reader.

Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Using an automated dispenser, seed cells into 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare assay plates by dispensing a small volume (e.g., 50-100 nL) of each library compound into designated wells to achieve a final screening concentration (e.g., 10 µM).[9]

    • Include appropriate controls on each plate:

      • Vehicle Control: Wells with cells treated only with DMSO (0.1% final concentration).

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine).

      • Blank Control: Wells containing medium only, with no cells.[5]

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition and Incubation:

    • Add 5 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][8]

  • Formazan Solubilization:

    • Add 25 µL of solubilization solution to each well.

    • Place the plates on an orbital shaker for 10-15 minutes (or incubate overnight, depending on the solution) to ensure complete solubilization of the formazan crystals.[2][5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent inhibition for each compound relative to the vehicle (negative) and positive controls.

    • A statistical parameter, the Z'-factor, should be calculated for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[4][9]

Protocol 2: Secondary Assay - Dose-Response and IC₅₀ Determination

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are advanced to secondary screening to confirm their activity and determine their potency (IC₅₀).

Methodology:

  • Follow the same cell seeding and incubation procedure as the primary MTT assay.

  • Prepare serial dilutions of the selected "hit" compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Treat cells with the diluted compounds and incubate for the same duration (48-72 hours).

  • Perform the MTT assay as described above.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from HTS campaigns should be summarized in clear, structured tables. The following tables represent hypothetical data from a screen of this compound derivatives.

Table 1: Representative Data from Primary HTS at 10 µM

Compound ID % Inhibition (MCF-7) % Inhibition (HepG2) Hit (Y/N)
HTS-001 8.2 11.5 N
HTS-002 65.7 58.9 Y
HTS-003 12.3 9.8 N
HTS-004 5.6 7.1 N
HTS-005 72.1 45.3 Y

| HTS-006 | 85.4 | 78.6 | Y |

Table 2: Dose-Response (IC₅₀) Data for Confirmed Hits

Compound ID IC₅₀ (µM) - MCF-7 IC₅₀ (µM) - HepG2
HTS-002 7.8 11.2
HTS-005 5.2 15.1

| HTS-006 | 1.9 | 3.5 |

Hypothetical Signaling Pathway

Many 4,5-Dimethylthiazol-2-amine derivatives are designed as kinase inhibitors. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway that could be a target for such compounds. The inhibitors could act by competing with ATP at the kinase domain, thereby blocking downstream signaling and cellular proliferation.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Cascade cluster_inhibition Point of Inhibition Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates KinaseA Kinase A RTK->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cell Proliferation & Survival TF->Response Inhibitor Thiazole Derivative Inhibitor->KinaseA Inhibition

References

Application Notes and Protocols for Flow Cytometry Analysis of Cellular Metabolism and Viability

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Flow Cytometry Applications Analogous to 4,5-Dimethylthiazol-2-amine hydrochloride-Based Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical this compound is a component of the well-known tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) . The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] In this assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2][4] The quantity of these crystals, which is proportional to the number of metabolically active cells, is measured by absorbance after solubilization.

Due to the formation of an insoluble, non-fluorescent product, the MTT assay is not directly compatible with flow cytometry. However, the fundamental principle of measuring metabolic activity as a proxy for cell health is a cornerstone of cell analysis. Flow cytometry, with its single-cell resolution capabilities, offers powerful alternatives for assessing these same cellular parameters.

These application notes provide detailed protocols for robust, flow cytometry-based assays that parallel the biological questions addressed by the MTT assay, focusing on cellular viability, mitochondrial health, and metabolic activity. We will cover three key types of probes:

  • Resazurin (AlamarBlue™): A fluorescent indicator of metabolic activity.

  • JC-1: A ratiometric dye for measuring mitochondrial membrane potential.

  • MitoTracker™ Dyes: A family of probes for assessing mitochondrial mass and membrane potential.

Application 1: Cell Viability and Metabolic Activity using Resazurin

Resazurin is a cell-permeable, blue, and non-fluorescent dye that is reduced by intracellular reductases in metabolically active cells to the pink, highly fluorescent compound, resorufin.[5][6] The fluorescence intensity is directly proportional to the number of viable, metabolically active cells, making it an excellent alternative to MTT for flow cytometric analysis.[5]

Data Presentation: Resazurin and its Product Resorufin
ParameterResazurin (Substrate)Resorufin (Product)Instrument Setup
Excitation (Max) ~600 nm~571 nm561 nm laser
Emission (Max) ---~585 nm585/42 nm bandpass filter
Appearance Blue, Non-fluorescentPink, Highly FluorescentPE or PE-Texas Red channel
Typical Concentration 10-50 µMN/AN/A
Incubation Time 1-4 hours at 37°CN/AN/A
Experimental Protocol: Resazurin Staining for Flow Cytometry

Materials:

  • Resazurin sodium salt (powder or stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Cell suspension to be analyzed

  • Flow cytometry tubes

  • Flow cytometer

Reagent Preparation:

  • Resazurin Stock Solution (1 mM): Dissolve Resazurin sodium salt in sterile PBS to a final concentration of 1 mM.

  • Resazurin Working Solution (50 µM): Dilute the 1 mM stock solution 1:20 in complete cell culture medium. Protect from light.

Staining Procedure:

  • Prepare a single-cell suspension of your cells at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

  • Add an equal volume of the 2X Resazurin working solution (e.g., 100 µL of working solution to 100 µL of cell suspension) to achieve the desired final concentration.

  • Incubate the cells for 1-4 hours at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically for your cell type.

  • (Optional) Wash the cells once with 2 mL of PBS and centrifuge at 300-400 x g for 5 minutes. Resuspend the cell pellet in 500 µL of PBS for analysis. This step can reduce background fluorescence.

  • Analyze the samples on a flow cytometer, exciting with a yellow-green laser (561 nm) and detecting emission in the PE or equivalent channel (~585 nm).

  • Include an unstained cell sample as a negative control to set the baseline fluorescence.

Visualization: Resazurin Reduction Workflow

Resazurin_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cluster_pathway Cellular Mechanism Cell_Suspension Single-Cell Suspension (1x10^6 cells/mL) Add_Resazurin Add Resazurin Working Solution Cell_Suspension->Add_Resazurin Incubate Incubate 1-4h at 37°C (Protected from light) Add_Resazurin->Incubate Wash (Optional) Wash with PBS Incubate->Wash Flow_Cytometry Acquire on Flow Cytometer (Ex: 561 nm, Em: ~585 nm) Wash->Flow_Cytometry Resazurin Resazurin (Blue, Non-fluorescent) Reductases Metabolic Reductases (in Viable Cells) Resazurin->Reductases Enters cell Resorufin Resorufin (Pink, Fluorescent) Reductases->Resorufin Reduction

Caption: Workflow for cell viability analysis using Resazurin.

Application 2: Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 dye is a lipophilic, cationic probe widely used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and early-stage apoptosis.[7] In healthy cells with a high ΔΨm, JC-1 spontaneously forms aggregates within the mitochondria, which emit red fluorescence (~590 nm).[7][8] In unhealthy or apoptotic cells with a low ΔΨm, the dye remains in the cytoplasm as monomers, which emit green fluorescence (~530 nm).[7][8] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.

Data Presentation: JC-1 Spectral Properties
ParameterJC-1 MonomersJC-1 AggregatesInstrument Setup
State Low ΔΨm (Apoptotic/Unhealthy)High ΔΨm (Healthy)Dual-channel analysis
Excitation (Max) ~485 nm~585 nm488 nm laser
Emission (Max) ~530 nm~590 nmFITC (FL1) & PE (FL2) channels
Typical Concentration 1-10 µM1-10 µMN/A
Incubation Time 15-30 minutes at 37°C15-30 minutes at 37°CN/A
Experimental Protocol: JC-1 Staining for Flow Cytometry

Materials:

  • JC-1 dye

  • DMSO, high quality

  • Complete cell culture medium, pre-warmed to 37°C

  • PBS, sterile

  • Flow cytometry tubes

  • (Optional) FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) for depolarization control

Reagent Preparation:

  • JC-1 Stock Solution (1 mg/mL): Dissolve JC-1 in DMSO. Store in small aliquots at -20°C, protected from light.

  • JC-1 Working Solution (2 µM): Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 2 µM. Vortex immediately before use. The optimal concentration may vary by cell type and should be titrated (1-10 µM).

  • (Optional) FCCP Control: Prepare a 50 µM FCCP solution in culture medium to treat cells for 10-15 minutes prior to staining. This will serve as a positive control for mitochondrial depolarization (green fluorescence).

Staining Procedure:

  • Adjust cell density to approximately 1 x 10⁶ cells/mL in pre-warmed complete culture medium.

  • Add 500 µL of the cell suspension to each flow cytometry tube.

  • Add 500 µL of the 2X JC-1 working solution to the cells (final concentration 1X).

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Centrifuge the cells at 400 x g for 5 minutes.

  • Discard the supernatant and wash the cells once with 2 mL of PBS.

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analyze immediately by flow cytometry. JC-1 staining is not compatible with fixation.

  • Use a 488 nm blue laser for excitation. Collect green fluorescence in the FITC or equivalent channel (~530 nm) and red fluorescence in the PE or equivalent channel (~590 nm).

  • Set up proper compensation between the FITC and PE channels using single-stained controls (the FCCP-treated sample is excellent for the green channel).

Visualization: JC-1 Signaling Pathway

JC1_Pathway cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) Mito_Healthy Mitochondrion JC1_Aggregates JC-1 Aggregates (Red Fluorescence) Mito_Healthy->JC1_Aggregates Accumulation Flow_Cytometer Flow Cytometer Analysis (Red vs. Green Fluorescence) JC1_Aggregates->Flow_Cytometer Mito_Apoptotic Mitochondrion (Depolarized) JC1_Monomers JC-1 Monomers (Green Fluorescence) Mito_Apoptotic->JC1_Monomers Dispersal to Cytoplasm JC1_Monomers->Flow_Cytometer JC1_Dye JC-1 Dye (Enters Cell) JC1_Dye->Mito_Healthy Potential-driven JC1_Dye->Mito_Apoptotic Potential-driven MitoTracker_Workflow Start Start: Single-Cell Suspension Prepare_Dye Prepare MitoTracker™ Working Solution (20-200 nM) Start->Prepare_Dye Incubate_Cells Incubate Cells with Dye (15-45 min at 37°C) Prepare_Dye->Incubate_Cells Wash_Step Wash Cells Twice to Remove Excess Dye Incubate_Cells->Wash_Step Decision Fixation Required? Wash_Step->Decision Fix_Perm Fix and Permeabilize Cells (For fixable dyes) Decision->Fix_Perm Yes Acquire_Data Analyze by Flow Cytometry Decision->Acquire_Data No Antibody_Stain Stain for Surface/ Intracellular Markers Fix_Perm->Antibody_Stain Antibody_Stain->Acquire_Data

References

Application Notes and Protocols for the Synthesis of a Thiazole-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and application of a novel fluorescent probe derived from 4,5-Dimethylthiazol-2-amine hydrochloride. The synthesized probe, a hemicyanine dye, exhibits "turn-on" fluorescence characteristics, making it a valuable tool for various research applications, including the detection of nucleic acids and potentially as a cellular stain.

Principle of Synthesis

The synthesis of the target fluorescent probe from this compound is a two-step process. The first step involves the N-alkylation of the thiazole ring to form a reactive N-alkyl-4,5-dimethylthiazolium salt. This quaternization of the ring nitrogen enhances the reactivity of the adjacent methyl group. The second step is a condensation reaction between the N-alkyl-4,5-dimethylthiazolium salt and a quaternized picolinium salt in the presence of a base. This reaction forms the final hemicyanine dye, which possesses the desired fluorescent properties.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound, iodomethane, 2-picoline, benzyl bromide, and piperidine were sourced from commercial suppliers. Anhydrous acetonitrile and ethanol were used for the reactions.

NMR spectra were recorded on a 400 MHz spectrometer. Mass spectrometry was performed using an ESI-MS instrument. UV-Vis absorption spectra were obtained using a spectrophotometer, and fluorescence spectra were recorded on a spectrofluorometer.

Synthesis of N,4,5-Trimethylthiazol-2-aminium Iodide (Intermediate 1)

Protocol:

  • To a solution of this compound (1.65 g, 10 mmol) in anhydrous acetonitrile (50 mL), add triethylamine (1.5 mL, 11 mmol) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

  • Add iodomethane (1.25 mL, 20 mmol) to the reaction mixture.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield N,4,5-Trimethylthiazol-2-aminium iodide as a white to pale yellow solid.

  • Characterize the product by ¹H NMR and Mass Spectrometry.

Synthesis of 1-Benzyl-2-methylpyridinium Bromide (Intermediate 2)

Protocol:

  • In a round-bottom flask, dissolve 2-picoline (0.93 g, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Add benzyl bromide (1.71 g, 10 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with diethyl ether (2 x 20 mL).

  • Dry the solid in a vacuum oven to obtain 1-Benzyl-2-methylpyridinium bromide.

  • Confirm the structure using ¹H NMR and Mass Spectrometry.

Synthesis of the Fluorescent Probe (E)-2-(2-(1-Benzylpyridin-2(1H)-ylidene)vinyl)-N,4,5-trimethylthiazol-3-ium Iodide

Protocol:

  • Suspend N,4,5-Trimethylthiazol-2-aminium iodide (Intermediate 1) (0.27 g, 1 mmol) and 1-Benzyl-2-methylpyridinium bromide (Intermediate 2) (0.26 g, 1 mmol) in ethanol (20 mL).

  • Add a few drops of piperidine as a basic catalyst.

  • Reflux the reaction mixture for 6 hours. The color of the solution should change, indicating the formation of the dye.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure fluorescent probe as a colored solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its photophysical properties.

Data Presentation

The following tables summarize the typical quantitative data for thiazole-based hemicyanine fluorescent probes analogous to the one synthesized in this protocol.

ParameterValueReference Compound
Yields
Intermediate 185-95%N-alkyl thiazolium salts
Intermediate 290-98%N-alkyl picolinium salts
Final Probe60-75%Hemicyanine dyes
Spectroscopic Properties
Absorption Max (λabs)480 - 520 nmThiazole Orange Analogs[1][2]
Emission Max (λem)520 - 560 nmThiazole Orange Analogs[1][2]
Molar Extinction Coefficient (ε)50,000 - 80,000 M⁻¹cm⁻¹Thiazole Orange Analogs[2]
Quantum Yield (Φ) in solution< 0.01Thiazole Orange[3]
Quantum Yield (Φ) bound to DNA0.1 - 0.4Thiazole Orange[3]

Table 1: Summary of Synthetic Yields and Spectroscopic Properties.

Visualization of Workflow and Signaling Pathway

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 4,5-Dimethylthiazol-2-amine HCl 4,5-Dimethylthiazol-2-amine HCl Intermediate 1 N,4,5-Trimethylthiazol- 2-aminium Iodide 4,5-Dimethylthiazol-2-amine HCl->Intermediate 1 N-Alkylation Iodomethane Iodomethane Iodomethane->Intermediate 1 2-Picoline 2-Picoline Intermediate 2 1-Benzyl-2-methyl- pyridinium Bromide 2-Picoline->Intermediate 2 N-Alkylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->Intermediate 2 Fluorescent Probe Hemicyanine Dye Intermediate 1->Fluorescent Probe Condensation Intermediate 2->Fluorescent Probe Fluorescence_Mechanism cluster_solution In Solution (Low Fluorescence) cluster_bound Bound to DNA (High Fluorescence) Excited State (Free) Excited State (Free Rotation) Ground State (Free) Ground State Excited State (Free)->Ground State (Free) Non-radiative Decay (Intramolecular Rotation) Ground State (Free)->Excited State (Free) Excitation Excited State (Bound) Excited State (Restricted Rotation) Ground State (Bound) Ground State Excited State (Bound)->Ground State (Bound) Fluorescence Ground State (Bound)->Excited State (Bound) Excitation

References

Application Notes and Protocols for the Use of 4,5-Dimethylthiazol-2-amine Hydrochloride in Developing Materials with Specific Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Dimethylthiazol-2-amine hydrochloride is a heterocyclic amine that serves as a versatile precursor for the synthesis of various functional organic molecules. Its derivative, 2-amino-4,5-dimethylthiazole, possesses a nucleophilic amino group and an electron-rich thiazole ring, making it an excellent building block for creating chromophores and fluorophores. By reacting the amino group through diazotization or condensation reactions, it is possible to extend the π-conjugated system of the molecule, which is a key strategy for developing materials with tailored optical properties. These materials are of significant interest for applications ranging from dyes and pigments to advanced functional materials in nonlinear optics and organic light-emitting diodes (OLEDs).

This document provides detailed protocols for the synthesis of two distinct classes of optical materials derived from 2-amino-4,5-dimethylthiazole: an azo dye for colorimetric applications and a Schiff base for fluorescent applications. While the starting material is often supplied as the hydrochloride salt for stability, these syntheses typically proceed via the free amine, which can be generated in situ or by a prior neutralization step.

Application I: Synthesis of Thiazolyl Azo Dyes for Colorimetric Materials

Azo dyes are a major class of chromophores characterized by the R−N=N−R′ functional group. The extended π-conjugation across the azo bridge gives rise to strong absorption in the visible region of the electromagnetic spectrum, making these compounds intensely colored. The specific color and spectral properties can be fine-tuned by the choice of the diazo component (derived from the amine) and the coupling component. Thiazolyl azo dyes are known for their good tinctorial strength and have been investigated for various applications, including textile dyeing and as organic photoconductors.

Data Presentation: Spectroscopic Properties of Thiazolyl Azo Dyes

The following table summarizes typical spectroscopic data for azo dyes derived from 2-aminothiazole and its derivatives, illustrating the range of absorption maxima achievable. The exact absorption wavelength is highly dependent on the electronic nature of the coupling partner and the solvent environment.

Compound ClassDiazo ComponentCoupling ComponentSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Thiazolyl Azo Dye2-Amino-4,5-dimethylthiazole3-Dimethylaminobenzoic acidEthanol525Not Specified[1]
Thiazolyl Azo Dye2-Amino-5-nitrothiazole2-Amino-4-methylpyridineNot SpecifiedNot SpecifiedNot Specified[1]
Thiazolyl Azo Dye2-Amino-4-phenylthiazole4-HydroxycoumarinDMSO438~25,000[2]
Thiazolyl Azo Dye(Dialkylamino)thiazole dimer4-(Perfluoroalkylsulfonyl)phenylCH₂Cl₂568-73724,000-88,000[3]
Experimental Protocol: Synthesis of (E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-2-isopropyl-5-methylphenol

This protocol describes the synthesis of a specific thiazolyl azo dye via the diazotization of 2-amino-4,5-dimethylthiazole followed by an azo coupling reaction with 2-isopropyl-5-methylphenol (thymol).

Materials:

  • This compound (or 2-amino-4,5-dimethylthiazole)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-isopropyl-5-methylphenol (Thymol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of 2-Amino-4,5-dimethylthiazole [1]

  • In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 2-amino-4,5-dimethylthiazole in a mixture of 30 mL of distilled water and 4 mL of concentrated hydrochloric acid. Note: If starting with the hydrochloride salt, adjust the amount of added HCl accordingly.

  • Cool the solution to 0-3 °C in an ice-salt bath with constant stirring. Maintain this temperature for 1 hour.

  • Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.50 g (0.01 mol) of 2-isopropyl-5-methylphenol in 20 mL of ethanol.

  • To this solution, add a cold solution of 0.40 g (0.01 mol) of sodium hydroxide in 20 mL of distilled water.

  • Cool the resulting solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold coupling agent solution with vigorous stirring.

  • Maintain the reaction mixture at 0-5 °C and continue stirring for 2 hours. A colored precipitate will form.

  • Filter the crude azo dye using a Buchner funnel and wash the precipitate with cold distilled water until the filtrate is neutral.

  • Purify the product by recrystallization from a suitable solvent such as ethanol to obtain the final product.

  • Dry the purified crystals in a vacuum desiccator.

Visualization: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Amine 2-Amino-4,5- dimethylthiazole HCl_NaNO2 + HCl, NaNO2 0-5 °C Amine->HCl_NaNO2 Diazonium Diazonium Salt Solution HCl_NaNO2->Diazonium Reaction Azo Coupling 0-5 °C Diazonium->Reaction CouplingAgent 2-isopropyl-5-methylphenol (in NaOH/Ethanol) CouplingAgent->Reaction AzoDye Crude Azo Dye Precipitate Reaction->AzoDye Purification Filtration & Recrystallization AzoDye->Purification FinalProduct Purified Azo Dye Purification->FinalProduct

Caption: Workflow for the synthesis of a thiazolyl azo dye.

Application II: Synthesis of Thiazolyl Schiff Bases for Fluorescent Materials

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Many Schiff bases are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. This property is often influenced by factors such as solvent polarity and the presence of metal ions. Schiff bases derived from 2-aminothiazoles, particularly those incorporating a salicylaldehyde moiety, can exhibit excited-state intramolecular proton transfer (ESIPT), a process that often leads to a large Stokes shift and unique fluorescence characteristics. These properties make them suitable for applications as fluorescent probes and sensors.

Data Presentation: Spectroscopic Properties of Thiazolyl Schiff Bases

The following table presents typical fluorescence data for Schiff bases derived from 2-aminothiazole derivatives. The emission properties are highly sensitive to the molecular structure and environment.

Compound ClassAmine ComponentAldehyde ComponentSolventExcitation λex (nm)Emission λem (nm)Quantum Yield (Φ)Reference
Benzothiazole Schiff Base2-Aminobenzothiazole5-Methyl SalicylaldehydeDMSO/H₂O~370~450 (with Al³⁺)Not Specified[4]
Thiazole Schiff Base2-AminothiazoleSalicylaldehydeVarious~360~493Not Specified[5]
Benzothiazole Schiff Base2-Aminobenzothiazole4-(Diethylamino)-2-hydroxybenzaldehydeTHF4575210.04[6]
Experimental Protocol: Synthesis of a Fluorescent Schiff Base

This protocol describes a general and representative method for the synthesis of a fluorescent Schiff base by the condensation of 2-amino-4,5-dimethylthiazole with salicylaldehyde.

Materials:

  • This compound (or 2-amino-4,5-dimethylthiazole)

  • Salicylaldehyde

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization (if starting with hydrochloride)

Procedure:

  • Neutralization (if using hydrochloride salt): Dissolve this compound in water and neutralize with a stoichiometric amount of a weak base like NaHCO₃. Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Proceed with the free amine.

  • In a 100 mL round-bottom flask, dissolve 1.28 g (0.01 mol) of 2-amino-4,5-dimethylthiazole in 25 mL of absolute ethanol.

  • Add 1.22 g (1.1 mL, 0.01 mol) of salicylaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

  • Dry the purified Schiff base in a vacuum oven.

Visualization: Schiff Base Synthesis Workflow

Schiff_Base_Synthesis cluster_reaction Schiff Base Condensation cluster_workup Product Isolation & Purification Amine 2-Amino-4,5- dimethylthiazole Reaction Condensation (Reflux in Ethanol) Amine->Reaction Aldehyde Salicylaldehyde Aldehyde->Reaction Catalyst + Acetic Acid (catalyst) Catalyst->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct Purified Schiff Base Recrystallization->FinalProduct

Caption: Workflow for the synthesis of a fluorescent Schiff base.

References

Troubleshooting & Optimization

Troubleshooting MTT assay: incomplete formazan solubilization.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with a specific focus on incomplete formazan solubilization.

Frequently Asked Questions (FAQs)

Q1: I see purple crystals that are not dissolving after adding the solubilization solution. What is causing this?

A1: Incomplete formazan solubilization is a common issue in the MTT assay and can be attributed to several factors:

  • Insufficient Solvent Volume or Potency: The volume or the type of solvent may not be adequate to dissolve the amount of formazan produced by the cells.[1]

  • Inadequate Mixing: Gentle but thorough mixing is crucial to ensure the solvent reaches all the formazan crystals, especially those adhered to the bottom of the well.[1]

  • High Cell Density: A high number of viable cells will produce a large amount of formazan, which may exceed the solubilizing capacity of the added solvent.[2][3]

  • Presence of Interfering Substances: Components in the cell culture medium, such as serum or phenol red, can sometimes interfere with formazan solubilization.[4]

  • Formation of Extracellular Formazan Crystals: In some cases, large, marginally soluble formazan crystals can form outside the cells, making them difficult to dissolve.

Q2: Which solubilization solution should I use?

A2: The choice of solubilization solution can depend on the cell type and experimental conditions. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), acidified isopropanol, and solutions containing Sodium Dodecyl Sulfate (SDS).[5][6]

  • DMSO: A popular and effective solvent for formazan.[5] It is relatively gentle on plastics but requires the removal of the culture medium before addition.

  • Acidified Isopropanol: An alternative to DMSO, often acidified with hydrochloric acid (HCl) to enhance formazan solubility.[7][8]

  • SDS-based Solutions: These solutions can often be added directly to the culture medium, eliminating a washing step and reducing the risk of cell loss.[5][9] They are particularly useful for suspension cells or loosely adherent cells.

Q3: How can I improve the mixing of the solubilization solution?

A3: To ensure complete solubilization, proper mixing is essential.

  • Pipetting: Gently pipette the solubilization solution up and down in each well. Avoid creating bubbles, which can interfere with absorbance readings.[1]

  • Shaking: Place the plate on an orbital shaker for 15-30 minutes.[1] The speed should be sufficient to create a vortex in the wells without splashing the contents.

  • Visual Inspection: After mixing, visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved.[1]

Q4: Can I add the solubilization solution directly to the culture medium?

A4: This depends on the solubilization solution you are using.

  • DMSO and Acidified Isopropanol: For these solvents, it is generally recommended to carefully remove the culture medium containing MTT before adding the solvent.[4] This prevents interference from media components and ensures the solvent's effectiveness.

  • SDS-based Solutions: Many protocols using SDS-based solutions allow for direct addition to the culture medium.[9] This simplifies the procedure and is advantageous for non-adherent cells.

Troubleshooting Guide: Incomplete Formazan Solubilization

This section provides a step-by-step guide to address the issue of incomplete formazan solubilization.

Initial Observation: Purple crystals remain after adding solubilization solution.

Step 1: Review Your Current Protocol and Materials

  • Solvent Choice: Are you using a standard and effective solvent for your cell type? (See Table 1 for a comparison).

  • Solvent Volume: Is the volume of the solubilization solution adequate for the well size and expected cell density? A common starting point is 100-200 µL for a 96-well plate.[3]

  • Mixing Technique: Are you mixing thoroughly but gently?

Step 2: Implement Immediate Corrective Actions

  • Increase Mixing Time/Intensity: Continue shaking or pipetting for an additional 15-30 minutes.

  • Increase Solvent Volume: If crystals persist, consider adding a larger volume of the solubilization solution.

  • Gentle Warming: For some solutions like SDS, gentle warming to 37°C can aid in dissolving precipitates.[10]

Step 3: Optimize the Solubilization Protocol for Future Assays

  • Switch Solubilization Agent: If the issue persists, consider trying a different solubilizing agent. (See Experimental Protocols section).

  • Optimize Cell Seeding Density: If you consistently observe very high formazan production, reducing the initial cell seeding density may be necessary.

  • Perform a Solvent Compatibility Test: Test different solubilization solutions with your specific cell line to determine the most effective one.

Data Presentation: Comparison of Common Solubilization Agents
Solubilizing AgentKey AdvantagesKey DisadvantagesTypical Concentration
DMSO Effective for many cell lines, readily available.Requires removal of culture medium, can be toxic to cells if exposure is prolonged.99.5% - 100%
Acidified Isopropanol Effective alternative to DMSO. The acidic environment can enhance formazan solubility.[1]Requires removal of culture medium, can be corrosive.Isopropanol with 0.04 N HCl
SDS-based Solutions Can often be added directly to the medium, lyses cells to release formazan.[5][9]Can cause precipitation at low temperatures, may require overnight incubation for complete solubilization.[9]10-20% SDS in 0.01-0.02 N HCl

Note: The effectiveness of each solvent can be cell-line dependent. The absorbance values in a study using NIH/3T3 fibroblasts showed DMSO and Isopropanol to be more effective than HCl/SDS and EtOH/HAc solutions under their experimental conditions.[2][3][11]

Experimental Protocols

Protocol 1: Formazan Solubilization with DMSO
  • After the MTT incubation period, carefully aspirate the culture medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

  • Add 100-200 µL of 99.5% DMSO to each well.

  • Place the plate on an orbital shaker and shake for 15-30 minutes, protected from light.

  • Visually confirm the complete dissolution of formazan crystals.

  • Measure the absorbance at 570 nm.

Protocol 2: Formazan Solubilization with Acidified Isopropanol
  • Prepare the solubilization solution: 0.04 N HCl in isopropanol.

  • After the MTT incubation period, carefully remove the culture medium.

  • Add 100 µL of the acidified isopropanol solution to each well.[12]

  • Mix thoroughly by gentle pipetting or shaking for 15-30 minutes until the formazan is completely dissolved.[12]

  • Read the absorbance at 570 nm.

Protocol 3: Formazan Solubilization with SDS-HCl
  • Prepare the solubilization solution: 10% SDS in 0.01 N HCl.[9]

  • After the MTT incubation period, add 100 µL of the SDS-HCl solution directly to each well containing the cells and medium.

  • Incubate the plate at 37°C for 4 hours to overnight in a humidified incubator.[13]

  • Ensure complete dissolution by gentle mixing before reading the absorbance at 570 nm.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot incomplete formazan solubilization.

MTT_Troubleshooting start Start: Incomplete Formazan Solubilization decision1 Is mixing adequate? start->decision1 end End: Complete Solubilization decision2 Is solvent volume sufficient? decision1->decision2 Yes action1 Increase mixing time/ intensity (15-30 min) decision1->action1 No decision3 Is the current solvent effective? decision2->decision3 Yes action2 Increase solvent volume decision2->action2 No decision4 Is cell density too high? decision3->decision4 Yes action3 Try alternative solvent (e.g., SDS, Acidified Isopropanol) decision3->action3 No decision4->end No action4 Reduce initial cell seeding density decision4->action4 Yes action1->decision1 Re-evaluate action2->decision2 Re-evaluate action3->decision4 Re-evaluate action4->end

A flowchart for troubleshooting incomplete formazan solubilization.

References

Optimizing MTT assay protocol to reduce background absorbance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their MTT assay protocol and reduce background absorbance for reliable cell viability and cytotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background absorbance in an MTT assay?

High background absorbance in wells, especially in "blank" or "no-cell" controls, can obscure the true signal from the cells and decrease the sensitivity of the assay. Common causes include:

  • Contamination of Culture Medium: Microbial contamination (bacteria or yeast) can reduce the MTT reagent, leading to a false positive signal.[1][2][3]

  • Interference from Media Components: Phenol red, a common pH indicator in culture media, can absorb light at a similar wavelength to formazan, artificially inflating absorbance readings.[1][4][5] Serum components can also non-specifically reduce MTT.[1][6][7]

  • Degradation of MTT Reagent: The MTT reagent is light-sensitive and can degrade over time, leading to spontaneous reduction and increased background.[6] If the MTT solution appears blue-green, it should be discarded.[2][3]

  • Chemical Interactions: Certain compounds, such as ascorbic acid or those with sulfhydryl groups, can non-enzymatically reduce the MTT tetrazolium salt.[4][8] Test compounds themselves may also directly reduce MTT or interfere with the absorbance reading.[1][9]

  • Extended Incubation or Light Exposure: Prolonged incubation with the MTT reagent or exposure to direct light can cause its spontaneous reduction, increasing background absorbance.[8]

Q2: How can I minimize interference from phenol red in my culture medium?

To minimize interference from phenol red, consider the following approaches:

  • Use Phenol Red-Free Medium: The most straightforward solution is to use a culture medium that does not contain phenol red during the MTT incubation step.[1][10][11]

  • Background Correction: Use a reference wavelength (e.g., 630 nm or higher than 650 nm) during the absorbance reading to subtract the background absorbance caused by phenol red.[1][4][12]

  • PBS Wash: Before adding the MTT reagent, carefully wash the cells with phosphate-buffered saline (PBS) to remove the phenol red-containing medium.[5]

  • Acidification of Solubilization Solution: Using a solubilization solution containing a small amount of acid (e.g., 0.01 M HCl) can help to normalize the pH and minimize pH-dependent color changes of phenol red.[5]

Q3: Can serum in the culture medium affect my MTT assay results?

Yes, serum can interfere with the MTT assay in several ways:

  • Non-specific Reduction: Serum components can directly reduce the MTT reagent, leading to higher background absorbance.[1][6][7]

  • Altered Cell Metabolism: The presence or absence of serum can influence the metabolic activity of the cells, which in turn affects the rate of MTT reduction.[7]

  • Interaction with Test Compounds: Serum proteins may interact with the compounds being tested, potentially altering their cytotoxic effects.[7]

To mitigate these issues, it is recommended to perform the MTT incubation step in a serum-free medium.[1][4]

Q4: What is the optimal wavelength for reading absorbance in an MTT assay?

The optimal wavelength for measuring the absorbance of the formazan product is typically between 550 and 600 nm, with 570 nm being the most commonly cited.[1][3][12][13] A reference wavelength of 630 nm or higher is often used to correct for background absorbance.[1][4][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background absorbance in your MTT assay.

Visual Troubleshooting Workflow

MTT_Troubleshooting_Workflow MTT Assay Troubleshooting Workflow start High Background Absorbance in Blank Wells check_contamination Check for Microbial Contamination start->check_contamination check_media Evaluate Culture Medium Components check_contamination->check_media No sol_contamination Use Sterile Technique Filter-sterilize Reagents Discard Contaminated Cultures check_contamination->sol_contamination Yes check_reagent Inspect MTT Reagent Quality check_media->check_reagent No sol_media Use Phenol Red-Free Medium Use Serum-Free Medium for Incubation Wash Cells with PBS check_media->sol_media Yes check_compound Test for Compound Interference check_reagent->check_compound No sol_reagent Use Freshly Prepared MTT Store MTT Protected from Light Discard Discolored Reagent check_reagent->sol_reagent Yes sol_compound Run Compound-Only Control (No Cells) Consider Alternative Assay check_compound->sol_compound Yes

Caption: A decision tree to troubleshoot high background absorbance.

Data Summary Tables

Table 1: Recommended Control Wells for MTT Assay

Control TypeComponentsPurpose
Blank Culture Medium + MTT Reagent + Solubilization Agent (No Cells)To measure the background absorbance of the medium and reagents.[9]
Vehicle Control Cells + Vehicle (Solvent for Test Compound) + MTT Reagent + Solubilization AgentTo assess the effect of the vehicle on cell viability.[1]
Untreated Control Cells + Culture Medium + MTT Reagent + Solubilization AgentRepresents 100% cell viability.[9]
Positive Control Cells + Known Cytotoxic Agent + MTT Reagent + Solubilization AgentTo ensure the assay can detect a decrease in cell viability.[9]
Compound Control Culture Medium + Test Compound + MTT Reagent + Solubilization Agent (No Cells)To check for direct reduction of MTT by the test compound.[1][8]

Table 2: Key Parameters for MTT Assay Optimization

ParameterRecommendationRationale
Cell Seeding Density 1,000 - 100,000 cells/well (cell line dependent)To ensure cells are in the logarithmic growth phase and provide a detectable signal.[1]
MTT Concentration 0.5 mg/mL (final concentration)To provide sufficient substrate for enzymatic reduction without being overly toxic to cells.[12][14]
MTT Incubation Time 2 - 4 hoursTo allow for sufficient formazan crystal formation without causing excessive cell stress.[1][2]
Wavelength (Absorbance) 570 nm (or 550-600 nm)Optimal wavelength for detecting the formazan product.[1][3][12][13]
Wavelength (Reference) >630 nmTo correct for background absorbance from interfering substances.[1][4][12]

Experimental Protocols

Standard MTT Assay Protocol for Adherent Cells

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.

MTT_Protocol_Adherent MTT Assay Workflow for Adherent Cells A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) Allow cells to adhere A->B C 3. Treat Cells Add test compounds and controls B->C D 4. Incubate (As per experimental design, e.g., 24-72h) C->D E 5. Prepare for MTT Addition Aspirate medium, wash with PBS D->E F 6. Add MTT Reagent (e.g., 50 µL of 0.5 mg/mL in serum-free medium) E->F G 7. Incubate (2-4h, 37°C, 5% CO2) Protect from light F->G H 8. Solubilize Formazan Aspirate MTT solution, add 100-150 µL DMSO G->H I 9. Shake and Read (15 min on orbital shaker) Read absorbance at 570 nm (Ref: 630 nm) H->I

Caption: A step-by-step workflow for the MTT assay with adherent cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Cell Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include appropriate controls.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Carefully aspirate the medium containing the test compound.[1]

    • Wash the cells gently with 50 µL of sterile PBS.

    • Add 50 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well.[1]

    • Incubate for 2-4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[1]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]

Standard MTT Assay Protocol for Suspension Cells

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and add test compounds as per the experimental design.

  • MTT Incubation:

    • Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.[1]

  • Pellet Cells and Formazan:

    • Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully aspirate the supernatant without disturbing the cell pellet.[1]

    • Add 100-150 µL of a solubilization solvent to each well.[1]

    • Pipette gently up and down to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[1]

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their MTT assays to achieve more accurate and reproducible results.

References

Technical Support Center: Troubleshooting MTT Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate interference from test compounds, ensuring accurate and reproducible cell viability data.

Frequently Asked Questions (FAQs)

Here are answers to common issues encountered when test compounds interfere with the MTT assay.

Q1: My test compound is colored. How does this affect my MTT assay results and how can I correct for it?

A: Colored compounds, such as plant extracts containing anthocyanins or drugs like doxorubicin, can absorb light at the same wavelength as the purple formazan product (typically 570-590 nm).[1][2] This interference can artificially inflate or decrease the absorbance reading, leading to an incorrect assessment of cell viability.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: In separate wells, add your test compound at the same concentrations used in the experiment to cell-free culture medium.

  • Subtract Background Absorbance: Measure the absorbance of these compound-only wells. Subtract this average value from the absorbance of the corresponding wells containing cells and the compound. This corrected value will more accurately reflect the formazan produced by cellular activity.[1]

Q2: I suspect my compound is directly reducing the MTT reagent, causing a false positive. How can I confirm this?

A: Compounds with reducing or antioxidant properties, such as polyphenols, ascorbic acid, or compounds with sulfhydryl groups, can chemically reduce the yellow MTT tetrazolium salt to purple formazan without any enzymatic activity from viable cells.[1][3][4] This leads to a false-positive signal, making a toxic compound appear safe or even proliferative.

Troubleshooting Steps:

  • Perform a Cell-Free Assay: The most definitive method is to incubate your test compound with the MTT reagent in cell culture medium without cells.[1][4]

  • Analyze the Results: If a purple color develops in a dose-dependent manner in these cell-free wells, it confirms that your compound is directly reducing MTT.[1] In this case, the MTT assay is not a suitable method for your compound.

Q3: My MTT results don't match other cytotoxicity assays. Could my compound be interfering with cell metabolism?

A: Yes. The MTT assay is a measure of metabolic activity, specifically the function of mitochondrial dehydrogenases.[5] Some compounds can alter cellular metabolism without directly killing the cells. For example, a compound could stimulate mitochondrial activity, leading to an increase in MTT reduction and masking underlying cytotoxicity. Conversely, a compound could inhibit these specific enzymes without affecting overall cell viability, leading to a false-negative result.

Troubleshooting Steps:

  • Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on a different cellular mechanism.[3][6] Good alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measure ATP levels as a marker of viable cells. This is often considered the most sensitive method.[6][7][8]

    • Protease Viability Marker Assays: Use substrates that are cleaved by proteases in living cells to generate a fluorescent signal.[7]

    • Membrane Integrity Assays (e.g., Trypan Blue or LDH assays): Measure the release of lactate dehydrogenase (LDH) from damaged cells or the exclusion of dyes by intact membranes.[7]

Q4: My test compound precipitates in the culture medium. How does this affect the assay?

A: Compound precipitation can interfere with the MTT assay in multiple ways. The precipitate can scatter light during absorbance readings, it may be directly toxic to the cells, or it can physically entrap the formazan crystals, preventing their complete solubilization.

Troubleshooting Steps:

  • Determine Solubility Limit: First, establish the maximum concentration at which your compound remains soluble in the culture medium.

  • Microscopic Inspection: Before and after adding your compound, visually inspect the wells with a microscope to check for any precipitate.

  • Adjust Concentration: Ensure all experiments are conducted at concentrations below the solubility limit. If higher concentrations are necessary, consider using a different solvent, but always include a vehicle control to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Cell-Free Assay to Detect Direct MTT Reduction

This protocol determines if a test compound chemically reacts with the MTT reagent.

Materials:

  • 96-well microplate

  • Test compound stock solution

  • Cell culture medium (the same type used for your cell experiments)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Methodology:

  • Add 100 µL of cell culture medium to each well.

  • Create a serial dilution of your test compound across the plate, mirroring the concentrations used in your cell-based experiments. Include a "vehicle-only" control.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate under the same conditions as your cell viability assay (e.g., 2-4 hours at 37°C).

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve any formazan formed.

  • Read the absorbance at 570 nm (with a reference wavelength of ~630 nm).

Interpretation: An increase in absorbance that correlates with increasing compound concentration indicates a direct reaction between your compound and MTT.

Data Presentation

Table 1: Example Data for Correcting Colorimetric Interference

This table demonstrates how to calculate corrected absorbance values when using a colored test compound.

Well TypeTreatmentRaw Absorbance (570 nm)Background AbsorbanceCorrected Absorbance% Cell Viability
Test Cells + 50 µM Cmpd Red0.950.250.7070%
Cell Control Cells + Vehicle1.000.001.00100%
Compound Control No Cells + 50 µM Cmpd Red0.25N/AN/AN/A
Blank No Cells + Vehicle0.05N/AN/AN/A

Calculation: Corrected Absorbance = Raw Absorbance - Background Absorbance. % Cell Viability = (Corrected Absorbance of Test / Corrected Absorbance of Cell Control) x 100.

Mandatory Visualization

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for identifying and resolving common sources of interference in the MTT assay.

MTT_Interference_Workflow cluster_start Initial Observation cluster_investigation Troubleshooting Steps cluster_action Solutions & Next Steps cluster_end Outcome start Suspected MTT Assay Interference is_colored Is the compound colored? start->is_colored reacts_mtt Does it directly reduce MTT? is_colored->reacts_mtt No color_control Run 'Compound-Only' control and subtract background. is_colored->color_control Yes metabolism Do results conflict with orthogonal assays? reacts_mtt->metabolism No cell_free Perform Cell-Free Assay to confirm reaction. reacts_mtt->cell_free Suspected metabolic_note Acknowledge metabolic interference in results. metabolism->metabolic_note Yes valid_results Obtain Validated Results metabolism->valid_results No color_control->reacts_mtt cell_free->metabolism No Reaction alternative_assay Use Alternative Assay (e.g., ATP, LDH, Protease) cell_free->alternative_assay Reaction Confirmed alternative_assay->valid_results metabolic_note->valid_results

Caption: A workflow for troubleshooting test compound interference in the MTT assay.

References

Improving yield and purity in the synthesis of 4,5-Dimethylthiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity in the synthesis of 4,5-Dimethylthiazol-2-amine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,5-Dimethylthiazol-2-amine?

A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, 3-chloro-2-butanone, with thiourea.[1][2]

Q2: What are the typical starting materials and stoichiometry for this synthesis?

A2: The key starting materials are 3-chloro-2-butanone and thiourea. A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[1]

Q3: How is the free base, 4,5-Dimethylthiazol-2-amine, converted to its hydrochloride salt?

A3: The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., anhydrous diethyl ether or isopropanol) with a solution of hydrogen chloride in an organic solvent or by bubbling dry hydrogen chloride gas through the solution.[3][4] This method generally results in the precipitation of the hydrochloride salt, which can then be isolated by filtration.

Q4: What are the key analytical techniques to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and quantifying the product.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation.[6][7] Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield Incomplete reaction.- Reaction Time & Temperature: Ensure the reaction is heated to reflux for a sufficient duration (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Stoichiometry: Use a slight excess of thiourea (1.1-1.5 eq.) to drive the reaction to completion.[1] - Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times to 10-30 minutes and often improves yields.[8]
Side reactions or product decomposition.- Temperature Control: Avoid excessive heating, as it can lead to the decomposition of the product. - pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. Strongly acidic conditions can lead to the formation of regioisomers.[2]
Impure Product (Multiple Spots on TLC) Presence of unreacted starting materials.- Purification: Wash the crude product thoroughly with water to remove unreacted thiourea and inorganic salts.[1] - Stoichiometry Optimization: Ensure the optimal ratio of reactants is used to minimize unreacted starting materials.
Formation of side products (e.g., regioisomers).- Reaction Conditions: Maintain neutral pH during the initial condensation. - Purification: Recrystallization is a key step for purification. If isomers are present, column chromatography may be necessary, although optimizing the synthesis to prevent their formation is more efficient.[9]
Difficulty in Isolating the Product Product is soluble in the reaction mixture.- Precipitation: After the reaction, pour the mixture into cold water to precipitate the free base.[1] - Extraction: If the product remains in solution, it can be extracted with a suitable organic solvent after neutralization.
Issues with Hydrochloride Salt Formation Incomplete precipitation of the salt.- Anhydrous Conditions: Ensure the use of anhydrous solvents for the salt formation to prevent the salt from dissolving. - Solvent Choice: Diethyl ether is a common choice as the hydrochloride salt is typically insoluble in it, leading to good precipitation.[3][4]
Product Discoloration Oxidation of the amine.- Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. - Storage: Store the final product protected from light and air.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethylthiazol-2-amine (Free Base)

Materials:

  • 3-Chloro-2-butanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (5% w/v solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-butanone (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water, which should cause the product to precipitate.

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the crude product.

Protocol 2: Conversion to this compound

Materials:

  • Crude 4,5-Dimethylthiazol-2-amine

  • Anhydrous diethyl ether (or isopropanol)

  • Hydrogen chloride (solution in diethyl ether or as a gas)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve the crude 4,5-Dimethylthiazol-2-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • With stirring, slowly add a solution of HCl in diethyl ether dropwise, or bubble dry HCl gas through the solution.

  • A white precipitate of the hydrochloride salt will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the white solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Dry the final product under vacuum.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimum amount of the chosen hot recrystallization solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Data Presentation

Table 1: Comparison of Hantzsch Synthesis Conditions for 2-Aminothiazole Derivatives

Method Solvent Temperature (°C) Time Yield (%) Reference
Conventional HeatingMethanolReflux8 hoursLower[8]
Microwave-AssistedMethanol9030 min95[8]
Conventional HeatingEthanolReflux1-3 hoursGood[1]

Note: Yields are for analogous 2-aminothiazole syntheses and may vary for 4,5-Dimethylthiazol-2-amine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation cluster_purification Purification Start Start Reactants 3-Chloro-2-butanone + Thiourea in Ethanol Start->Reactants Reflux Reflux (2-3h) Reactants->Reflux Precipitation Pour into water & Neutralize with NaHCO3 Reflux->Precipitation Filtration1 Filter and Wash Precipitation->Filtration1 Crude_Base Crude 4,5-Dimethylthiazol- 2-amine Filtration1->Crude_Base Dissolve_Base Dissolve in Anhydrous Ether Crude_Base->Dissolve_Base Add_HCl Add HCl solution/ gas at 0°C Dissolve_Base->Add_HCl Precipitate_Salt Precipitation of HCl Salt Add_HCl->Precipitate_Salt Filtration2 Filter and Wash Precipitate_Salt->Filtration2 Crude_HCl_Salt Crude Hydrochloride Salt Filtration2->Crude_HCl_Salt Recrystallization Recrystallize from suitable solvent Crude_HCl_Salt->Recrystallization Final_Product Pure 4,5-Dimethylthiazol- 2-amine hydrochloride Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Decomposition Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Product_Decomposition Product Decomposition? Low_Yield->Product_Decomposition Increase_Time Increase Reaction Time/ Use Microwave Incomplete_Reaction->Increase_Time Optimize_Stoichiometry Use slight excess of Thiourea Incomplete_Reaction->Optimize_Stoichiometry Control_pH Maintain Neutral pH Side_Reactions->Control_pH Optimize_Temp Optimize Temperature Side_Reactions->Optimize_Temp Avoid_Overheating Avoid Excessive Heat Product_Decomposition->Avoid_Overheating

Caption: Troubleshooting guide for addressing low yield in the synthesis.

Purity_Troubleshooting cluster_purity_solutions1 Solutions for Unreacted Materials cluster_purity_solutions2 Solutions for Side Products Impure_Product Impure Product Unreacted_SM Unreacted Starting Materials? Impure_Product->Unreacted_SM Side_Products Side Products Formed? Impure_Product->Side_Products Thorough_Washing Wash crude product with water Unreacted_SM->Thorough_Washing Optimize_Ratio Optimize reactant ratio Unreacted_SM->Optimize_Ratio Recrystallize Recrystallization Side_Products->Recrystallize Column_Chrom Column Chromatography (if necessary) Side_Products->Column_Chrom Optimize_Conditions Optimize reaction conditions (pH, temp) Side_Products->Optimize_Conditions

Caption: Troubleshooting guide for improving product purity.

References

Technical Support Center: Purification of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-aminothiazole derivatives after synthesis?

A1: Common impurities include unreacted starting materials (α-haloketones and thioureas/thioamides), side-products from the Hantzsch thiazole synthesis, and residual catalysts (e.g., palladium).[1][2] The formation of isomeric impurities can also complicate the purification process.[1]

Q2: My 2-aminothiazole derivative has poor solubility in common recrystallization solvents. What can I do?

A2: Poor solubility can be a significant hurdle. Here are several strategies to address this:

  • Co-solvent Systems: Employ a mixture of solvents. For instance, a combination of a polar solvent like ethanol or methanol with a less polar solvent can enhance solubility.

  • pH Adjustment: The amino group on the thiazole ring allows for pH-dependent solubility.[3][4] Acidifying the solution can protonate the amine, increasing aqueous solubility and allowing for purification via acid-base extraction.

  • Co-crystallization: Forming a co-crystal with a suitable co-former, such as a carboxylic acid, can modify the solubility profile.[3]

  • Inclusion Complexes: Complexation with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can improve aqueous solubility.[3]

Q3: How can I effectively remove residual palladium catalyst from my 2-aminothiazole derivative?

A3: Residual palladium from cross-coupling reactions is a common and often challenging impurity to remove. Here are some effective methods:

  • Filtration through Adsorbents: Passing a solution of your compound through a pad of celite or specialized palladium scavengers (e.g., silica-based scavengers with thiol or amine functionalities) can effectively capture the metal.

  • Cysteine Wash: Washing the organic solution of your product with an aqueous solution of cysteine can help to chelate and remove palladium.

  • Activated Carbon: Treatment with activated carbon can also be effective, although it may sometimes lead to product loss through adsorption.

  • Precipitation/Crystallization: Careful selection of a crystallization solvent can sometimes leave the palladium impurities in the mother liquor.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification of 2-aminothiazole derivatives.

Issue Possible Cause(s) Suggested Solution(s)
Difficulty with Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- Catalyst is difficult to remove.- Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1]- Employ column chromatography for purification of complex mixtures.[1]- For catalyst removal, refer to the FAQ on removing residual palladium.
Compound Fails to Crystallize - Solution is supersaturated or too dilute.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Try to induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal.- Concentrate the solution slowly.- Attempt purification by another method, such as column chromatography, to remove impurities before re-attempting crystallization.- Screen a variety of solvents or solvent mixtures of differing polarities.
Streaking or Poor Separation on TLC/Column Chromatography - Compound is too polar for the chosen mobile phase.- Interaction with silica gel (for basic compounds).- Sample is overloaded.- Increase the polarity of the mobile phase gradually. For very polar compounds, consider using a reverse-phase column.[5]- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band and do not exceed the column's loading capacity.[6]
Low Recovery After Column Chromatography - Compound is irreversibly adsorbed onto the silica gel.- Product is co-eluting with impurities.- Compound is volatile and lost during solvent evaporation.- Use a less active stationary phase like alumina or a deactivated silica gel.- Optimize the mobile phase to achieve better separation between your product and impurities.[7]- Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile compounds.

Quantitative Data

Table 1: HPLC Purity Analysis of Representative 2-Aminothiazole Derivatives

The following table summarizes the purity of several 2-aminothiazole derivatives as determined by High-Performance Liquid Chromatography (HPLC). This data can be used as a benchmark for successful purification.

Compound IDRetention Time (min)Purity (%)
21MAT2.16>97
Compound 35.897.5
Compound 46.597.9
Compound 58.896.1

Data sourced from a representative study on aminothiazole analysis.[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of a 2-aminothiazole derivative using silica gel column chromatography.[8]

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the selected mobile phase, starting with a less polar system and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole derivative.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a 2-aminothiazole derivative by recrystallization.[3]

Materials:

  • Crude 2-aminothiazole derivative

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. For further precipitation, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Acid-Base Extraction

This protocol is suitable for 2-aminothiazole derivatives and can be used to separate them from neutral or acidic impurities.[9][10]

Materials:

  • Crude 2-aminothiazole derivative

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Acidic Extraction: Add an aqueous acid solution to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic 2-aminothiazole derivative will be protonated and move into the aqueous layer.

  • Layer Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Back-Washing (Optional): Wash the organic layer with the aqueous acid solution one more time to ensure complete extraction of the amine. Combine the aqueous layers.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add an aqueous base to neutralize the acid and precipitate the purified 2-aminothiazole derivative.

  • Isolation: Collect the precipitated solid by vacuum filtration. If the product is an oil, extract it back into an organic solvent.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum. If extracted, dry the organic layer with a drying agent, filter, and evaporate the solvent.

Visualizations

Purification_Troubleshooting start Crude 2-Aminothiazole Derivative purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check decision Is Purity Acceptable? purity_check->decision end Pure Product decision->end Yes purification_method Choose Purification Method decision->purification_method No crystallization Crystallization purification_method->crystallization Solid Product chromatography Column Chromatography purification_method->chromatography Complex Mixture or Oily Product acid_base Acid-Base Extraction purification_method->acid_base Basic Product with Neutral/Acidic Impurities crystallization->purity_check troubleshoot_cryst Troubleshoot Crystallization crystallization->troubleshoot_cryst Fails chromatography->purity_check troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom Poor Separation acid_base->purity_check troubleshoot_cryst->purification_method troubleshoot_chrom->purification_method

Caption: A troubleshooting workflow for the purification of 2-aminothiazole derivatives.

Column_Chromatography_Workflow start Start: Crude Sample step1 1. Select Mobile Phase (via TLC) start->step1 step2 2. Pack Column with Silica Gel Slurry step1->step2 step3 3. Load Sample onto Column step2->step3 step4 4. Elute with Mobile Phase step3->step4 step5 5. Collect Fractions step4->step5 step6 6. Monitor Fractions (via TLC) step5->step6 step7 7. Combine Pure Fractions & Evaporate Solvent step6->step7 end End: Purified Product step7->end Purification_Decision_Tree start Crude Product Properties? solid Is it a solid? start->solid oily Is it an oil or a complex mixture? start->oily solid->oily No cryst Attempt Recrystallization solid->cryst Yes chrom Use Column Chromatography oily->chrom Yes basic Is the product basic with neutral/acidic impurities? oily->basic No basic->chrom No acid_base Use Acid-Base Extraction basic->acid_base Yes

References

Overcoming solubility issues of 4,5-Dimethylthiazol-2-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Dimethylthiazol-2-amine Hydrochloride

This guide provides troubleshooting advice and detailed protocols for researchers facing challenges with the solubility of this compound in organic solvents.

Troubleshooting Guide

Q1: I am unable to dissolve this compound in my desired non-polar organic solvent (e.g., Toluene, Hexane). What should I do?

A1: This is expected behavior. As a hydrochloride salt, this compound has high polarity and is generally insoluble in non-polar organic solvents. To address this, consider the following options:

  • Use a more polar solvent: Attempt to dissolve the compound in polar aprotic solvents like DMSO, DMF, or NMP, or in polar protic solvents like methanol or ethanol.

  • Employ a co-solvent system: Add a small amount of a polar solvent (like methanol or DMSO) to your non-polar solvent to increase its polarity and aid in dissolution.

  • Convert to the free base: The free base form of the amine will be significantly more soluble in organic solvents. You can perform a liquid-liquid extraction after basifying an aqueous solution of the salt. See the detailed protocol below.

  • In-situ neutralization: For some reactions, it's possible to add a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to the suspension of the hydrochloride salt in the organic solvent. This will generate the free amine in situ.

Q2: My compound dissolves initially in a polar aprotic solvent like DMSO, but crashes out when I add other reagents or change the temperature. How can I prevent this?

A2: This indicates that the solution is likely saturated or near-saturated, and the change in conditions (e.g., polarity, temperature) is reducing the solubility.

  • Reduce the concentration: The simplest solution is to work with a more dilute solution.

  • Maintain temperature: If the compound is more soluble at a higher temperature, ensure your experimental setup maintains that temperature. Be cautious, as the compound may degrade at elevated temperatures.

  • Screen co-solvents: A small amount of a different co-solvent could help stabilize the compound in solution. You may need to perform a systematic screening of co-solvents.

Q3: I need to use an organic solvent for my reaction, but the only solvents that dissolve my compound are alcohols, which will interfere with my reaction. What are my options?

A3: This is a common challenge. Here are a few strategies:

  • Convert to the free base: This is often the best solution. The free base, 4,5-Dimethylthiazol-2-amine, is expected to be soluble in a wider range of non-protic organic solvents such as DCM, chloroform, or ethyl acetate.

  • Use a polar aprotic solvent: If your reaction chemistry allows, consider using solvents like DMF, DMSO, or acetonitrile.

  • Phase-transfer catalysis: In some cases, a phase-transfer catalyst can be used to bring the dissolved salt from an aqueous or polar organic phase into the non-polar organic phase where the reaction occurs.

Frequently Asked Questions (FAQs)

Q: What is the general solubility profile of this compound? A: As a salt, it exhibits high solubility in water and polar protic solvents like methanol and ethanol. Its solubility is significantly lower in less polar solvents like acetone, ethyl acetate, and dichloromethane (DCM), and it is generally considered insoluble in non-polar solvents like toluene, hexane, and diethyl ether.

Q: Will heating the mixture improve solubility? A: Yes, in most cases, heating will increase both the rate of dissolution and the solubility limit. However, always check the thermal stability of this compound to avoid degradation. It is recommended to start with gentle heating (e.g., 40-50 °C).

Q: Can I use a base to improve solubility in an organic solvent? A: Yes. Adding a suitable base will neutralize the hydrochloride, forming the free amine (4,5-Dimethylthiazol-2-amine). This free base is much more soluble in a wide range of organic solvents. You can do this as a separate workup step or in situ if the base does not interfere with your subsequent reaction.

Q: What are the best practices for determining the solubility in a new solvent? A: Start with a small, known amount of the compound and add small, measured volumes of the solvent. After each addition, stir or vortex the mixture for a set amount of time. Observe for complete dissolution. This will give you an approximate solubility value (e.g., in mg/mL).

Data Presentation

Since comprehensive solubility data is not publicly available for a wide range of organic solvents, we provide a template for you to record your own experimental findings.

Table 1: Experimental Solubility of this compound

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Water10.225> 100Freely soluble
Methanol5.125
Ethanol4.325
Acetonitrile5.825
DMSO7.225
DMF6.425
Acetone5.125
Dichloromethane (DCM)3.125
Ethyl Acetate4.425
Toluene2.425
Hexane0.125

Experimental Protocols

Protocol 1: Screening for Suitable Organic Solvents

  • Preparation: Weigh 10 mg of this compound into separate small glass vials.

  • Solvent Addition: To each vial, add 0.1 mL (100 µL) of the solvent to be tested.

  • Mixing: Cap the vials and vortex or stir them vigorously for 2 minutes at room temperature.

  • Observation: Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, add another 0.1 mL of the solvent and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent in 0.1 mL increments until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (mg/mL).

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial to 40-50 °C and observe any changes in solubility. Note the temperature at which it dissolves.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

  • Dissolution: Dissolve 1.0 g of this compound in a suitable amount of deionized water (e.g., 20 mL) in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a 1 M solution of sodium hydroxide (NaOH), while stirring. Monitor the pH with pH paper or a pH meter. Continue adding the base until the pH is approximately 9-10.

  • Extraction: Add an equal volume of an organic solvent in which the free base is expected to be soluble (e.g., 20 mL of dichloromethane or ethyl acetate).

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).

  • Repeat Extraction: Perform two more extractions of the aqueous layer with fresh portions of the organic solvent to ensure complete recovery of the free base.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free base, 4,5-Dimethylthiazol-2-amine.

Visualizations

G cluster_start Start: Solubility Issue cluster_options Initial Troubleshooting cluster_solutions Solutions start Unable to dissolve 4,5-Dimethylthiazol-2-amine HCl in organic solvent option1 Change to a more polar solvent (e.g., MeOH, DMSO)? start->option1 option2 Is the reaction compatible with a protic solvent? option1->option2  No sol1 Use polar solvent (e.g., MeOH, DMSO, DMF) option1->sol1 Yes option3 Convert to Free Base? option2->option3  No option2->sol1 Yes sol2 Use in-situ base (e.g., TEA, DIPEA) option3->sol2  No (in-situ preferred) sol3 Isolate free base via liquid-liquid extraction option3->sol3 Yes

Caption: Troubleshooting workflow for solubility issues.

G cluster_salt Aqueous Phase cluster_freebase Organic Phase cluster_byproducts Aqueous Byproducts salt R-NH3+ Cl- (Soluble in Water) base + Base (e.g., NaHCO3) salt->base freebase R-NH2 (Soluble in Organic Solvent) base->freebase Extraction with Organic Solvent (e.g., DCM) byproducts H2O + CO2 + NaCl base->byproducts Neutralization

Caption: Chemical conversion from hydrochloride to free base.

Optimizing reaction conditions for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of thiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiazole derivatives, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Potential Causes:

  • Purity of Reactants: Starting materials, particularly 2-aminothiophenols, can be prone to oxidation. Impure reactants can lead to the formation of side products and a lower yield of the desired thiazole derivative.[1]

  • Inefficient Oxidation: In syntheses where a dihydro-benzothiazole intermediate is formed, incomplete oxidation to the final benzothiazole product will result in lower yields.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some reactions proceed well at room temperature, while others may require heating. Excessively high temperatures can sometimes lead to the formation of unwanted side products.[1]

  • Incorrect Catalyst or Catalyst Loading: The choice of catalyst and its concentration are crucial for reaction efficiency. Both acid and oxidative catalysts are commonly used, and their effectiveness can vary depending on the specific substrates.[1]

  • Catalyst Poisoning: In palladium-catalyzed reactions, the sulfur atom in the thiazole ring can coordinate to the palladium center, acting as a catalyst poison and reducing its activity. This may necessitate a higher catalyst loading.[2]

Recommended Solutions:

  • Purify Starting Materials: Ensure the purity of your starting materials. 2-amino-3-methylbenzenethiol, for example, should be stored under an inert atmosphere to prevent oxidation.[1]

  • Optimize Oxidation Step: If an oxidation step is involved, ensure the oxidant is active and used in a sufficient amount to drive the reaction to completion.

  • Screen Reaction Temperatures: Systematically screen different temperatures to find the optimal condition for your specific reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the ideal temperature.

  • Select an Appropriate Catalyst: If applicable, choose a suitable catalyst and optimize its concentration. For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ has been shown to be highly efficient.[2] For other variations, catalyst-free methods or the use of acids may be sufficient.[2]

  • Increase Catalyst Loading in Palladium-Catalyzed Reactions: If you suspect catalyst poisoning in a palladium-catalyzed C-H activation/arylation, consider increasing the catalyst loading.[2]

Q2: I am observing the formation of unexpected side products or isomers. How can I improve the selectivity of my reaction?

Potential Causes:

  • Reaction Conditions: The reaction medium, including the solvent and pH, can significantly influence the regioselectivity of the reaction.

  • Nature of Reactants: The structure of the starting materials, such as N-monosubstituted thioureas, can lead to the formation of different isomers.[2][3]

Recommended Solutions:

  • Control the Reaction Medium:

    • Neutral Solvents: In the Hantzsch synthesis using N-monosubstituted thioureas, employing a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[2]

    • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2][3] To favor a single isomer, careful control of the pH is essential.[2]

  • Monitor the Reaction: Use techniques like TLC to monitor the reaction progress and identify the formation of side products at an early stage.

Q3: My reaction is sluggish or not proceeding to completion. What can I do?

Potential Causes:

  • Insufficient Activation: The reaction may require thermal or alternative energy sources to proceed at a reasonable rate.

  • Low Reactant Concentration: Dilute reaction mixtures may lead to slower reaction rates.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in one reactant being consumed before the other, leaving the reaction incomplete.[1]

Recommended Solutions:

  • Increase Reaction Time or Temperature: If the reaction is slow at room temperature, consider extending the reaction time or gently heating the mixture.[1] Microwave irradiation has also been shown to accelerate some thiazole syntheses.[4]

  • Adjust Stoichiometry: Ensure the correct molar ratios of your reactants. In some cases, using a slight excess of one reactant can help drive the reaction to completion.[1][5]

  • Consider Alternative Energy Sources: Methods like ultrasonic irradiation have been successfully used to promote the synthesis of thiazole derivatives.[6][7]

Logical Workflow for Troubleshooting Thiazole Synthesis

G Troubleshooting Thiazole Synthesis start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products / Isomers start->side_products slow_reaction Sluggish / Incomplete Reaction start->slow_reaction cause_purity Impure Reactants low_yield->cause_purity cause_oxidation Inefficient Oxidation low_yield->cause_oxidation cause_temp Suboptimal Temperature low_yield->cause_temp cause_catalyst Incorrect Catalyst/Loading low_yield->cause_catalyst cause_poisoning Catalyst Poisoning (Pd) low_yield->cause_poisoning side_products->cause_temp cause_medium Incorrect Reaction Medium (pH) side_products->cause_medium slow_reaction->cause_catalyst slow_reaction->cause_poisoning cause_time Insufficient Time/Activation slow_reaction->cause_time cause_stoichiometry Incorrect Stoichiometry slow_reaction->cause_stoichiometry solution_purify Purify/Store Reactants Properly cause_purity->solution_purify solution_optimize_ox Optimize Oxidant cause_oxidation->solution_optimize_ox solution_screen_temp Screen Temperatures cause_temp->solution_screen_temp solution_optimize_cat Optimize Catalyst/Loading cause_catalyst->solution_optimize_cat cause_poisoning->solution_optimize_cat solution_control_ph Control pH / Solvent cause_medium->solution_control_ph solution_increase_time Increase Time / Use MW/Ultrasound cause_time->solution_increase_time solution_check_ratio Verify Molar Ratios cause_stoichiometry->solution_check_ratio

Caption: A logical workflow for troubleshooting common issues in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole rings.[8] It involves the reaction of an α-haloketone with a thioamide.[9] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring, and subsequent loss of water and HX.[9] This method is generally high-yielding and straightforward to perform.[9]

Q2: What are some common starting materials for thiazole synthesis?

Common starting materials include:

  • α-Haloketones: (e.g., 2-bromoacetophenone)[9]

  • Thioamides: (e.g., thiourea, thioacetamide)[9][10]

  • Thiosemicarbazones: for the synthesis of 2-hydrazinylthiazoles.[8]

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2][8] By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting material spots and the appearance of the product spot.

Q4: What are some typical methods for purifying the final thiazole product?

Common purification techniques include:

  • Filtration: If the product precipitates from the reaction mixture, it can be isolated by simple filtration.[9]

  • Recrystallization: This is a standard method for purifying solid products. Ethanol is a common solvent for recrystallizing thiazole derivatives.[8]

  • Column Chromatography: For non-crystalline products or to separate mixtures, column chromatography on silica gel is a widely used purification method.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the synthesis of thiazole derivatives.

Table 1: Effect of Solvent and Base on Thiazole Formation [11]

EntrySolventBaseConversion (%)
1TolueneEt3N20
2AcetonitrileEt3N34
3DichloromethaneEt3N15
4TrifluoroethanolEt3N95
5TrifluoroethanolDBU95
6TrifluoroethanolDIPEA95

Reaction Conditions: Ethyl phenylcyanoacetate and 1,4-dithiane-2,5-diol at 80°C for 300 min.

Table 2: Synthesis of Hantzsch Thiazole Derivatives under Different Conditions [6][7]

EntryAldehyde SubstituentMethodTime (h)Yield (%)
1HConventional Heating288
2HUltrasonic Irradiation1.590
34-ClConventional Heating2.585
44-ClUltrasonic Irradiation1.588
54-NO2Conventional Heating382
64-NO2Ultrasonic Irradiation285

Reaction Conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehyde with SiW.SiO2 catalyst in ethanol/water.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Hantzsch Synthesis) [9]

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Na2CO3 solution (20 mL)

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).

Experimental Workflow: Hantzsch Thiazole Synthesis

G Hantzsch Thiazole Synthesis Workflow reactants 1. Combine Reactants (α-Haloketone & Thioamide) in Solvent heating 2. Heat with Stirring reactants->heating cooling 3. Cool to Room Temperature heating->cooling neutralization 4. Neutralize/Precipitate (e.g., with Na2CO3 solution) cooling->neutralization filtration 5. Isolate Product by Filtration neutralization->filtration washing 6. Wash with Water filtration->washing drying 7. Air Dry Product washing->drying characterization 8. Characterize Product (Yield, MP, TLC, NMR) drying->characterization

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

References

Technical Support Center: Addressing Edge Effects in 96-Well Plate MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate edge effects in 96-well plate MTT and other cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in a 96-well plate assay?

A1: The edge effect is a common phenomenon where cells in the outer wells (the perimeter) of a 96-well plate exhibit different growth and metabolic rates compared to cells in the inner wells. This discrepancy leads to significant variability in assay results, making it difficult to obtain reliable and reproducible data. The 36 wells along the perimeter are most susceptible to this effect.

Q2: What are the primary causes of the edge effect?

A2: The two main causes of the edge effect are:

  • Evaporation: The outer wells have more surface area exposed to the external environment, leading to a higher rate of media evaporation.[1] This increases the concentration of salts, nutrients, and test compounds, which can alter cellular physiology and impact assay results.[1]

  • Temperature Gradients: When a plate is moved from a room temperature environment (like a biosafety cabinet) to a 37°C incubator, the outer wells warm up faster than the inner wells.[2] This thermal gradient can cause uneven cell settling and distribution, leading to variability in cell growth across the plate.[2]

Q3: How can I tell if my MTT assay is affected by the edge effect?

A3: A tell-tale sign of the edge effect is a pattern in your data where the absorbance values from the outer wells are consistently higher or lower than those from the inner wells. Visually, after staining, you might observe a "crescent" or "ring" shape of cells in the outer wells due to uneven settling. You will also likely see a higher coefficient of variation (%CV) in your replicate wells, particularly between perimeter and center wells.

Q4: Is it acceptable to simply leave the outer wells empty?

A4: While leaving the outer wells empty is a common practice, it is often not the most effective solution. The wells adjacent to the empty ones can still be affected by evaporation, creating a secondary edge effect. A more robust method is to use the outer wells to create a humidity barrier.

Q5: What is a humidity barrier and how do I create one?

A5: A humidity barrier, or a "hydration moat," involves filling the outer wells with a sterile liquid to minimize evaporation from the inner experimental wells. The liquid in the outer wells evaporates first, creating a humid microenvironment across the plate. To create one, simply add sterile, serum-free media, phosphate-buffered saline (PBS), or sterile water to all 36 perimeter wells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High variability in replicate wells (%CV > 15%) Edge Effect (Evaporation and/or Temperature Gradient)1. Create a Humidity Barrier: Fill all 36 outer wells with 200 µL of sterile, serum-free media or PBS. 2. Equilibrate the Plate: After seeding cells, let the plate sit at room temperature on a level surface for 30-60 minutes before moving it to the incubator. This allows for even cell settling. 3. Use a Plate Sealer: For long incubation periods (> 24 hours), use a breathable sealing membrane to minimize evaporation while allowing for gas exchange.
Lower cell viability/absorbance in outer wells Increased concentration of cytotoxic compounds due to evaporation.In addition to the solutions for high variability, consider a randomized plate layout . Distributing samples and controls across the plate, rather than grouping them, can help to statistically mitigate any remaining positional effects.
"Crescent" or "ring" shape of cells in wells Uneven cell settling due to temperature gradients.The primary solution is to allow the plate to equilibrate at room temperature for 30-60 minutes after seeding. Also, minimize the time the plate is outside the incubator and place it in the center of the incubator, away from the door, to ensure a stable temperature.
Consistently skewed results across the plate Systemic incubator issues or plate stacking.1. Check Incubator Humidity: Ensure your incubator is properly humidified (ideally ≥95%). Place a pan of sterile water on the bottom shelf if needed. 2. Avoid Stacking Plates: Stacking plates can create temperature and gas exchange gradients. If you must stack, use plate separators that allow for air circulation.

Data Presentation: Impact of Mitigation Strategies

The following tables summarize the impact of various mitigation strategies on assay variability.

Table 1: Effect of Plate Location on Cell Metabolic Activity

This table demonstrates a typical edge effect pattern, showing reduced cell activity in the outer wells of a standard 96-well plate.

Well Location Reduction in Metabolic Activity (Compared to Center Wells)
Corner Wells26%
Outer Wells (Non-Corner)16%
Second Row In7%
Third Row In1%

Table 2: Comparison of Evaporation Rates with and without a "Moat"

This table illustrates the effectiveness of using a specialized plate with a built-in moat (reservoir) to reduce evaporation over a 7-day incubation period at 95% humidity.

Plate Type Well Location Average Evaporation (%)
Standard 96-Well PlateCorner Wells~15%
Standard 96-Well PlateEdge Wells~10%
Standard 96-Well PlateCenter Wells~5%
Plate with Integrated "Moat"All Wells< 2%

Experimental Protocols

Protocol 1: Standard MTT Assay for Adherent Cells

This protocol outlines the basic steps for performing an MTT assay.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 200 µL of sterile PBS or serum-free medium to the 36 outer wells to create a humidity barrier.

  • Incubation and Treatment:

    • Allow the plate to sit at room temperature for 30-60 minutes to ensure even cell settling.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

    • Remove the media and add 100 µL of media containing the desired concentrations of your test compound. Include appropriate vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: Implementing a Randomized Plate Layout

To minimize bias from any remaining edge effects, a randomized block design is recommended.

  • Define Blocks: Conceptually divide the 60 inner wells into blocks. For example, you could have 6 blocks of 10 wells each.

  • Assign Treatments: Within each block, randomly assign the different treatment conditions (e.g., different concentrations of a drug, positive control, negative control).

  • Execution: Use a plate map created from your randomized design to guide your pipetting. This ensures that replicates for a given treatment are not clustered in one area of the plate.

Mandatory Visualizations

plate_layout cluster_plate 96-Well Plate Layout for Edge Effect Mitigation cluster_legend Legend A1 B1 A2 B2 A3 B3 A4 B4 A5 B5 A6 B6 A7 B7 A8 B8 A9 B9 A10 B10 A11 B11 A12 B12 C1 C2 C3 C4 C5 C6 C7 C8 C9 C10 C11 C12 D1 D2 D3 D4 D5 D6 D7 D8 D9 D10 D11 D12 E1 E2 E3 E4 E5 E6 E7 E8 E9 E10 E11 E12 F1 F2 F3 F4 F5 F6 F7 F8 F9 F11 F12 G1 G2 G3 G4 G5 G6 G7 G8 G9 F10 G10 G11 G12 H1 H2 H3 H4 H5 H6 H7 H8 H9 H10 H11 H12 key1 key2 label_key1 Outer Wells (Humidity Barrier) label_key2 Inner Wells (Experimental Samples)

Caption: Recommended 96-well plate layout to mitigate edge effects.

MTT_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_assay MTT Assay A 1. Seed cells into inner 60 wells B 2. Add sterile media/PBS to outer 36 wells A->B C 3. Equilibrate plate at room temperature (30-60 min) B->C D 4. Incubate (24h) for cell attachment C->D E 5. Add test compounds and controls F 6. Incubate for exposure period G 7. Add MTT reagent (Incubate 2-4h) F->G H 8. Add solubilization solution G->H I 9. Read absorbance at 570 nm H->I Troubleshooting_Tree Start High Variability in Replicate Data? Cause_Evaporation Is there a visible decrease in volume in outer wells? Start->Cause_Evaporation Yes Other_Causes Consider other sources of error: - Pipetting technique - Cell clumping - Reagent preparation Start->Other_Causes No Cause_Temp Are cells clumped in a 'crescent' shape in outer wells? Cause_Evaporation->Cause_Temp No Sol_Evap1 Solution: Fill outer wells with sterile media/PBS. Cause_Evaporation->Sol_Evap1 Yes Sol_Temp Solution: Equilibrate plate at RT for 30-60 min after seeding. Cause_Temp->Sol_Temp Yes Cause_Temp->Other_Causes No Sol_Evap2 Solution: Use a breathable plate sealer. Sol_Evap1->Sol_Evap2

References

Technical Support Center: Reducing Replicate Variability in Cell-Based Assays with Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using thiazole compounds in cell-based assays. The focus is on identifying and mitigating sources of replicate variability to ensure robust and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that can lead to variability in cell-based assays involving thiazole compounds.

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values for a thiazole compound can be a significant source of irreproducibility.

Potential Cause Recommended Solution
Inherent Biological Variability Maintain a consistent and low cell passage number, as prolonged culturing can alter drug sensitivity. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.[1]
Compound Instability or Precipitation Prepare fresh dilutions of the thiazole compound from a frozen stock for each experiment, as some compounds are unstable in aqueous cell culture media over time. Visually inspect the media for any precipitate after adding the compound.[1][2]
Inconsistent Experimental Setup Strictly adhere to consistent incubation times, reagent concentrations, and cell seeding densities across all experiments.[1] Use a hemocytometer or an automated cell counter for accurate cell seeding.[1]
Pipetting Errors Inaccurate pipetting can lead to significant well-to-well variations.[3] Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Edge Effects in Microplates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[1]

Issue 2: High Background Signal in Viability Assays (e.g., MTT, Resazurin)

An elevated background signal can mask the true effect of the thiazole compound and increase data variability.

Potential Cause Recommended Solution
Cell Culture Contamination Regularly inspect cell cultures for signs of bacterial or yeast contamination. Always use sterile techniques.[3]
High Basal Metabolic Activity Optimize the cell seeding density for your specific cell line and assay duration to avoid high basal metabolic activity from excessive cell numbers.[3]
Compound Interference with Assay Reagent Thiazole compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[1] Run a control with the compound in cell-free media to check for direct reduction of the assay dye.[1][3]
Compound Autofluorescence Measure the fluorescence of the thiazole compound at the excitation and emission wavelengths of your assay in the absence of other fluorescent reagents. If the compound is autofluorescent, consider an alternative assay with a non-fluorescent readout.[1]

Issue 3: Unexpected or Inconsistent Cytotoxicity

Observing cytotoxicity that varies between replicates or is present in control cell lines can complicate data interpretation.

Potential Cause Recommended Solution
High Compound Concentration Perform a dose-response curve starting from nanomolar concentrations to determine the lowest effective concentration on target cells and the IC50 on control cells. This helps identify a therapeutic window that maximizes on-target effects while minimizing toxicity in control cells.[2]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and remains below the toxic threshold for your cell lines (typically <0.5%). Run a vehicle-only control to assess the impact of the solvent alone.[2]
Non-specific Cytotoxicity Evaluate the compound's selectivity index (SI) by calculating the ratio of its IC50 in control cells to its IC50 in target cells (SI = IC50 control / IC50 target). A low SI (<10) suggests poor selectivity.[2]
Induction of Different Cell Death Pathways Use multiple assays to differentiate between apoptosis and necrosis. An Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for thiazole-based compounds?

A1: Thiazole derivatives can induce cytotoxicity through various mechanisms, often leading to apoptosis (programmed cell death).[3] Key reported mechanisms include:

  • Induction of Apoptosis : Many thiazole compounds trigger the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[3]

  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential and function is a common finding.[3]

  • Caspase Activation : Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[3]

  • Cell Cycle Arrest : Some derivatives can cause cells to arrest in specific phases of the cell cycle, preventing proliferation.[3]

  • Generation of Reactive Oxygen Species (ROS) : An increase in ROS can lead to oxidative stress and subsequent cell death.[3]

  • Inhibition of Signaling Pathways : Thiazole-based molecules have been shown to inhibit critical cell survival pathways like PI3K/Akt.[3][4]

Q2: My thiazole compound shows activity in a primary screen, but this is not confirmed in secondary assays. What could be the reason?

A2: This is often indicative of a "false positive" hit, a common challenge in high-throughput screening (HTS).[1] Thiazole-containing compounds, particularly 2-aminothiazoles, are known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS) because they can interfere with assay technologies in a non-specific manner.[1] Potential causes include:

  • Compound Aggregation : At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1] To test for this, perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). A significant reduction in inhibitory activity suggests aggregation.[1]

  • Assay Interference : Thiazole analogs can interfere with fluorescence or absorbance-based readouts by being colored, fluorescent themselves, or quenching the signal.[1]

  • Reactivity : Some thiazoles can be reactive and covalently modify proteins or other assay components.[1]

Q3: How can I minimize off-target effects of my thiazole compound from the start?

A3: A well-designed experimental plan should include a multi-pronged approach:

  • Use Multiple Cell Lines : Test the compound on target cells, non-target cells, and healthy control cell lines to determine a selectivity index.[2]

  • Perform Dose-Response Studies : Determine the IC50 across all cell lines to identify a therapeutic window.[2]

  • Include an Inactive Analog : If available, use a structurally similar but biologically inactive version of your compound as a negative control.[2]

  • Validate Primary Target Engagement : Use techniques like Western blotting for downstream pathway proteins or direct binding assays to confirm the compound is interacting with its intended target at the effective concentration.[2]

Q4: My thiazole compound appears to be cytotoxic to cancer cells but not to normal cells. What does this suggest?

A4: This is a desirable characteristic for a potential therapeutic agent, indicating selectivity.[3] This selectivity could be due to several factors, including differences in cellular uptake, metabolism, or the expression and importance of the drug's target in cancer cells versus normal cells.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50) of various thiazole derivatives against different cancer cell lines, as reported in the literature.

CompoundCell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[5]
Compound 4c HepG2 (Liver Cancer)7.26 ± 0.44[5]
Staurosporine (Control) MCF-7 (Breast Cancer)6.77 ± 0.41[5]
Staurosporine (Control) HepG2 (Liver Cancer)8.4 ± 0.51[5]
Compound 4d MDA-MB-231 (Breast Cancer)1.21[6]
Compound 5k MDA-MB-231 (Breast Cancer)0.176[7]
Compound 29 Not Specified0.05[4]
Compound 40 Not Specified0.00042[4]
Compound 62 Not Specified0.18[4]
Compound 74a Not Specified0.67[4]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment : Prepare serial dilutions of the thiazole compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a blank (medium only).[1]

  • Incubation : Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition : Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[1][3]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.[3]

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1x Annexin V binding buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment : Seed cells in a 6-well plate. Once attached, treat with the thiazole compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle controls.[2]

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[2]

  • Staining : Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Analysis : Add 400 µL of 1x binding buffer to each tube and analyze immediately using a flow cytometer.[2]

    • Viable cells : FITC-negative and PI-negative

    • Early apoptotic cells : FITC-positive and PI-negative

    • Late apoptotic/necrotic cells : FITC-positive and PI-positive

    • Primary necrotic cells : FITC-negative and PI-positive

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions to Cells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of Thiazole Compound prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions start High Replicate Variability Observed cell_issues Cell Health & Passage start->cell_issues compound_issues Compound Stability & Solubility start->compound_issues assay_issues Assay Interference start->assay_issues human_error Pipetting & Seeding start->human_error solution_cells Use Low Passage Cells; Ensure Log Growth cell_issues->solution_cells solution_compound Prepare Fresh Solutions; Check for Precipitation compound_issues->solution_compound solution_assay Run Cell-Free Controls; Check for Autofluorescence assay_issues->solution_assay solution_human Calibrate Pipettes; Use Automated Cell Counter human_error->solution_human

Caption: Troubleshooting logic for high replicate variability.

PI3K_Akt_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates cell_survival Cell Survival, Proliferation, and Growth akt->cell_survival promotes thiazole Thiazole Compound thiazole->pi3k inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole compounds.

References

Technical Support Center: Managing MTT Reagent Cytotoxicity in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with MTT reagent cytotoxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of MTT reduction and how can the reagent itself be toxic to cells?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product.[1] This reduction primarily occurs at the ubiquinone and cytochrome b and c sites of the mitochondrial electron transport chain and is a result of succinate dehydrogenase activity.[1] The amount of purple formazan produced is proportional to the number of metabolically active cells.

However, the MTT reagent can exhibit cytotoxicity, especially in long-term experiments. The mechanism of toxicity is not fully understood but is thought to involve the intracellular metabolism of MTT, which can lead to mitochondrial injury and disruption of normal cell metabolism, ultimately triggering apoptosis.[2] Furthermore, the formazan crystals formed can be damaging to cells, with some reports suggesting they can puncture cell membranes during exocytosis.[3] The diversion of NADH from critical cellular functions to the reduction of MTT can also have adverse effects on cell health.[4]

Q2: What are the typical concentrations of MTT reagent and incubation times used in the assay?

The optimal concentration of MTT reagent and incubation time can vary depending on the cell line and experimental conditions. However, a general starting point is a final MTT concentration of 0.2 - 0.5 mg/mL.[3] Incubation times typically range from 1 to 4 hours.[3] For long-term experiments, it is crucial to optimize these parameters to minimize cytotoxicity. Shorter incubation times and the lowest effective concentration of MTT are recommended.

Q3: Can the solvent used to dissolve formazan crystals be toxic to cells?

Yes, the solvents used to dissolve the formazan crystals, such as DMSO (dimethyl sulfoxide) or acidified isopropanol, can be cytotoxic at high concentrations. It is important to ensure that the final concentration of the solvent in the well is not toxic to the cells, especially if you plan to continue the culture after the assay. If cytotoxicity from the solvent is a concern, consider using a water-soluble tetrazolium salt alternative like XTT, MTS, or WST-1, which do not require a solubilization step.[5]

Q4: Are there alternatives to the MTT assay for long-term cell viability studies?

Yes, several alternatives to the MTT assay are better suited for long-term studies due to their lower cytotoxicity. These include:

  • Water-Soluble Tetrazolium Salt (WST) Assays (e.g., XTT, MTS, WST-1, WST-8/CCK-8): These assays produce a water-soluble formazan product, eliminating the need for a toxic solubilization step.[5][6] The WST-8 assay, in particular, has been shown to have lower toxicity compared to MTS.[7]

  • Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. It is generally considered less toxic than MTT and allows for continuous monitoring of cell viability.[5]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are highly sensitive and rapid but result in cell lysis, making them an endpoint assay.[5][8]

  • Real-Time Viability Assays (e.g., RealTime-Glo™): These assays add a pro-substrate to the cell culture that is converted by viable cells into a substrate for a luciferase, producing a luminescent signal. This allows for continuous monitoring of cell viability over several days with minimal cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected cell death or morphological changes in control wells (no treatment) MTT reagent cytotoxicity: The concentration of MTT or the incubation time is too high for your specific cell line.Optimize the MTT assay by performing a titration of MTT concentration and incubation time. Start with a low concentration (e.g., 0.1-0.2 mg/mL) and a short incubation period (e.g., 1-2 hours) and assess for any signs of toxicity.[9]
Solvent toxicity: The solvent used to dissolve the formazan crystals (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent is non-toxic to your cells. Consider using an alternative, less toxic solvent or switch to a water-soluble tetrazolium salt assay (XTT, MTS, WST-8) that does not require a solubilization step.[5]
Inconsistent or variable results between replicate wells Uneven cell seeding: Inconsistent number of cells plated in each well.Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for more consistent seeding.
"Edge effect": Evaporation from the outer wells of the 96-well plate leads to changes in media concentration.Avoid using the outer wells for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity.
Incomplete formazan dissolution: The formazan crystals are not fully dissolved, leading to inaccurate absorbance readings.Ensure complete mixing after adding the solubilization solvent. A plate shaker can be used. Using a solubilization solution containing SDS (e.g., 10% SDS in 0.01 N HCl) can improve dissolution, though it may require an overnight incubation.[10]
High background absorbance in "no cell" control wells Contamination: Bacterial or yeast contamination in the media or reagents.Use sterile techniques and check reagents for contamination. Visually inspect plates for any signs of contamination before adding the MTT reagent.[11]
Phenol red interference: The phenol red in the culture medium can interfere with absorbance readings.Use a phenol red-free medium during the MTT incubation and measurement steps.
Chemical interference: The test compound may directly reduce the MTT reagent.Run a "compound only" control (no cells) with the highest concentration of your test compound to check for direct reduction of MTT.
Low absorbance readings Low cell number: The initial seeding density was too low.Optimize the cell seeding density for your cell line. Ensure cells are in the logarithmic growth phase when performing the assay.[12]
Insufficient incubation time: The incubation time with MTT was not long enough for detectable formazan production.Increase the incubation time with the MTT reagent. The optimal time can vary between cell lines (typically 2-4 hours).[11]

Quantitative Data Summary

Table 1: Recommended Starting Parameters for MTT Assay Optimization

ParameterRecommended RangeKey Considerations
Cell Seeding Density (96-well plate) 1,000 - 100,000 cells/wellHighly dependent on the cell line's proliferation rate. Should be optimized to ensure cells are in the logarithmic growth phase during the assay.[9][11]
MTT Concentration 0.2 - 0.5 mg/mLHigher concentrations can be cytotoxic. A starting concentration of 0.5 mg/mL is often recommended, but should be optimized for each cell line.[3][9]
Incubation Time with MTT 1 - 4 hoursLonger incubation can increase signal but also cytotoxicity. The optimal time is a balance between sufficient formazan production and minimal cell damage.[3] Some cell types may require longer incubations of up to 24 hours.[13]
Wavelength for Absorbance Reading 550 - 600 nmA reference wavelength of >650 nm is often used to subtract background absorbance.[14]

Table 2: Comparison of Common Cell Viability Assays

AssayPrincipleSolubilization StepAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases.Required (e.g., DMSO, acidified isopropanol)Inexpensive, well-established.Cytotoxic, requires solubilization step, potential for interference.[15]
XTT, MTS, WST-1, WST-8 (CCK-8) Reduction of water-soluble tetrazolium salts to water-soluble formazan.Not requiredLess cytotoxic, fewer steps, higher sensitivity than MTT.[5][6]Can be affected by culture medium components.[5] MTS can still exhibit some toxicity.[7]
Resazurin (AlamarBlue) Reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin.Not requiredLow toxicity, allows for kinetic monitoring, high sensitivity.[5]Can be sensitive to light and pH changes.
ATP-Based (e.g., CellTiter-Glo®) Measurement of ATP levels using a luciferase-based reaction.Not applicable (cell lysis is part of the assay)Very high sensitivity, rapid, suitable for high-throughput screening.[5][8]Endpoint assay (lyses cells), more expensive.

Detailed Experimental Protocol: MTT Assay

This protocol provides a general guideline. Optimization of cell number, MTT concentration, and incubation time is critical for each cell line and experimental condition.

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.2 µm filter. Store at 4°C, protected from light.

  • Solubilization Solution: Common options include:

    • Dimethyl sulfoxide (DMSO)

    • Acidified Isopropanol (0.04 N HCl in isopropanol)

    • 10% SDS in 0.01 N HCl

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include appropriate controls (e.g., vehicle control, untreated control). Incubate for the desired treatment period.

  • MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh, serum-free, and phenol red-free medium containing MTT at the final optimized concentration (e.g., 0.5 mg/mL) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.[9]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]

    • Mix thoroughly on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Protocol for Suspension Cells:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at the optimal density and immediately add the test compound. Incubate for the desired treatment period.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each 100 µL of cell culture.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.[9]

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 100-150 µL of the solubilization solution to each well.[9]

    • Pipette up and down to resuspend the cells and dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance as described for adherent cells.

Visualizations

MTT_Reduction_Pathway MTT Reduction Pathway in Viable Cells cluster_cell Viable Cell cluster_mito Mitochondrion ETC Electron Transport Chain (Complex I, II, III) SDH Succinate Dehydrogenase (Complex II) ETC->SDH MTT_in MTT (Yellow, Soluble) SDH->MTT_in reduces NADH NAD(P)H NADH->ETC provides electrons Formazan Formazan (Purple, Insoluble) MTT_in->Formazan Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization dissolved by MTT_out MTT Reagent (added to culture) MTT_out->MTT_in enters cell Measurement Spectrophotometric Measurement (570nm) Solubilization->Measurement allows

Caption: Mechanism of MTT reduction to formazan in viable cells.

MTT_Troubleshooting_Workflow MTT Assay Troubleshooting Workflow Start Problem with MTT Assay Results Inconsistent Inconsistent/Variable Results? Start->Inconsistent HighBg High Background? Inconsistent->HighBg No CheckSeeding Check Cell Seeding Protocol - Homogenize suspension - Use multichannel pipette Inconsistent->CheckSeeding Yes LowSignal Low Signal? HighBg->LowSignal No CheckContamination Check for Contamination - Use sterile technique - Inspect plates microscopically HighBg->CheckContamination Yes Toxicity Unexpected Cell Death? LowSignal->Toxicity No OptimizeDensity Optimize Cell Seeding Density LowSignal->OptimizeDensity Yes OptimizeMTT Optimize MTT Concentration Toxicity->OptimizeMTT Yes ConsiderAlternative Consider Less Toxic Alternative Assay (e.g., WST-8, Resazurin) Toxicity->ConsiderAlternative Yes EdgeEffect Address Edge Effect - Avoid outer wells - Fill peripheral wells with PBS CheckSeeding->EdgeEffect CheckDissolution Ensure Complete Formazan Dissolution - Use plate shaker - Consider SDS-based solvent EdgeEffect->CheckDissolution PhenolRed Use Phenol Red-Free Medium CheckContamination->PhenolRed CompoundControl Run 'Compound Only' Control PhenolRed->CompoundControl OptimizeIncubation Optimize MTT Incubation Time OptimizeDensity->OptimizeIncubation OptimizeMTT->OptimizeIncubation

Caption: A logical workflow for troubleshooting common MTT assay issues.

Assay_Workflow_Comparison Comparison of Cell Viability Assay Workflows cluster_mtt MTT Assay cluster_wst WST/XTT/MTS Assays cluster_res Resazurin Assay cluster_atp ATP-Based Assay mtt1 Add MTT Reagent mtt2 Incubate (1-4h) mtt1->mtt2 mtt3 Add Solubilization Agent mtt2->mtt3 mtt4 Measure Absorbance mtt3->mtt4 wst1 Add WST/XTT/MTS Reagent wst2 Incubate (1-4h) wst1->wst2 wst3 Measure Absorbance wst2->wst3 res1 Add Resazurin Reagent res2 Incubate (1-4h) res1->res2 res3 Measure Fluorescence/ Absorbance res2->res3 atp1 Add ATP Reagent (Lysis) atp2 Incubate (~10 min) atp1->atp2 atp3 Measure Luminescence atp2->atp3 Start Plate and Treat Cells Start->mtt1 Start->wst1 Start->res1 Start->atp1

Caption: Comparative workflows of MTT and alternative viability assays.

References

Validation & Comparative

A Comparative Guide to MTT, XTT, and MTS Assays for Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrazolium-Based Cell Viability Assays

In the realm of cellular and molecular biology, the accurate assessment of cell proliferation and viability is paramount for a wide range of applications, from cytotoxicity testing of novel drug candidates to the optimization of cell culture conditions. Among the various methods available, tetrazolium-based colorimetric assays have established themselves as a cornerstone due to their simplicity, reliability, and suitability for high-throughput screening.

This guide provides a comprehensive comparison of three widely used tetrazolium salts: MTT, XTT, and MTS. We will delve into the fundamental principles of these assays, present a detailed comparison of their performance based on experimental data, and provide standardized protocols to aid in the selection and implementation of the most appropriate assay for your research needs.

The Principle of Tetrazolium Salt Reduction

At the heart of these assays lies the enzymatic reduction of a tetrazolium salt by metabolically active cells.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, cleave the tetrazolium ring to form a colored formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[3] This color change can be readily quantified using a spectrophotometer, providing a robust measure of cell viability.

dot

Caption: General mechanism of tetrazolium salt reduction by cellular dehydrogenases in viable cells.

A Head-to-Head Comparison: MTT vs. XTT vs. MTS

While all three assays operate on the same fundamental principle, key differences in the properties of the tetrazolium salts and their resulting formazan products lead to significant variations in their protocols and performance.

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Formazan Solubility Insoluble in water; requires a solubilization step (e.g., DMSO, isopropanol).[4]Soluble in water.[4]Soluble in water.[3][5]
Assay Steps Multi-step: Reagent addition, incubation, solubilization, measurement.[2]Single-step: Reagent addition, incubation, measurement.[6]Single-step: Reagent addition, incubation, measurement.[3]
Endpoint Endpoint assay.Endpoint or kinetic assay.Endpoint or kinetic assay.
Sensitivity Good.[7]Higher than MTT.[1][8]Generally considered more sensitive than MTT.[3]
Linearity Can lose linearity at high cell densities.[5]Good.Good.[5]
Toxicity Reagent and formazan can be toxic to cells.Reagent can be toxic to some cell lines.[1]Generally considered to have low cytotoxicity.
Interference Susceptible to interference from colored compounds and substances that alter mitochondrial activity.[2]Can be affected by changes in culture medium pH and presence of reducing agents.Susceptible to interference from compounds with intrinsic reducing potential.[5]
Absorbance Max (nm) ~570 nm~450 nm~490 nm

Quantitative Performance Data

The choice of assay can significantly impact experimental outcomes. Below is a summary of comparative data on sensitivity and linearity.

Sensitivity Comparison

AssayCell LineIC50 Value (Drug)Reference
MTTA5492.76 µM (Gambogic Acid)Thermo Fisher Scientific
XTTA5493.28 µM (Gambogic Acid)Thermo Fisher Scientific

Note: IC50 values can vary depending on the cell line, drug, and experimental conditions. The data above serves as an example of a direct comparison under specific conditions.

Linearity Comparison

AssayR² value (Correlation with cell number)Reference
MTTCan be lower at high cell densities[5]
MTS0.9932[5]

Experimental Workflows

The procedural differences between the assays are a critical consideration for experimental design, particularly for high-throughput applications.

dot

Assay_Workflows cluster_mtt MTT Assay Workflow cluster_xtt_mts XTT / MTS Assay Workflow mtt_start Seed and Treat Cells mtt_add Add MTT Reagent mtt_start->mtt_add mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_measure Measure Absorbance (~570 nm) mtt_solubilize->mtt_measure xtt_mts_start Seed and Treat Cells xtt_mts_add Add XTT/MTS Reagent (with electron coupling agent for XTT) xtt_mts_start->xtt_mts_add xtt_mts_incubate Incubate (1-4 hours) xtt_mts_add->xtt_mts_incubate xtt_mts_measure Measure Absorbance (XTT: ~450 nm, MTS: ~490 nm) xtt_mts_incubate->xtt_mts_measure

Caption: Comparison of the experimental workflows for the MTT, XTT, and MTS assays.

Detailed Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution from the wells. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution containing 10% sodium dodecyl sulfate (SDS)) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the XTT reagent and the electron-coupling agent solution according to the manufacturer's instructions. A typical protocol involves mixing the XTT solution with the activation reagent.

  • Reagent Addition: Add 50 µL of the prepared XTT/electron-coupling agent mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450 nm. A reference wavelength of 650 nm is often used for background correction.

MTS Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. Incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength of 490 nm using a microplate reader.

Conclusion and Recommendations

The choice between MTT, XTT, and MTS assays depends on the specific requirements of the experiment.

  • MTT remains a widely used and cost-effective assay. However, its multi-step procedure, including a critical solubilization step, can introduce variability and is less amenable to high-throughput screening.

  • XTT and MTS offer significant advantages in terms of convenience and speed due to the formation of a water-soluble formazan product, eliminating the need for the solubilization step.[3][6] This makes them ideal for high-throughput screening applications. Between the two, some studies suggest that MTS may be more stable in culture medium than XTT.[5]

For researchers prioritizing high-throughput capabilities and reduced hands-on time, MTS and XTT are the recommended choices . For laboratories with established protocols and on a tighter budget, MTT remains a viable, albeit more laborious, option . It is always recommended to validate the chosen assay for the specific cell lines and experimental conditions being used to ensure accurate and reproducible results.

References

A Comparative Guide: Validating MTT Assay Results with the Trypan Blue Exclusion Method

Author: BenchChem Technical Support Team. Date: December 2025

Principles of the Assays: A Tale of Two Viability Measures

The fundamental difference between the MTT and trypan blue assays lies in what they measure. The MTT assay gauges metabolic activity, while the trypan blue method assesses cell membrane integrity.[1][2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][4] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of metabolically active cells.[5][6]

  • Trypan Blue Exclusion Assay: This method relies on the principle that live cells possess intact cell membranes that exclude the trypan blue dye.[7][8] In contrast, dead or membrane-compromised cells are unable to exclude the dye and are stained blue.[9][10] Cell viability is determined by counting the number of unstained (viable) versus stained (non-viable) cells.[11]

Comparative Analysis: Data Presentation

A key reason for validating MTT results with trypan blue is the potential for interference with the MTT assay's chemistry.[1] Certain compounds, particularly polyphenols, can directly reduce MTT, leading to an overestimation of cell viability.[1][12]

A study on the polyphenol (-)-epigallocatechin-3-gallate (EGCG) in LNCaP prostate cancer cells provides a clear example of this discrepancy. The IC50 value (the concentration of a drug that gives half-maximal response) obtained from the MTT assay was approximately two-fold higher than that obtained from the trypan blue exclusion assay.[1] This suggests that EGCG was directly reducing the MTT, making the compound appear less cytotoxic in the MTT assay than it actually was.[1]

Assay MethodPrincipleIC50 of EGCG on LNCaP cells (72h)Interpretation
MTT Assay Measures metabolic activity (reduction of MTT)~40 µMOverestimates cell viability due to direct reduction of MTT by EGCG.[1]
Trypan Blue Measures membrane integrity (dye exclusion)~20 µMProvides a more accurate measure of cytotoxicity by directly counting viable and non-viable cells.[1]

This data is illustrative for the polyphenol EGCG and highlights the importance of cross-validation. Direct comparative studies are recommended for the specific compounds under investigation.

Experimental Protocols

Detailed methodologies for performing both the MTT and trypan blue exclusion assays are provided below.

MTT Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[13]

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[3][14]

  • Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure time.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

Trypan Blue Exclusion Assay Protocol

This protocol outlines the standard procedure for assessing cell viability using trypan blue.

Reagents:

  • Trypan Blue solution (0.4%)[9]

  • Phosphate-buffered saline (PBS)

  • Cell suspension

Procedure:

  • Cell Suspension Preparation: Prepare a single-cell suspension of your treated and control cells.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution is common).[7][9]

  • Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[7] It is crucial not to exceed 5 minutes, as longer incubation times can lead to the staining of viable cells.[8][16]

  • Counting: Load 10-20 µL of the stained cell suspension into a hemocytometer.[7]

  • Microscopic Examination: Using a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.[7][8]

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100[9]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and trypan blue exclusion assays.

MTT_Workflow cluster_plate 96-Well Plate seed Seed Cells treat Treat with Compound seed->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt Incubation with Compound incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize Formazan Formation reader Read Absorbance (570 nm) solubilize->reader Dissolved Formazan

Caption: Workflow of the MTT assay for assessing cell viability.

Trypan_Blue_Workflow cluster_tube Microcentrifuge Tube cells Cell Suspension add_tb Add Trypan Blue (1:1) cells->add_tb incubate_tb Incubate (1-3 min) add_tb->incubate_tb hemocytometer Load Hemocytometer incubate_tb->hemocytometer microscope Count Viable & Non-viable Cells hemocytometer->microscope

Caption: Workflow of the Trypan Blue exclusion assay.

Logical Comparison of Assay Principles

The decision to use one or both assays should be guided by a clear understanding of their underlying principles and potential limitations.

Assay_Principles cluster_mtt MTT Assay cluster_tb Trypan Blue Exclusion Assay mtt_principle Measures Metabolic Activity mtt_mechanism Mitochondrial dehydrogenases reduce MTT to formazan mtt_principle->mtt_mechanism mtt_endpoint Colorimetric measurement of formazan mtt_mechanism->mtt_endpoint validation Cross-Validation mtt_endpoint->validation tb_principle Measures Membrane Integrity tb_mechanism Viable cells exclude dye, non-viable cells take it up tb_principle->tb_mechanism tb_endpoint Direct counting of stained and unstained cells tb_mechanism->tb_endpoint tb_endpoint->validation

Caption: Logical comparison of the MTT and Trypan Blue assay principles.

Conclusion and Recommendations

Both the MTT and trypan blue exclusion assays are valuable tools for assessing cell viability. However, they are not interchangeable. The MTT assay provides a high-throughput, quantitative measure of metabolic activity, but it is susceptible to chemical interference that can lead to inaccurate results.[17][18][19] The trypan blue exclusion assay offers a more direct and visually confirmed measure of cell membrane integrity, making it an excellent method for validating MTT data, though it can be more time-consuming and subjective.[11][19]

References

Alternative methods to MTT for assessing cytotoxicity of novel compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's cytotoxicity is a cornerstone of preclinical evaluation. While the MTT assay has long been a staple in this process, its limitations have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The MTT [3-(4,5-dimethylthiaz-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric method, measures cell viability through the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2] However, it is not without its drawbacks. The MTT assay can be influenced by compounds that alter cell metabolism, and the insoluble nature of the formazan product requires an additional solubilization step, which can introduce variability.[3][4]

This guide explores a range of alternative assays that address these limitations, offering improved sensitivity, simpler protocols, and the ability to distinguish between different mechanisms of cell death.

Comparative Analysis of Cytotoxicity Assays

The selection of a cytotoxicity assay should be guided by the specific research question, the nature of the test compound, and the cell type being investigated. The following table summarizes key quantitative parameters for several common alternatives to the MTT assay, providing a basis for comparison.

AssayPrincipleReadoutTypical Incubation TimeAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[5]Colorimetric (Absorbance ~570 nm)1-4 hoursInexpensive, well-established.[1]Requires formazan solubilization, can be affected by metabolic changes, potential for false results with certain compounds.[3][6]
MTS/XTT/WST-8 (CCK-8) Mitochondrial dehydrogenase activity reduces tetrazolium salts to water-soluble formazan.[7]Colorimetric (Absorbance ~450-490 nm)1-4 hoursNo solubilization step, higher sensitivity than MTT.[7][8]Can be affected by culture medium components and pH.[6]
Resazurin (AlamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[9]Fluorometric (Ex/Em ~560/590 nm) or Colorimetric1-24 hoursNon-toxic, allows for continuous monitoring, highly sensitive.[9][10]Signal can be influenced by incubation time and cell density.[11]
ATP Assay (e.g., CellTiter-Glo®) Quantifies ATP, a marker of metabolically active cells, via a luciferase-based reaction.[12][13]Luminescent~10 minutesVery high sensitivity, fast, "add-mix-measure" protocol.[12][14]Requires a luminometer, reagent can be costly.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15]Colorimetric (Absorbance ~490 nm) or Luminescent30 minutesDirect measure of membrane integrity, non-destructive to remaining cells.[15]Can underestimate cytotoxicity in cases of growth inhibition, background from serum in media.[16]
Annexin V/PI Staining Differentiates apoptotic (Annexin V positive) and necrotic (PI positive) cells.[17][18]Flow Cytometry/Fluorescence Microscopy~15 minutesProvides mechanistic insight into cell death pathways.[19][20]Requires specialized equipment (flow cytometer or fluorescence microscope), more complex protocol.
Real-Time Cytotoxicity (e.g., IncuCyte®) Continuous monitoring of cell death using fluorescent dyes that enter membrane-compromised cells.[21]Automated Fluorescence ImagingContinuous (days)Kinetic data reveals time-course of cytotoxicity, multiplexing capabilities.[21]Requires dedicated instrumentation.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

MTS Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the novel compound and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[8]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

Resazurin (AlamarBlue) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol.

  • Reagent Preparation: Prepare the resazurin solution according to the manufacturer's instructions.

  • Reagent Addition: Add 10-20 µL of the resazurin solution to each well.[9][22]

  • Incubation with Reagent: Incubate the plate for 1-4 hours (or longer, depending on cell type and density) at 37°C, protected from light.[22]

  • Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm.[22]

ATP Assay (CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[23]

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Measurement: Measure luminescence using a luminometer.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[14]

  • Reagent Addition: Add the LDH reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
  • Cell Preparation: Culture and treat cells with the test compound.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold phosphate-buffered saline (PBS).[18]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[18]

Visualizing the Mechanisms

To better understand the principles behind these assays, the following diagrams illustrate their core workflows and biochemical pathways.

MTT_Workflow cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

MTT Assay Workflow

LDH_Release_Workflow cluster_cells Cell Culture LiveCell Live Cell (Intact Membrane) LDH_in LDH DeadCell Dead Cell (Compromised Membrane) LDH_out Released LDH DeadCell->LDH_out Release Supernatant Collect Supernatant LDH_out->Supernatant Reaction Enzymatic Reaction (Lactate -> Pyruvate, NAD+ -> NADH) Supernatant->Reaction Color_Dev Tetrazolium Salt -> Formazan (Color Development) Reaction->Color_Dev NADH reduces Measurement Measure Absorbance (~490 nm) Color_Dev->Measurement

LDH Release Assay Workflow

ATP_Assay_Workflow ViableCell Viable Cell (Contains ATP) Lysis Cell Lysis ViableCell->Lysis Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->Lysis Addition Light Light Production ATP ATP Lysis->ATP Release ATP->Light Luciferase Reaction Measurement Measure Luminescence Light->Measurement AnnexinV_PI_Pathway Live Live Cell (PS on inner membrane) EarlyApoptosis Early Apoptosis (PS translocated to outer membrane) Live->EarlyApoptosis Apoptotic Stimulus LateApoptosis Late Apoptosis/Necrosis (Membrane compromised) EarlyApoptosis->LateApoptosis AnnexinV Annexin V-FITC (Binds to PS) EarlyApoptosis->AnnexinV Binds LateApoptosis->AnnexinV Binds PI Propidium Iodide (Stains DNA of compromised cells) LateApoptosis->PI Enters and binds DNA

References

Comparative Study on the Biological Activity of 4,5-Dimethylthiazol-2-amine Hydrochloride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the biological activities of 4,5-Dimethylthiazol-2-amine hydrochloride and its positional isomers. Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on the biological activities of closely related substituted 2-aminothiazole derivatives to infer potential differences and guide future research.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The position of substituents on the thiazole ring can significantly influence the compound's pharmacological profile. This guide focuses on the potential biological activities of three positional isomers of dimethylthiazol-2-amine: 4,5-Dimethylthiazol-2-amine, 2,4-Dimethylthiazol-5-amine, and 2,5-Dimethylthiazol-4-amine.

Overview of Positional Isomers

The three positional isomers of dimethylthiazol-2-amine hydrochloride are distinguished by the arrangement of the two methyl groups and the amino group on the thiazole ring. These structural differences can affect the molecule's electronic properties, steric hindrance, and ability to interact with biological targets, thereby influencing its biological activity.

Inferred Comparative Biological Activities

While direct comparative experimental data for these specific isomers is scarce, the broader literature on substituted 2-aminothiazoles allows for an inferential comparison of their potential biological activities. The following table summarizes these potential activities based on structure-activity relationship (SAR) studies of related compounds.

IsomerPotential Biological ActivityRationale based on SAR of Related 2-Aminothiazoles
4,5-Dimethylthiazol-2-amine Likely to be a versatile scaffold for synthesizing compounds with diverse activities. The 4,5-disubstituted pattern is common in biologically active thiazoles. The core structure is part of the widely used MTT reagent for cell viability assays, suggesting interaction with cellular metabolic processes.[1][2]The substitution at the 4 and 5 positions of the 2-aminothiazole ring is a common strategy in the development of kinase inhibitors and other therapeutic agents. The presence of methyl groups can influence lipophilicity and binding to hydrophobic pockets of target proteins.
2,4-Dimethylthiazol-5-amine Potentially possesses antitumor and antimicrobial activities.The 5-amino-thiazole moiety can be synthesized via the Cook-Heilbron synthesis.[2] Derivatives of 2-amino-4-methylthiazole have been investigated for their anticancer and antimicrobial properties.[3] The position of the amino group at C5 offers a different vector for substituent effects compared to the 2-amino isomer.
2,5-Dimethylthiazol-4-amine May exhibit distinct pharmacological properties, although less commonly studied.The 4-amino substitution pattern is less prevalent in the literature of biologically active 2-aminothiazoles compared to 2-amino and 5-amino derivatives. However, the unique electronic and steric environment could lead to novel biological activities.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, the following are detailed methodologies for key experiments commonly used to evaluate the biological activities of 2-aminothiazole derivatives.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Prepare bacterial inoculum start->bacterial_culture inoculation Inoculate broth with bacteria and test compounds in a 96-well plate bacterial_culture->inoculation compound_prep Prepare serial dilutions of test compounds compound_prep->inoculation media_prep Prepare Mueller-Hinton Broth media_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually assess for turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in a suitable broth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: The hydrochloride salts of the dimethylthiazol-2-amine isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Workflow for MTT Assay:

cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_results Results start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding adherence Allow cells to adhere overnight cell_seeding->adherence compound_treatment Treat cells with serial dilutions of test compounds adherence->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Signaling Pathways Potentially Modulated by 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have been reported to modulate various signaling pathways implicated in cancer and inflammation. While the specific pathways affected by the dimethylthiazol-2-amine isomers are yet to be determined, the following diagram illustrates some of the key pathways that are often targeted by this class of compounds.

cluster_pathways Potential Signaling Pathways Targeted by 2-Aminothiazole Derivatives cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK Pathway (e.g., ERK) RTK->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MAPK->Proliferation_Survival NFkB NF-κB Pathway NFkB->Proliferation_Survival Inflammation Inflammation NFkB->Inflammation Cell_Cycle Cell Cycle Regulators (e.g., CDKs) Cell_Cycle->Proliferation_Survival Aminothiazole 2-Aminothiazole Derivative Aminothiazole->RTK Inhibition Aminothiazole->PI3K Inhibition Aminothiazole->MAPK Modulation Aminothiazole->NFkB Inhibition Aminothiazole->Cell_Cycle Inhibition

Potential signaling pathways modulated by 2-aminothiazole derivatives.

Conclusion and Future Directions

This guide provides a foundational understanding of the potential biological activities of this compound and its positional isomers based on the established knowledge of 2-aminothiazole derivatives. The lack of direct comparative data highlights a significant gap in the literature and a promising area for future research.

It is recommended that researchers synthesize these isomers and perform head-to-head comparisons of their biological activities using the standardized protocols outlined above. Such studies will provide valuable insights into the structure-activity relationships of this important class of heterocyclic compounds and could lead to the identification of novel therapeutic agents. Further investigations into their mechanisms of action, including their effects on specific signaling pathways, will be crucial for their development as potential drug candidates.

References

Confirming MTT-Based Screening Findings: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation in high-throughput screening (HTS).[1] Its popularity stems from a straightforward protocol and cost-effectiveness. The assay's principle relies on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] However, the reliance on mitochondrial activity is also a significant limitation. Various factors, including compound interference, changes in cellular metabolism unrelated to viability, and the toxicity of the formazan crystals themselves, can lead to misleading results.[4][5][6]

Consequently, confirming primary hits from an MTT screen with orthogonal assays—methods that measure different biological markers of cell health—is a critical step to validate findings, eliminate false positives, and gain a deeper understanding of a compound's mechanism of action.[7][8] This guide provides a comparative overview of key orthogonal assays, complete with experimental protocols and quantitative data, to aid researchers in selecting the most appropriate validation methods.

Workflow for Validating Primary Screening Hits

A robust validation strategy involves a multi-step process. After an initial screen identifies potential "hits," a panel of orthogonal assays should be employed to confirm the effect on cell viability and elucidate the mechanism of cell death.

G cluster_0 Primary Screening cluster_1 Orthogonal Validation cluster_2 Outcome Screen High-Throughput Screen (MTT Assay) Hit_ID Primary Hit Identification Screen->Hit_ID ATP_Assay ATP-Based Assay (Metabolic Health) Hit_ID->ATP_Assay Confirm & Characterize RealTime_Assay Real-Time Viability (Kinetics) Hit_ID->RealTime_Assay Confirm & Characterize Apoptosis_Assay Caspase Assay (Apoptosis) Hit_ID->Apoptosis_Assay Confirm & Characterize Membrane_Assay LDH Assay (Necrosis) Hit_ID->Membrane_Assay Confirm & Characterize Confirmed_Hit Confirmed Hit & Mechanistic Insight ATP_Assay->Confirmed_Hit RealTime_Assay->Confirmed_Hit Apoptosis_Assay->Confirmed_Hit Membrane_Assay->Confirmed_Hit

Caption: Workflow from primary MTT screening to hit confirmation with orthogonal assays.

Comparison of Key Orthogonal Assays

The choice of an orthogonal assay depends on the specific question being asked—whether it's a more sensitive measure of viability, the kinetics of cell death, or the specific pathway being activated.

ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

These assays quantify adenosine triphosphate (ATP), the primary energy currency of the cell. The presence of ATP is a direct indicator of metabolically active, viable cells.[9] The assay utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the amount of ATP.[10]

G ViableCell Viable Cell ATP ATP ViableCell->ATP Light Luminescent Signal ATP->Light   Reaction Reagent Luciferase + Luciferin Reagent->Light   Reaction

Caption: Principle of the ATP-based luminescent assay.

Advantages over MTT:

  • Higher Sensitivity: ATP assays are significantly more sensitive than MTT, capable of detecting as few as 1,500 cells, whereas MTT may require over 25,000 cells for a reliable signal.[11][12]

  • Simpler Protocol: A homogeneous "add-mix-measure" format reduces pipetting steps and eliminates the need for a solubilization step.[9]

  • Better Reproducibility: The simple protocol and stable luminescent signal contribute to greater reproducibility.[12]

Real-Time Viability Assays (e.g., RealTime-Glo™)

These assays measure cell viability kinetically, allowing for the continuous monitoring of cell health over time. A pro-substrate, which is not a substrate for luciferase, is added to the culture medium along with the luciferase enzyme.[13] Viable cells with active metabolism reduce the pro-substrate into a functional substrate, which then diffuses into the medium and is used by the luciferase to generate a stable luminescent signal.[14]

G ProSubstrate Pro-Substrate (Cell Permeant) ViableCell Viable Cell (Reducing Potential) ProSubstrate->ViableCell Substrate Luciferase Substrate ViableCell->Substrate Reduction Signal Continuous Luminescent Signal Substrate->Signal Reaction in Medium Luciferase NanoLuc® Luciferase Luciferase->Signal Reaction in Medium

Caption: Mechanism of the real-time viability assay.

Advantages over MTT:

  • Kinetic Measurement: Allows for tracking the time-course of cytotoxicity, which is impossible with endpoint assays like MTT.[7][15]

  • Non-Lytic: The assay reagents are non-toxic, preserving the cells for further downstream applications or multiplexing.[14]

  • Dose-Response Dynamics: Ideal for constructing detailed dose-response curves over extended periods from a single plate.[15]

Apoptosis Assays (e.g., Caspase-Glo® 3/7)

To determine how cells are dying, apoptosis assays are invaluable. These assays measure the activity of key effector caspases, specifically caspases 3 and 7, which are central to the execution phase of apoptosis.[16] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][18]

G ApoptoticCell Apoptotic Cell Caspase Active Caspase-3/7 ApoptoticCell->Caspase Substrate Pro-luminescent Substrate (DEVD) Product Luciferin Substrate->Product Cleavage by Caspase-3/7 Light Luminescent Signal Product->Light Reaction w/ Luciferase

Caption: Caspase-Glo® 3/7 assay mechanism for detecting apoptosis.

Advantages over MTT:

  • Mechanistic Insight: Differentiates between cytotoxic effects leading to apoptosis versus other forms of cell death or cytostatic effects.[19] The MTT assay cannot distinguish between these outcomes.[20]

  • High Specificity: Directly measures a hallmark of apoptosis.[16]

  • Multiplexing Capability: Can be combined with viability assays to normalize caspase activity to the number of viable cells, providing a more accurate picture of the apoptotic process.[21][22]

Membrane Integrity Assays (e.g., LDH Release)

These assays quantify cell death by measuring the loss of cell membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late-stage apoptosis).[23] The released LDH catalyzes the conversion of a substrate into a colored or fluorescent product, which can be measured.

Advantages over MTT:

  • Direct Measure of Cytotoxicity: Quantifies cell death directly rather than relying on metabolic activity.

  • Non-destructive: Uses the cell culture supernatant, leaving the cell population intact for other assays.[23]

  • Distinguishes from Growth Inhibition: An LDH assay can help differentiate between true cell killing and simple growth inhibition, a distinction the MTT assay often fails to make.[20]

Quantitative Data Comparison

Data from comparative studies highlight the discrepancies that can arise when relying solely on MTT and underscore the value of orthogonal methods.

ParameterMTT AssayATP Assay (CellTiter-Glo®)WST-1 AssayLDH AssayReference
Cell Number Sensitivity Poor (Cannot detect < 25,000 cells/well)Excellent (Detects < 1,600 cells/well)N/AN/A[11][12]
Viability vs. BSPE 85% - 96%N/A56% - 75%N/A[24]
EC50 (Tamoxifen) 11.2 µM (Highest)N/AN/A7.9 µM (Lowest)[23]
EC50 (4-OHT) 1.8 µM (Highest)N/AN/A1.2 µM (Lowest)[23]

BSPE: Propolis extract; 4-OHT: 4-Hydroxy-Tamoxifen. Data shows examples of how different assays yield different quantitative results for the same compound.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Plate cells (e.g., 1,000-100,000 cells/well) in a 96-well plate and incubate with test compounds for the desired period.[1]

  • Add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

  • Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well.[3]

  • Mix thoroughly to dissolve the formazan crystals. For some solvents, incubate for an additional 2-4 hours at room temperature in the dark.[1][3]

  • Read absorbance at 570 nm using a microplate reader.[1]

ATP-Based Assay (CellTiter-Glo®) Protocol
  • Prepare opaque-walled 96-well plates with cells in culture medium (100 µL/well). Include control wells with medium only for background measurement.[25]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[25]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and equilibrate to room temperature.[26]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[25]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Record luminescence using a plate luminometer.

Apoptosis Assay (Caspase-Glo® 3/7) Protocol
  • Plate cells in opaque-walled 96-well plates (100 µL/well) and treat with compounds to induce apoptosis.[18]

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent and equilibrate to room temperature.[17]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

  • Mix gently on a plate shaker for 30 seconds to 2 minutes.[27]

  • Incubate at room temperature for 30 minutes to 3 hours. The optimal time may vary by cell type and treatment.[18]

  • Measure luminescence with a plate luminometer. The signal is proportional to the amount of caspase activity.[17]

Real-Time Viability (RealTime-Glo™) Protocol
  • Prepare a 2X concentrated mix of the RealTime-Glo™ Reagent (MT Cell Viability Substrate and NanoLuc® Enzyme) in culture medium. If desired, the test compound can also be added to this mix.[28]

  • Seed cells in a white-walled 96-well plate (e.g., in 50 µL of medium).

  • Add an equal volume (50 µL) of the 2X reagent mix to the cells.

  • Place the plate in a 37°C incubator.

  • Measure luminescence at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) directly without removing the plate from the incubator if using a plate-reading luminometer with environmental control, or by briefly removing it for readings.[29][30]

Conclusion

While the MTT assay remains a valuable tool for primary screening due to its simplicity and low cost, its limitations can produce misleading data. The validation of initial findings using orthogonal assays is not merely a suggestion but a requirement for robust and reliable drug discovery research. Assays that measure distinct cellular parameters—such as ATP levels, real-time viability, specific apoptotic markers like caspase activity, or membrane integrity—provide a more complete and accurate assessment of a compound's biological effects. By employing a multi-assay approach, researchers can confidently confirm hits, gain crucial mechanistic insights, and make more informed decisions in advancing potential therapeutic candidates.

References

A Comparative Guide to 4,5-Dimethylthiazol-2-amine Hydrochloride and Other Heterocyclic Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, offering a diverse array of physicochemical and pharmacological properties. Among these, the thiazole nucleus, and specifically 4,5-Dimethylthiazol-2-amine hydrochloride, has garnered significant attention. This guide provides an objective comparison of this compound with other prominent heterocyclic building blocks, supported by experimental data and detailed protocols to inform rational drug design.

The Thiazole Scaffold: A Privileged Structure

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic features contribute to its prevalence in a multitude of clinically approved drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The thiazole moiety is a key component in drugs such as the antiretroviral ritonavir and the anti-inflammatory meloxicam.[2] The presence of the thiazole ring can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3]

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.[4][5] The dimethyl substitution can influence the molecule's lipophilicity and interaction with target proteins, while the 2-amino group provides a convenient handle for further chemical modifications.

Comparative Analysis with Other Heterocyclic Building Blocks

The choice of a heterocyclic scaffold is often guided by the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate a compound's activity and properties.[6] Here, we compare the thiazole ring system, exemplified by 4,5-Dimethylthiazol-2-amine, with other commonly employed heterocyclic building blocks: pyrazole, imidazole, and oxadiazole.

Physicochemical and Pharmacokinetic Properties

The selection of a heterocyclic core can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties of these scaffolds, which are crucial for oral bioavailability and overall drug-likeness.

Heterocyclic CoreKey Features & PropertiesCommon Applications in Drug Design
Thiazole - Aromatic five-membered ring with one sulfur and one nitrogen atom. - Can act as a bioisostere for other aromatic rings.[7] - The sulfur atom can participate in hydrogen bonding and other non-covalent interactions. - Generally stable to metabolism.- Kinase inhibitors[8] - Antimicrobial agents[9] - Anti-inflammatory drugs[2]
Pyrazole - Aromatic five-membered ring with two adjacent nitrogen atoms. - Can act as a bioisostere for imidazole and other heterocycles.[10] - The two nitrogen atoms can act as hydrogen bond donors and acceptors. - Generally stable to metabolism.- Kinase inhibitors[11] - Anti-inflammatory agents (e.g., Celecoxib)[12] - Anticancer agents[13]
Imidazole - Aromatic five-membered ring with two non-adjacent nitrogen atoms. - Can act as a bioisostere for pyrazole and other heterocycles. - The nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions. - Can be susceptible to metabolism depending on substitution.- Antifungal agents (e.g., Ketoconazole) - H2 receptor antagonists (e.g., Cimetidine) - Kinase inhibitors
Oxadiazole - Aromatic five-membered ring with two nitrogen atoms and one oxygen atom. - Often used as a bioisosteric replacement for amide and ester groups to improve metabolic stability.[14] - The oxygen and nitrogen atoms can act as hydrogen bond acceptors. - Generally more metabolically stable than corresponding amides/esters.- Anticancer agents[14] - Antimicrobial agents[15] - Anti-inflammatory agents[15]

Performance in Biological Assays: A Comparative Overview

The biological activity of compounds derived from these heterocyclic building blocks is highly dependent on the specific substitutions and the biological target. The following table presents a summary of reported in vitro activities for derivatives of these scaffolds against common drug targets. It is important to note that these are examples from different studies and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.

Heterocyclic DerivativeTargetCell LineIC50 (µM)Reference
Substituted ThiazoleVEGFR-2-0.15[16]
Thiazole-Pyrazoline HybridEGFRHeLa0.86[2]
Pyrazole-Thiazole HybridEGFRA5490.012[17]
Pyrazole-Thiazole HybridVEGFR-2-0.309[17]
1,2,4-Oxadiazole DerivativeAnti-cancerMCF-70.22[14]
1,3,4-Thiadiazole DerivativeAnti-cancerColo-2050.10[14]

Experimental Protocols

To facilitate the direct comparison of novel compounds derived from these building blocks, detailed protocols for key in vitro assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[3]

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive intestinal absorption of drug candidates.

Principle: A 96-well microtiter plate with a lipid-infused artificial membrane separates a donor compartment containing the test compound from an acceptor compartment.[19] The amount of compound that permeates the membrane over time is quantified.

Protocol:

  • Membrane Coating: Coat each well of a hydrophobic PVDF 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[19][20]

  • Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Compound Addition: Add the test compound solution to the donor wells of the filter plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with constant shaking.[19]

  • Quantification: After the incubation period (typically 16-24 hours), determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV spectroscopy.[20][21]

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe).

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with characteristics similar to the intestinal epithelium, providing a more biologically relevant model for predicting human drug absorption.[22]

Principle: Caco-2 cells are grown on a semipermeable filter support, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of a compound across this monolayer is measured in both directions (AP to BL and BL to AP) to assess permeability and identify potential active efflux.[22]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a paracellular marker like Lucifer yellow.[22][23]

  • Transport Experiment:

    • For AP to BL transport, add the test compound to the apical compartment and sample from the basolateral compartment over time.

    • For BL to AP transport, add the test compound to the basolateral compartment and sample from the apical compartment over time.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.[22] An efflux ratio greater than 2 suggests active efflux.[22]

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[24]

Principle: A test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored to determine its metabolic rate.[24]

Protocol:

  • Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), buffer, and the test compound.[25]

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.[24][25]

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24][26]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in drug discovery is crucial for understanding and communication.

VEGFR-2 Signaling Pathway

Many heterocyclic compounds, including thiazole derivatives, have been developed as kinase inhibitors. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR CellMigration Cell Migration FAK->CellMigration MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation CellSurvival Cell Survival mTOR->CellSurvival Angiogenesis Angiogenesis CellProliferation->Angiogenesis CellSurvival->Angiogenesis CellMigration->Angiogenesis Thiazole Thiazole-based Inhibitors Thiazole->VEGFR2 Inhibit

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole-based compounds.

High-Throughput Screening (HTS) Workflow

HTS is a key process in early drug discovery for identifying "hit" compounds from large chemical libraries.[27]

HTS_Workflow CompoundLibrary Compound Library (including thiazole derivatives) AssayDevelopment Assay Development & Miniaturization CompoundLibrary->AssayDevelopment HTS High-Throughput Screening (HTS) AssayDevelopment->HTS DataAnalysis Data Analysis HTS->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification HitConfirmation Hit Confirmation HitIdentification->HitConfirmation LeadGeneration Lead Generation HitConfirmation->LeadGeneration SAR_Workflow InitialHit Initial Hit Compound AnalogDesign Analog Design & Synthesis InitialHit->AnalogDesign BiologicalTesting Biological Testing (e.g., IC50 determination) AnalogDesign->BiologicalTesting DataAnalysis SAR Data Analysis BiologicalTesting->DataAnalysis DataAnalysis->AnalogDesign Iterative Optimization LeadCandidate Lead Candidate DataAnalysis->LeadCandidate QSAR QSAR Modeling (Optional) DataAnalysis->QSAR QSAR->AnalogDesign

References

A Comparative Analysis of Kinase Inhibitors Derived from Different Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of kinase inhibitors derived from three distinct thiazole-based scaffolds: 2-aminothiazole, thieno[3,2-d]thiazole, and thiazolidinone. We present a synthesis of experimental data to facilitate an objective comparison of their performance and provide detailed experimental methodologies for key assays.

Performance Comparison of Thiazole-Based Kinase Inhibitors

The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for representative compounds from each thiazole scaffold against various kinases and cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
ScaffoldCompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
2-Aminothiazole Dasatinibpan-Src<1--
Compound 4f VEGFR-271Sorafenib69
Compound 4f BRAF194Sorafenib171
Compound V EGFR74Erlotinib80
Compound V BRAFV600E107--
Thieno[3,2-d]thiazole Compound 1 EGFR---
Compound 1 VEGFR-2---
Compound 1 BRAFV600E---
Compound 3c EGFR---
Compound 3c VEGFR-2---
Compound 3c BRAFV600E---
Thiazolidinone Compound 5 EGFR65--

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources in a directly comparable format.

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
ScaffoldCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Aminothiazole Compound 4f MCF-7 (Breast)---
Compound 4f HepG-2 (Liver)---
Compound 4f HCT-116 (Colon)---
Compound V Multiple0.90 (GI50)Doxorubicin1.10 (GI50)
Thieno[3,2-d]thiazole Compound 1 MCF-7 (Breast)---
Compound 1 HepG-2 (Liver)---
Compound 3c MCF-7 (Breast)---
Compound 3c HepG-2 (Liver)---
Thiazolidinone Compound 5 A549 (Lung)0.72--

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources in a directly comparable format. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.

Key Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors

Thiazole-based inhibitors have been designed to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and for identifying potential combination therapies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Thiazole-Based PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a frequent target of thiazole-based inhibitors.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Thiazole-Based CDK Inhibitors Inhibitor->CyclinD_CDK46

Caption: The Cyclin-Dependent Kinase (CDK) pathway governs cell cycle progression and is a target for thiazole-based inhibitors to induce cell cycle arrest.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->Downstream Activates Invasion Cell Invasion & Metastasis Downstream->Invasion Promotes Inhibitor Thiazole-Based c-Met Inhibitors Inhibitor->cMet

Caption: The HGF/c-Met signaling pathway, crucial for cell motility and invasion, is another important target for thiazole-derived kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • [γ-³²P]ATP or detection antibody/reagent for non-radioactive methods

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radioactive assays)

  • Scintillation counter or plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays) to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays, or a solution containing EDTA for non-radioactive assays).

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assays (e.g., TR-FRET, Luminescence): Follow the manufacturer's protocol for the specific detection reagent. This typically involves adding a detection solution and measuring the signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Set up Kinase Reaction (Enzyme, Substrate, Compound) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Terminate Reaction D->E F Detect Signal E->F G Calculate IC50 F->G

Caption: A generalized workflow for a typical in vitro kinase inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A step-by-step workflow for the MTT cell viability assay.

Conclusion

The 2-aminothiazole, thieno[3,2-d]thiazole, and thiazolidinone scaffolds each provide a versatile platform for the development of potent and selective kinase inhibitors. The 2-aminothiazole core is arguably the most explored, leading to clinically approved drugs like Dasatinib. The thieno[3,2-d]thiazole and thiazolidinone scaffolds also demonstrate significant promise, with reported inhibitors showing potent activity against various kinases and cancer cell lines. The choice of scaffold and subsequent substitutions are critical in determining the inhibitor's target profile and overall efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the comparative evaluation of different thiazole-based compounds and aiding in the design of next-generation therapeutics.

Cross-Validation of In Vitro and In Vivo Efficacy of 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising class of molecules exhibiting significant anticancer properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4,5-Dimethylthiazol-2-amine hydrochloride derivatives, juxtaposing their performance with alternative thiazole-based compounds and standard chemotherapeutic agents. The data presented herein is collated from various preclinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Comparative Analysis of Cytotoxicity

The initial assessment of any potential anticancer agent involves rigorous in vitro screening to determine its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is a standard measure in these assays.

Numerous studies have demonstrated the cytotoxic potential of various thiazole derivatives across a spectrum of cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, the broader class of 2-aminothiazoles has shown considerable promise. For instance, certain aminothiazole-paeonol derivatives have exhibited potent inhibitory activity against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells, with IC50 values as low as 4.0 µM and 4.4 µM, respectively.[1] Notably, these compounds demonstrated higher potency against these specific cell lines compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU), alongside lower cytotoxicity to normal fibroblast cells.[1]

Furthermore, research into other substituted thiazole derivatives has revealed significant activity. For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that compound 4c was the most active, with IC50 values of 2.57 ± 0.16 µM against MCF-7 (breast cancer) and 7.26 ± 0.44 µM against HepG2 (liver cancer) cell lines.[2] This was more potent than the standard drug Staurosporine in the MCF-7 cell line.[2]

The mechanism of action for many of these thiazole derivatives is linked to the inhibition of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[2]
HepG2 (Liver)8.4 ± 0.51[2]
Aminothiazole-paeonol derivative 13c AGS (Gastric)4.0[1]
HT-29 (Colorectal)4.4[1]
HeLa (Cervical)5.8[1]
5-Fluorouracil (Standard) AGS (Gastric)Higher than 13c[1]
HT-29 (Colorectal)Higher than 13c[1]
Novel Thiazole Derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[3]

In Vivo Efficacy: Insights from Preclinical Animal Models

Translating in vitro cytotoxicity into in vivo antitumor activity is a critical step in the drug development pipeline. This is typically assessed using xenograft models in immunocompromised mice, where human cancer cells are implanted, and the effect of the test compound on tumor growth is measured.

For example, the 2-aminothiazole derivative AT7519 has demonstrated significant dose-dependent tumor growth inhibition in human colon cancer (HCT116) and neuroblastoma xenograft models.[4] In some cases, treatment with AT7519 led to tumor regression.[4] Similarly, another 2-aminothiazole derivative, referred to as "Compound 19," exhibited a 65% tumor growth inhibition in a HCT116 colon carcinoma xenograft model in nude mice.[5]

It is important to note that these findings are for structurally related but distinct molecules. Therefore, the in vivo efficacy of this compound derivatives warrants direct investigation.

Compound/AlternativeCancer ModelAnimal ModelDosing RegimenOutcomeReference
AT7519 HCT116 Colon CancerBALB/c Nude Mice10 mg/kg, i.p.Inhibition of target CDKs[4]
AT7519 HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression[4]
AT7519 MYCN-amplified NeuroblastomaNMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition[4]
"Compound 19" HCT116 Colon CarcinomaNude Mice50 mg/kg65% Tumor Growth Inhibition[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay: MTT Method

The in vitro cytotoxicity of the thiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubated for a specified period, typically 24 to 72 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2 to 4 hours.[6][7]

  • Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare Thiazole Derivatives add_compounds Add Compounds & Incubate compound_prep->add_compounds seed_cells->add_compounds add_mtt Add MTT Reagent & Incubate add_compounds->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Workflow of the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Model

To assess the in vivo antitumor activity, a human tumor xenograft model in immunocompromised mice is a standard method.[4][5]

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., a this compound derivative) is administered at a specific dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

  • Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

A significant number of thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. One such prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8]

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the Ras/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting VEGFR-2, thiazole derivatives can effectively block these downstream signals, leading to an anti-angiogenic effect and a reduction in tumor growth.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

Conclusion

The available preclinical data suggests that thiazole derivatives, as a class of compounds, hold significant promise as anticancer agents. The in vitro studies consistently demonstrate potent cytotoxic activity against a range of cancer cell lines, often superior to standard chemotherapeutic drugs. The mechanism of action, frequently involving the inhibition of critical signaling pathways like VEGFR-2, provides a strong rationale for their therapeutic potential.

While direct in vivo efficacy data for this compound derivatives is currently lacking, the positive results from studies on structurally related aminothiazoles in xenograft models are encouraging. These findings underscore the need for further investigation into the in vivo antitumor activity of this compound and its derivatives to fully elucidate their therapeutic potential. Future studies should focus on direct comparative analyses with both standard-of-care drugs and other emerging thiazole-based compounds to accurately position them in the evolving landscape of cancer therapeutics. landscape of cancer therapeutics.

References

Comparing the cost-effectiveness of different cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Cost-Effective Cell Viability Assays

In the realms of biological research and pharmaceutical development, the accurate assessment of cell viability is a cornerstone of experimental success. Whether evaluating the cytotoxic effects of a novel drug candidate, optimizing cell culture conditions, or studying cellular responses to stimuli, researchers are presented with a diverse toolkit of cell viability assays. The selection of an appropriate assay is a critical decision, balancing the need for sensitivity and accuracy with practical considerations such as cost, throughput, and the specific experimental question at hand.

This guide provides an objective comparison of commonly used cell viability assays, focusing on their cost-effectiveness. We present quantitative data in a clear, comparative format, detail the experimental protocols for key methods, and provide visual diagrams to illustrate workflow and assay principles, empowering researchers to make informed decisions for their experimental needs.

Comparative Overview of Common Cell Viability Assays

The choice of a cell viability assay hinges on multiple factors including the cell type, the number of samples, available equipment, and budget. The table below summarizes the key characteristics of the most prevalent assays to facilitate a direct comparison.

Assay NamePrincipleMeasurementRelative CostThroughputEndpoint/ Real-timeAdvantagesDisadvantages/Limitations
Trypan Blue Membrane Exclusion: Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[1][2][3]Microscopic Count$LowEndpointSimple, inexpensive, requires minimal specialized equipment (microscope and hemocytometer).[4][5]Labor-intensive, subjective, low throughput, not suitable for automated screening.[5][6]
MTT Metabolic Activity: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]Colorimetric
Medium-HighEndpointWell-established, reliable, and cost-effective for plate-based assays.[5][6][9]Requires a solubilization step for the formazan crystals, which can be toxic to cells; endpoint assay only.[6][10][11]
MTS / XTT Metabolic Activity: Similar to MTT, but the reduced formazan product is water-soluble, eliminating the need for a solubilization step.[12]Colorimetric
$
HighEndpointSimpler and faster protocol than MTT; homogeneous format.[12][13]Reagents can be more expensive than MTT; potential for interference from media components.[12]
Resazurin (alamarBlue) Metabolic Activity: Viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[12][14]Fluorometric/ Colorimetric
HighReal-time (kinetic)Non-toxic, allowing for continuous monitoring of cell viability; highly sensitive and rapid.[11][12][14]Signal can be influenced by changes in cellular metabolism not related to viability; potential for fluorescent interference.[14]
CellTiter-Glo® (ATP Assay) ATP Quantification: Measures ATP levels, as only metabolically active cells produce ATP.[15][16] The assay reagent lyses cells to release ATP, which drives a luciferase reaction, producing light.[15]Luminescent
HighEndpointExtremely sensitive, rapid "add-mix-measure" protocol, ideal for high-throughput screening.[5][15]Reagents are expensive; ATP levels can fluctuate rapidly with cellular stress.[5]
LDH Release Membrane Integrity: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17]Colorimetric
$
Medium-HighEndpointDirectly measures cytotoxicity/cell death; non-destructive to remaining viable cells.[5]Measures cell death, not viability; can be affected by background LDH from serum in the culture medium.[5][18]

Visualizing Assay Selection and Mechanisms

To further aid in the selection and understanding of these assays, the following diagrams illustrate a typical decision-making workflow and the principles behind two major classes of viability assays.

G start Start: Define Experimental Needs throughput High-Throughput Screening? start->throughput endpoint Endpoint vs. Kinetic Data? throughput->endpoint  Yes budget Budget Constraints? throughput->budget  No resazurin Resazurin (alamarBlue) (Kinetic, Non-toxic) endpoint->resazurin Kinetic ct_glo CellTiter-Glo (ATP) (High Sensitivity, High Cost) endpoint->ct_glo Endpoint mechanism Measure Viability or Cytotoxicity? budget->mechanism Flexible trypan Trypan Blue (Low Cost, Low Throughput) budget->trypan Strict mtt MTT / MTS / XTT (Medium Cost, High Throughput) mechanism->mtt Viability ldh LDH Release (Measures Cytotoxicity) mechanism->ldh Cytotoxicity G cluster_cell Metabolically Active Cell cluster_mito Mitochondrion reductase NAD(P)H-dependent Oxidoreductase Enzymes formazan_out Formazan (Purple, Insoluble) reductase->formazan_out Reduces mtt_in MTT (Yellow, Soluble) mtt_in->reductase Enters cell reader Spectrophotometer (Measure Absorbance at 570 nm) formazan_out->reader Solubilize & Read G live_cell Live Cell atp ATP live_cell->atp produces lysis Cell Lysis reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) reagent->lysis reaction Luciferin + ATP --(Luciferase)--> Light lysis->reaction ATP released luminometer Luminometer (Measures Light Output) reaction->luminometer Proportional to initial ATP

References

Evaluating the specificity and sensitivity of resazurin-based assays versus MTT

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, accurately assessing cell viability is paramount for a wide range of applications, from cytotoxicity testing of novel drug candidates to optimizing cell culture conditions. Among the plethora of available methods, resazurin- and MTT-based assays stand out as two of the most commonly employed colorimetric techniques. This guide provides a comprehensive comparison of their specificity and sensitivity, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.

At a Glance: Key Differences and Performance Metrics

Both assays hinge on the principle that viable, metabolically active cells can reduce a substrate into a colored product. However, the nature of the substrates, the resulting products, and the detection methods differ significantly, impacting their performance characteristics.

FeatureResazurin-Based AssayMTT-Based Assay
Principle Enzymatic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by viable cells.[1][2][3]Enzymatic reduction of MTT (yellow, water-soluble) to formazan (purple, insoluble) by viable cells.[4][5][6]
Detection Fluorometric or colorimetric.[1][3]Colorimetric (requires solubilization of formazan crystals).[4][7]
Sensitivity Generally considered more sensitive than MTT.[2][8][9] Can detect as few as 80 cells.[1]Less sensitive compared to resazurin-based assays.[8][9]
Toxicity Non-toxic to cells at working concentrations, allowing for kinetic monitoring.[1][2]Can be toxic to cells, limiting endpoint measurements.[7]
Protocol Simpler, single-step addition of reagent.[1]Multi-step process involving a solubilization step.[4][10]
Interference Less affected by compounds that interfere with tetrazolium reduction.[2]Susceptible to interference from reducing agents and compounds that affect mitochondrial respiration.
Linearity A linear relationship between fluorescence and cell number is observed up to a certain cell density (e.g., 5.0 × 10^5 cells/mL).[11]A direct correlation exists between formazan absorbance and the number of viable cells.[12]

Delving Deeper: The Biochemical Mechanisms

The specificity of both assays is rooted in the activity of cellular dehydrogenases, primarily located in the mitochondria of metabolically active cells. These enzymes play a crucial role in cellular respiration and energy production.

Resazurin Assay: Resazurin, a blue and non-fluorescent phenoxazine dye, readily penetrates the cell membrane.[2][3] In the reducing environment of the cytoplasm and mitochondria, it is irreversibly reduced by diaphorase and other dehydrogenase enzymes to the highly fluorescent and pink-colored resorufin.[1][13] This soluble product is released into the culture medium, allowing for direct measurement of fluorescence or absorbance without cell lysis.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the cleavage of the tetrazolium ring of MTT by mitochondrial dehydrogenases, such as succinate dehydrogenase.[4][5] This reaction converts the water-soluble yellow MTT into an insoluble purple formazan product.[4][7] Due to its insolubility, the formazan crystals must be dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO), before the absorbance can be measured.[4]

Biochemical Principles of Resazurin and MTT Assays cluster_resazurin Resazurin Assay cluster_mtt MTT Assay Resazurin Resazurin (Blue, Non-fluorescent) ViableCell_R Viable Cell (Mitochondrial & Cytoplasmic Dehydrogenases) Resazurin->ViableCell_R Enters Resorufin Resorufin (Pink, Fluorescent) ViableCell_R->Resorufin Reduces MTT MTT (Yellow, Soluble) ViableCell_M Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell_M Enters Formazan Formazan (Purple, Insoluble) ViableCell_M->Formazan Reduces Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization SolubleFormazan Soluble Formazan Solubilization->SolubleFormazan Comparative Experimental Workflow cluster_common Common Steps cluster_resazurin Resazurin Assay cluster_mtt MTT Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Compounds & Controls SeedCells->TreatCells AddResazurin Add Resazurin Solution TreatCells->AddResazurin AddMTT Add MTT Solution TreatCells->AddMTT IncubateR Incubate (1-4 hours) AddResazurin->IncubateR MeasureFluorescence Measure Fluorescence/Absorbance IncubateR->MeasureFluorescence IncubateM Incubate (2-4 hours) AddMTT->IncubateM Solubilize Solubilize Formazan IncubateM->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance

References

Safety Operating Guide

Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4,5-Dimethylthiazol-2-amine hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with side-shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) approved.[1]Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile gloves)Inspected prior to use.Provides protection against direct skin contact.
Body Protection Protective clothing (e.g., lab coat) and protective boots (if required)Fire/flame resistant and impervious clothing recommended.[1]Protects skin and personal clothing from contamination.[2]
Respiratory Protection Government approved respirator (e.g., full-face respirator)Use if exposure limits are exceeded or irritation is experienced.[1]Required when handling powders or in poorly ventilated areas to prevent inhalation.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[1]

  • Eating, Drinking, and Smoking: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Storage Procedures:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated place.[1]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.[4] Do not mix with other waste.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: If swallowed, get medical help.[1] Rinse mouth.[1]

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound.

start Start: Prepare for Handling ppe 1. Don Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe ventilation 2. Ensure Proper Ventilation (Use Chemical Fume Hood) ppe->ventilation handling 3. Handle Compound Safely - Minimize dust/aerosol generation - Avoid contact with skin and eyes ventilation->handling storage 4. Store Properly - Tightly closed container - Cool, dry, well-ventilated area handling->storage emergency Emergency Procedures - Eye/Skin Contact - Inhalation - Ingestion handling->emergency In Case of Exposure disposal 5. Dispose of Waste - Follow approved procedures - Do not mix with other waste storage->disposal hygiene 6. Post-Handling Hygiene - Wash hands thoroughly - Decontaminate work area disposal->hygiene end End: Procedure Complete hygiene->end emergency->end

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethylthiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylthiazol-2-amine hydrochloride

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